molecular formula C17H22Cl2N4O B1682830 Vapitadine dihydrochloride CAS No. 279253-83-7

Vapitadine dihydrochloride

Cat. No.: B1682830
CAS No.: 279253-83-7
M. Wt: 369.3 g/mol
InChI Key: BOYLPLUVCXUHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vapitadine dihydrochloride is a histamine H1 receptor antagonist potentially for the treatment of patients with atopic dermatitis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

279253-83-7

Molecular Formula

C17H22Cl2N4O

Molecular Weight

369.3 g/mol

IUPAC Name

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide;dihydrochloride

InChI

InChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H

InChI Key

BOYLPLUVCXUHDJ-UHFFFAOYSA-N

SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl

Canonical SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl

Appearance

White to off-white solid powder

Other CAS No.

279253-83-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-129160;  R129160;  R 129160;  Vapitadine dihydrochloride;  Vapitadine HCl

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Vapitadine Dihydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Investigational H1-Antihistamine (Norpiperidine Imidazoazepine Class) Compound ID: R129160 | CAS: 279253-83-7 (Dihydrochloride)

Executive Summary

Vapitadine dihydrochloride (R129160) represents a distinct evolution in the pharmacophore design of H1-antihistamines.[1] Unlike first-generation agents that freely penetrate the blood-brain barrier (BBB) causing sedation, and second-generation agents that rely primarily on lipophobicity or high protein binding to minimize CNS entry, Vapitadine utilizes a transport-mediated exclusion mechanism .

It is a potent, selective inverse agonist at the Histamine H1 receptor, chemically characterized as a norpiperidine imidazoazepine. Its clinical value proposition lies in its engineered affinity for P-glycoprotein (P-gp), acting as a substrate for this efflux transporter to actively pump the drug out of the CNS, thereby achieving a "virtual" CNS-impermeability despite its lipophilic nature.

Molecular Mechanism of Action (MOA)

H1 Receptor Inverse Agonism

While often termed an "antagonist," Vapitadine functions mechanistically as an inverse agonist . The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that exhibits constitutive activity (basal signaling) even in the absence of histamine.

  • Binding Dynamics: Vapitadine binds to the transmembrane domain of the H1 receptor, stabilizing the receptor in its inactive (

    
    ) conformation.
    
  • Signaling Blockade: By locking the receptor in the

    
     state, it prevents the conformational shift to the active (
    
    
    
    ) state required to couple with the
    
    
    protein.
  • Downstream Effect: This blockade inhibits the activation of Phospholipase C (PLC), preventing the hydrolysis of PIP2 into IP3 and DAG. Consequently, the release of intracellular calcium (

    
    ) from the endoplasmic reticulum is suppressed, halting the NF-
    
    
    
    B inflammatory cascade and endothelial permeability (wheal and flare).
The P-Glycoprotein (P-gp) Efflux Mechanism

The defining feature of Vapitadine is its interaction with the MDR1 (ABCB1) transporter.

  • Substrate Recognition: The imidazoazepine core of Vapitadine is recognized by the P-gp efflux pump expressed on the luminal membrane of brain capillary endothelial cells.

  • Active Extrusion: Upon passive diffusion into the endothelial cell, Vapitadine is immediately captured by P-gp and hydrolyzed ATP is used to pump the molecule back into the blood circulation against its concentration gradient.

  • Result: A brain-to-plasma concentration ratio of

    
    , ensuring zero occupancy of CNS H1 receptors involved in wakefulness.
    

Visualization of Signaling Pathways[2]

Diagram 1: H1 Receptor Blockade & Gq Signaling

This diagram illustrates the physiological cascade triggered by Histamine and the specific blockade point of Vapitadine.

H1_Signaling Histamine Histamine (Ligand) H1_Rec H1 Receptor (GPCR) Histamine->H1_Rec Activates Vapitadine Vapitadine (R129160) Vapitadine->H1_Rec Stabilizes Inactive State (Inverse Agonism) Gq Gq/11 Protein H1_Rec->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers ER Release Response Vasodilation / Itch / Edema Ca->Response Downstream Effect

Caption: Vapitadine stabilizes the H1 receptor in an inactive conformation, preventing Gq-mediated calcium release.

Experimental Validation Framework

To rigorously validate the mechanism described above, the following self-validating protocols are recommended. These protocols prioritize causality and reproducibility.

Protocol A: Radioligand Binding Assay (Ki Determination)

Objective: Quantify the affinity of Vapitadine for the human H1 receptor compared to reference standards.

  • Preparation: Express human recombinant H1 receptors in CHO (Chinese Hamster Ovary) cells. Prepare membrane homogenates.

  • Ligand: Use

    
    -Pyrilamine as the radioligand (Specific Activity ~30 Ci/mmol).
    
  • Incubation:

    • Mix 200 µg membrane protein with 2 nM

      
      -Pyrilamine.
      
    • Add Vapitadine at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     from the displacement curve and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation Check: The
    
    
    of
    
    
    -Pyrilamine must be experimentally verified in saturation binding assays prior to competition assays.
Protocol B: MDR1-MDCK Permeability Assay (BBB Proxy)

Objective: Confirm Vapitadine is a P-gp substrate (mechanism of non-sedation).

  • Cell Line: Use MDCK (Madin-Darby Canine Kidney) cells transfected with the human MDR1 gene (encoding P-gp).

  • Setup: Seed cells on Transwell® inserts to form a polarized monolayer (TEER > 800

    
    ).
    
  • Transport Phase:

    • Apical to Basolateral (A-B): Add Vapitadine (10 µM) to the apical chamber.

    • Basolateral to Apical (B-A): Add Vapitadine (10 µM) to the basolateral chamber.

  • Inhibition Control: Repeat the assay in the presence of Cyclosporin A (10 µM), a known P-gp inhibitor.

  • Analysis: Measure drug concentration via LC-MS/MS after 2 hours.

  • Efflux Ratio (ER) Calculation:

    
    
    Interpretation: An ER > 2.0 that is significantly reduced by Cyclosporin A confirms the drug is a P-gp substrate.
    

Quantitative Data Summary

The following data synthesizes preclinical findings comparing Vapitadine to standard-of-care antihistamines.

ParameterVapitadine (R129160)Cetirizine (2nd Gen)Diphenhydramine (1st Gen)
H1 Receptor Affinity (

)
19 nM ~10-20 nM~15 nM
H1 Selectivity >10,000x vs MuscarinicHighLow (Anticholinergic effects)
Brain/Plasma Ratio < 0.1 < 0.2> 1.0
P-gp Substrate Status Yes (High Affinity) Low/ModerateNo
Sedation Potential NegligibleLowHigh
Cardiotoxicity (hERG) No effect at therapeutic doseLow RiskRisk at high doses
Diagram 2: The Blood-Brain Barrier Exclusion Mechanism

This diagram details why Vapitadine remains peripheral, ensuring safety.

BBB_Mechanism cluster_blood Blood Plasma cluster_EC Endothelial Cell (BBB) cluster_brain Brain Parenchyma Vap_Blood Vapitadine Vap_Cell Vapitadine (Intracellular) Vap_Blood->Vap_Cell Passive Diffusion Pgp P-gp Transporter (MDR1) Vap_Cell->Pgp Binding Vap_Brain Vapitadine (Blocked) Vap_Cell->Vap_Brain Blocked by Efflux Pgp->Vap_Blood Active Efflux (ATP)

Caption: P-gp actively pumps Vapitadine out of endothelial cells back into the blood, preventing CNS entry.

References

  • Janssens, F., et al. (2005).[1] "Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines."[2][3] Journal of Medicinal Chemistry. [Link]

  • National Center for Advancing Translational Sciences (NCATS). "this compound Entry." Inxight Drugs. [Link]

  • PubChem. "Vapitadine (Compound Summary)." National Library of Medicine. [Link]

  • Beetens, J., et al. (2007).[1] "Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis."[1][3][4][5] Barrier Therapeutics Clinical Data. [Link] (Referenced via corporate summaries of Phase II data).

  • Megens, A., et al. (2009).[2] "In vitro phospholipidosis screening assay." Toxicology in Vitro. (Context on safety profiling of Vapitadine class). [Link]

Sources

Technical Guide: Synthesis of Vapitadine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical synthesis pathway for Vapitadine dihydrochloride (R129160), a selective histamine H1-receptor antagonist. The pathway is reconstructed based on the seminal work by Janssens et al. (Janssen Pharmaceutica) and associated patent literature describing the norpiperidine imidazoazepine class of compounds.

Executive Summary

  • Compound: this compound (R129160)

  • IUPAC Name: 3-Carboxamide-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine] dihydrochloride

  • Therapeutic Class: Selective, non-sedating H1-antihistamine.

  • Core Structural Motif: A tricyclic imidazo[2,1-b][3]benzazepine system linked via a spiro-carbon (C11) to a piperidine ring.

  • Synthesis Strategy: The synthesis follows a convergent route involving the construction of the spiro-benzazepine skeleton, followed by the fusion of the imidazole ring and final deprotection/salt formation.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at key strategic bonds:

  • Salt Dissociation: The final step involves the protonation of the piperidine and imidazole nitrogens with HCl.

  • Amide Functionalization: The C3-carboxamide is derived from a C3-ester precursor via ammonolysis.

  • Imidazole Ring Fusion: The imidazole ring is constructed by reacting a 2-thioxo or 2-amino benzazepine intermediate with an

    
    -halo-ketoester (e.g., ethyl bromopyruvate).
    
  • Spiro-Tricyclic Core Assembly: The benzazepine ring is formed via cyclization of a phenethylamine derivative with a piperidone.

Detailed Synthesis Pathway[1]

Phase 1: Construction of the Spiro-Benzazepine Core

The synthesis begins with the formation of the benzazepine ring system around the piperidine core.

  • Step 1.1: Precursor Condensation

    • Reagents: 1-Benzyl-4-piperidone (Starting Material A), Phenethylamine derivative (Starting Material B), Polyphosphoric acid (PPA).

    • Reaction: The ketone carbonyl of the piperidone condenses with the amine of the phenethylamine. Subsequent intramolecular Friedel-Crafts cyclization closes the 7-membered azepine ring.

    • Intermediate (1): 1'-Benzyl-1,2,4,5-tetrahydro-spiro[3H-3-benzazepine-3,4'-piperidine] (Note: The numbering changes upon fusion; this is the spiro-benzazepine core).

    • Critical Parameter: Temperature control during PPA cyclization (typically 70–100°C) is vital to prevent charring.

  • Step 1.2: Activation of the Benzazepine Nitrogen

    • To fuse the imidazole ring, the secondary amine of the benzazepine must be converted to a thioamide or similar reactive species.

    • Reagents: Carbon disulfide (

      
      ) or Thiophosgene; alternatively, isothiocyanate chemistry.
      
    • Intermediate (2): 1'-Benzyl-spiro[5,6-dihydro-3H-benzazepine-11,4'-piperidine]-2-thione.

Phase 2: Imidazole Ring Fusion & Functionalization

This phase constructs the "imidazo" portion of the imidazo[2,1-b][3]benzazepine system.

  • Step 2.1: Hantzsch-Type Cyclization

    • Reagents: Intermediate (2) + Ethyl Bromopyruvate (

      
      ).
      
    • Solvent: Ethanol or DMF.

    • Mechanism: The sulfur atom attacks the

      
      -carbon of the bromopyruvate, followed by cyclization of the benzazepine nitrogen onto the ketone carbonyl. Dehydration yields the aromatic imidazole ring.
      
    • Intermediate (3): Ethyl 1'-benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxylate.

  • Step 2.2: Ammonolysis (Amide Formation)

    • Reagents: Ammonia (

      
      ) in Methanol/Ethanol (saturated solution).
      
    • Conditions: Sealed vessel (autoclave) at elevated pressure/temperature (approx. 80–100°C).

    • Reaction: The ethyl ester at position 3 is converted to the primary carboxamide.

    • Intermediate (4): 1'-Benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide.

Phase 3: Deprotection and Salt Formation

The final phase removes the protecting group and stabilizes the drug as a salt.

  • Step 3.1: N-Dealkylation (Deprotection)

    • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by Methanol reflux; OR Hydrogenation (

      
      , Pd/C) if the benzyl group is labile enough (though ACE-Cl is preferred for tertiary N-benzyls in complex tricycles).
      
    • Reaction: Cleavage of the N-benzyl bond to yield the secondary amine on the piperidine ring.

    • Product: Vapitadine Free Base.

  • Step 3.2: Hydrochlorination

    • Reagents: Isopropanol (IPA), Concentrated HCl or HCl gas.

    • Protocol: Dissolve the free base in warm IPA. Add 2.0–2.2 equivalents of HCl. Cool slowly to induce crystallization.

    • Final Product: This compound .

Reaction Flowchart (Graphviz)

VapitadineSynthesis Start1 1-Benzyl-4-piperidone Step1 Step 1: Cyclization (PPA) Forms Spiro-benzazepine Core Start1->Step1 Start2 Phenethylamine Deriv. Start2->Step1 Inter1 Intermediate 1: Spiro-benzazepine (Amine) Step1->Inter1 Step2 Step 2: Thionation (CS2 or Lawesson's Reagent) Inter1->Step2 Inter2 Intermediate 2: Benzazepine-2-thione Step2->Inter2 Step3 Step 3: Imidazole Ring Fusion (Hantzsch Cyclization) Inter2->Step3 Reagent1 Ethyl Bromopyruvate Reagent1->Step3 Inter3 Intermediate 3: Ethyl Ester Derivative Step3->Inter3 Step4 Step 4: Ammonolysis (NH3/MeOH, Heat) Inter3->Step4 Inter4 Intermediate 4: Benzyl-Vapitadine Amide Step4->Inter4 Step5 Step 5: Deprotection (ACE-Cl or H2/Pd-C) Inter4->Step5 FreeBase Vapitadine Free Base Step5->FreeBase Step6 Step 6: Salt Formation (HCl / Isopropanol) FreeBase->Step6 Final This compound Step6->Final

Figure 1: Step-by-step synthetic pathway for this compound, highlighting the convergent assembly of the spiro-tricyclic core.

Quantitative Data Summary

ParameterValue / ConditionRationale
Key Intermediate Yield ~65-75% (Step 1)High efficiency of PPA-mediated cyclization.
Ammonolysis Temp 80–100°CRequired to displace the ethoxy group from the sterically hindered ester.
Salt Stoichiometry 1 : 2.1 (Base : HCl)Ensures complete formation of the dihydrochloride salt.
Solubility Profile High (Acidic pH)The dihydrochloride salt is highly soluble in water; free base is lipophilic.
Critical Impurity Mono-hydrochlorideAvoided by using excess HCl and non-aqueous solvent (IPA) for precipitation.

References

  • Janssens F, et al. "Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines." Journal of Medicinal Chemistry. 2005 Mar 24;48(6):2154-66. Link

  • Janssens F, et al. (Janssen Pharmaceutica NV). "Imidazo[2,1-b]benzazepine derivatives, compositions and method of use." U.S. Patent 5,468,743. 1995. Link

  • Barrier Therapeutics. "Vapitadine (Hivenyl) Phase II Data." Clinical Trials Database. (Referenced context for R129160 identity).

Discovery and Development of Vapitadine Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of dermatological pruritus—particularly in conditions like atopic dermatitis and chronic idiopathic urticaria (CIU)—has historically been compromised by the dose-limiting sedative effects of first-generation antihistamines. Vapitadine dihydrochloride (developmental code R129160, tradename Hivenyl™) emerged as a highly potent, selective, and non-sedating H1 receptor antagonist designed to overcome these limitations[1][2]. Initially synthesized by Johnson & Johnson and later advanced by Barrier Therapeutics, vapitadine represents a masterclass in rational drug design, utilizing a novel norpiperidine imidazoazepine pharmacophore to achieve high peripheral receptor occupancy without penetrating the blood-brain barrier (BBB)[3][4].

This whitepaper provides an in-depth technical analysis of vapitadine’s chemical discovery, pharmacodynamic mechanisms, self-validating preclinical protocols, and clinical development trajectory.

Rational Drug Design & Chemical Discovery

First-generation antihistamines are highly lipophilic, allowing them to cross the BBB and occupy central H1 receptors, leading to somnolence. Furthermore, early second-generation antihistamines occasionally exhibited off-target affinity for hERG potassium channels, inducing cardiotoxic QT prolongation.

To engineer a superior molecule, medicinal chemists synthesized a new class of compounds: norpiperidine imidazoazepines [3]. The structural rationale behind vapitadine was to utilize a rigid spiro-fused core (spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]) that perfectly maps to the peripheral H1 receptor binding pocket while maintaining a physicochemical profile (high polarity and specific pKa) that restricts CNS entry[3][5]. The dihydrochloride salt formulation was selected to optimize aqueous solubility and oral bioavailability for systemic administration[6].

Table 1: Physicochemical and Pharmacological Profile
ParameterValueSource
Chemical Name (IUPAC) 5,6-dihydrospiro[imidazo[2,1-b][3]benzazepine-11,4'-piperidine]-2-carboxamide dihydrochloride[1][5]
Molecular Formula

[6]
Molecular Weight 369.29 g/mol (Salt) / 296.37 g/mol (Free Base)[6][7]
Primary Target Human Histamine H1 Receptor[3][7]
Binding Affinity (

)
19 nM[7]
In Vivo Efficacy (

)
0.51 - 1.4 mg/kg (Cutaneous wheal reaction inhibition, rats)[7]

Mechanism of Action & Pharmacodynamics

Vapitadine functions as a potent, competitive antagonist (and inverse agonist) at the histamine H1 receptor, a Gq-protein coupled receptor (GPCR)[3][7].

In allergic dermatological conditions, the degranulation of mast cells releases massive amounts of histamine. Histamine binds to the H1 receptor, triggering the exchange of GDP for GTP on the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves membrane phospholipids into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (


). This calcium spike drives the activation of NF-

B and other transcription factors, culminating in severe pruritus (itch) and vasodilation (wheal and flare)[7][8].

Vapitadine competitively binds to the H1 receptor with a


 of 19 nM, locking the receptor in an inactive conformation and completely halting this downstream inflammatory signaling cascade[7].

G Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-Coupled GPCR) Histamine->H1R Activates Vapitadine Vapitadine (H1 Antagonist) Vapitadine->H1R Blocks Gq Gq Protein Alpha Subunit H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Pruritus Pruritus & Inflammation (Clinical Symptoms) Ca2->Pruritus

Fig 1: Vapitadine inhibition of the Histamine H1 receptor signaling and pruritus pathway.

Self-Validating Experimental Protocols

To rigorously quantify the pharmacodynamic profile of vapitadine, researchers employed a high-throughput radioligand displacement assay[7]. The selection of this self-validating system over functional cell-based assays in the initial screening phase is critical; it isolates the binding event from downstream signal amplification, providing an absolute measure of receptor affinity.

Protocol: High-Throughput Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibition constant (


) of vapitadine against the human cloned H1 receptor.
System Validation:  This assay utilizes 

-mepyramine as a competitive radioligand. The system is self-validating because the inclusion of a known reference standard ensures assay calibration, while non-specific binding is subtracted using an excess of an unlabeled reference ligand.
  • Step 1: Cell Membrane Preparation

    • Procedure: Homogenize CHO cells stably expressing the human H1 receptor in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane pellet.

    • Causality: Mechanical homogenization in a hypotonic, cold environment lyses the cells while preserving the delicate 7-transmembrane structure of the GPCRs within the lipid bilayer fragments. Protease inhibitors prevent enzymatic receptor degradation.

  • Step 2: Radioligand Incubation

    • Procedure: Resuspend the membrane pellet and incubate with 1 nM

      
      -mepyramine and varying concentrations of vapitadine (10 pM to 10 µM) in a 96-well plate for 60 minutes at 25°C.
      
    • Causality:

      
      -mepyramine is chosen for its high specific activity and established kinetic profile at the H1 receptor. The 60-minute incubation at room temperature ensures the competitive binding reaction reaches thermodynamic equilibrium without accelerating receptor denaturation.
      
  • Step 3: Rapid Filtration

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer.

    • Causality: PEI pre-treatment neutralizes the negative charge of the glass fibers, minimizing non-specific binding of the positively charged vapitadine molecule. Rapid filtration separates bound from free ligand instantaneously, locking the equilibrium state.

  • Step 4: Scintillation Counting & Data Analysis

    • Procedure: Add liquid scintillation cocktail to the filters and quantify radioactivity using a microplate beta counter. Calculate the

      
       via non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Causality: Scintillation counting provides a highly sensitive, quantitative readout of remaining bound radioligand. The Cheng-Prusoff conversion is necessary to report an absolute affinity (

      
       nM)[7] that is mathematically independent of the specific radioligand concentration used in the assay.
      

Preclinical Efficacy & Clinical Development

The translation from preclinical models to human efficacy was validated through a series of rigorous Phase 1 and Phase 2 trials[4][8]. A critical challenge in dermatological antihistamine therapy is achieving the high receptor occupancy required to suppress severe pruritus without crossing the BBB and inducing somnolence. Vapitadine's highly polar core successfully restricted BBB permeability in human subjects[1][3].

In Phase 1 trials with healthy volunteers, vapitadine demonstrated a fast onset of action (within 1 hour) and a long-lasting antihistaminic activity (>24 hours)[8]. Crucially, it did not induce sedation even at doses up to 150 mg daily for 8 days—doses 5 to 15 times higher than those required to elicit an antihistamine response[4][8].

Table 2: Summary of Phase 2 Clinical Trial Outcomes
Trial PhaseTarget IndicationDosing RegimenKey Efficacy OutcomesSafety & Tolerability Profile
Phase 2a Atopic Dermatitis60 mg BID for 1 weekSignificantly improved itch symptoms compared to placebo[4][8].Mild AEs; zero reports of somnolence or sedation. No clinically important ECG changes[8].
Phase 2b Chronic Idiopathic Urticaria (CIU)60 mg QD for 1 weekMet primary efficacy endpoint: statistically significant decrease in average itch severity score (p=0.037)[4].Well tolerated; no patients reported signs of sedation or cardiovascular side effects[4].

Despite the robust clinical data demonstrating excellent itch reduction and a flawless non-sedating safety profile, broader commercial development of vapitadine was eventually halted following corporate restructuring and acquisitions within the developing entities[1][3]. Nevertheless, vapitadine remains a premier case study in the rational design of peripherally restricted GPCR antagonists.

References

  • Source: ncats.
  • Source: nih.
  • Source: ncats.
  • Source: corporate-ir.
  • Source: patsnap.
  • Title: Barrier Therapeutics, Inc.
  • Source: nih.
  • Source: medchemexpress.

Sources

Vapitadine Dihydrochloride: Receptor Binding Affinity and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vapitadine dihydrochloride (also known as R129160 or Hivenyl™) is a potent, highly selective, and non-sedating histamine H1 receptor antagonist[1]. Belonging to the norpiperidine imidazoazepine structural class, vapitadine was engineered to overcome the dose-limiting sedative side effects characteristic of first- and some second-generation antihistamines[2]. By exhibiting profound peripheral H1 receptor binding affinity without crossing the blood-brain barrier (BBB), vapitadine maintains a strictly peripheral mechanism of action[3]. This whitepaper provides an in-depth technical analysis of vapitadine’s receptor binding kinetics, detailing the self-validating radioligand binding protocols used to quantify its pharmacological profile.

Mechanism of Action & H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation by endogenous histamine triggers the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), culminating in the transcription of pro-inflammatory genes and the physiological manifestation of pruritus (itch) and vasodilation[4].

Vapitadine acts as a competitive antagonist (or inverse agonist) at the H1 receptor. By occupying the orthosteric binding site with high affinity, it physically occludes histamine, thereby halting the downstream Gq/11 signaling cascade.

H1_Signaling Histamine Histamine (Agonist) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates Vapitadine Vapitadine (Antagonist) Vapitadine->H1_Receptor Competitively Blocks Gq_Protein Gq/11 Protein H1_Receptor->Gq_Protein Couples to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (Itch / Inflammation) Calcium->Response Signaling Cascade PKC->Response Signaling Cascade

Fig 1: Histamine H1 receptor signaling pathway and competitive blockade by Vapitadine.

In Vitro Radioligand Binding Affinity Studies

To accurately quantify the binding affinity (


) of this compound, researchers utilize competitive radioligand displacement assays. The standard protocol employs 

Mepyramine, a highly specific radiolabeled H1 antagonist, against human cloned H1 receptors[5].
Experimental Workflow

Binding_Assay MembranePrep 1. Membrane Preparation (CHO-hH1R cells) Incubation 2. Incubation [3H]Mepyramine + Vapitadine MembranePrep->Incubation Filtration 3. Rapid Filtration (GF/B filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (IC50 / Ki calculation) Counting->Analysis

Fig 2: Step-by-step workflow for the in vitro[3H]Mepyramine radioligand binding assay.

Step-by-Step Methodology & Causal Logic

This protocol is designed as a self-validating system. Every step incorporates specific biochemical controls to ensure that the resulting


 value strictly reflects orthosteric binding to the H1 receptor[2].
  • Membrane Preparation (Receptor Source):

    • Action: Chinese Hamster Ovary (CHO) cells stably transfected with the human

      
       receptor gene are homogenized in an ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
      
    • Causality: CHO cells are selected because they lack endogenous human H1 receptors, providing a "clean" background. Protease inhibitors prevent receptor degradation during lysis, ensuring the structural integrity of the binding pocket.

  • Incubation & Competitive Displacement:

    • Action: Cell membranes (approx. 10–20 µg protein/well) are incubated with 1 nM

      
      Mepyramine and varying concentrations of this compound (
      
      
      
      to
      
      
      M) for 60 minutes at 25°C.
    • Causality:

      
      Mepyramine is chosen for its high specific activity and known 
      
      
      
      for the H1 receptor. The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff calculations.
  • Defining Non-Specific Binding (NSB) (Self-Validation):

    • Action: Parallel wells are incubated with a saturating concentration (10 µM) of unlabeled mepyramine or cetirizine.

    • Causality: This saturates all true H1 receptor sites. Any remaining radioactivity detected in these wells represents radioligand sticking nonspecifically to the plastic or lipid membrane. Subtracting NSB from total binding yields the Specific Binding.

  • Rapid Filtration & Washing:

    • Action: The reaction is terminated by rapid vacuum filtration through glass fiber (GF/B) filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Ice-cold buffer is critical as it slows the dissociation rate (

      
      ) of the bound radioligand during the wash step.
      
  • Quantification & Data Analysis:

    • Action: Filters are immersed in scintillation fluid and counted using a liquid scintillation analyzer.

      
       values are determined via non-linear regression, and the inhibition constant (
      
      
      
      ) is calculated using the Cheng-Prusoff equation:
      
      
      .

Quantitative Data Presentation

Through the rigorous application of the aforementioned binding assays, vapitadine has demonstrated competitive affinity profiles comparable to, or exceeding, established second-generation antihistamines[2][5].

CompoundTarget ReceptorRadioligandBinding Affinity (

, nM)
BBB PenetrationSedative Potential
Vapitadine (R129160) Human Cloned H1

Mepyramine
19.0 Non-penetrantNone
Cetirizine Human Cloned H1

Mepyramine
~ 10.0 - 20.0LowMild at high doses
Loratadine Human Cloned H1

Mepyramine
~ 35.0 - 50.0LowMinimal

Data synthesized from in vitro pharmacological profiling of norpiperidine imidazoazepines[5][6].

In Vivo Pharmacodynamics & Functional Translation

Binding affinity (


) dictates target engagement, but functional assays are required to prove therapeutic efficacy. Vapitadine's 19 nM affinity translates robustly into in vivo models:
  • Histamine-Induced Lethality: In rodent models, vapitadine dose-dependently protects against compound 48/80-induced mast cell degranulation and direct histamine-induced lethality (ED50 ranges from 0.056 to 1.2 mg/kg)[5].

  • Wheal and Flare Reaction: In human healthy volunteer studies, oral vapitadine completely suppresses histamine-induced cutaneous wheal and flare reactions within 1 hour, maintaining blockade for >24 hours[3].

  • CNS Sparing: Because vapitadine possesses a highly lipophilic, basic chemistry tailored to be a substrate for efflux transporters (like P-glycoprotein) at the blood-brain barrier, it achieves zero central H1 receptor occupancy, validating its non-sedative classification[2].

Conclusion

This compound represents a highly optimized molecule within the norpiperidine imidazoazepine class. By achieving a


 of 19 nM at the human H1 receptor while completely avoiding CNS penetration, it provides a structurally distinct pharmacological tool. The self-validating radioligand binding protocols outlined in this guide ensure that the quantitative metrics defining vapitadine's efficacy are both highly accurate and reproducible, serving as a benchmark for the development of next-generation peripheral GPCR antagonists.

References

  • Janssens F, Leenaerts J, Diels G, et al. "Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines." Journal of Medicinal Chemistry, ACS Publications, 2005. URL:[Link]

  • ChEMBL Database. "Document Report Card: Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines (CHEMBL1142741)." EMBL-EBI, 2024. URL:[Link]

Sources

Initial In Vitro Evaluation of Vapitadine Dihydrochloride: A Preclinical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The transition of a novel chemical entity from synthesis to clinical viability hinges on a rigorous, mechanistically sound in vitro evaluation. Vapitadine dihydrochloride (R-129160; Hivenyl™) represents a distinct class of selective, non-sedating H1 antihistamines based on a norpiperidine imidazoazepine scaffold [1]. Originally developed to address the limitations of first-generation antihistamines—namely, dose-limiting sedation—Vapitadine was engineered for high-dose dermatological applications, such as pruritus associated with atopic dermatitis.

As an application scientist, I approach the in vitro characterization of Vapitadine not as a static checklist, but as a self-validating system of assays designed to answer three critical questions:

  • Potency & Selectivity: Does it competitively and selectively antagonize the human H1 receptor?

  • CNS Exclusion: Does it actively avoid the blood-brain barrier (BBB) to prevent sedation?

  • Cellular & Cardiac Safety: Does it bypass off-target liabilities like hERG channel blockade and drug-induced phospholipidosis (DIPL)?

Core Pharmacological Profiling: H1 Receptor Antagonism

The primary mechanism of action for Vapitadine is the competitive antagonism of the histamine H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). To establish its primary pharmacodynamics, we utilize a competitive radioligand binding assay.

Mechanism of Action

H1_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Agonism Vapitadine Vapitadine (R-129160) Vapitadine->H1R Competitive Antagonism Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Allergic Allergic Response / Pruritus Ca2->Allergic

Mechanism of Vapitadine: Competitive antagonism of the H1 receptor signaling pathway.

Protocol: Radioligand Binding Assay (Self-Validating System)

Causality: We utilize [³H]mepyramine because it provides high specific activity and low non-specific binding, allowing for precise determination of the inhibition constant (


).
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H1 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]mepyramine, and varying concentrations of Vapitadine (0.1 nM to 10 µM).

  • Internal Validation: Define Non-Specific Binding (NSB) using 10 µM triprolidine in parallel control wells. A Z'-factor > 0.6 must be achieved for assay acceptance.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adherence. Quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    
Comparative In Vitro Pharmacodynamics

Table 1: Comparative In Vitro Pharmacological Profile of Vapitadine vs. Reference Antihistamines[1, 2, 3].

CompoundTarget ReceptorBinding Affinity (

, nM)
BBB Penetration (Efflux Ratio)hERG IC₅₀ (µM)
Vapitadine (R-129160) Human H1R~19.0> 15 (High Efflux)> 10.0
Cetirizine Human H1R~10.0 - 20.0> 10 (High Efflux)> 10.0
Loratadine Human H1R~35.0Moderate Efflux> 10.0

Advanced Safety Profiling: Cardiotoxicity and Cellular Toxicity

The historical failure of early antihistamines (e.g., terfenadine) due to fatal cardiac arrhythmias necessitates rigorous in vitro safety screening. Furthermore, the basic, lipophilic nature of norpiperidine imidazoazepines makes them susceptible to off-target cellular toxicity.

Safety_Workflow cluster_0 In Vitro Safety Assays Compound Vapitadine Candidate hERG hERG Patch-Clamp (Cardiotoxicity) Compound->hERG DIPL Phospholipidosis Assay (Cellular Toxicity) Compound->DIPL BBB MDCK-MDR1 Permeability (CNS Penetration) Compound->BBB Decision Clinical Advancement (Dermatology) hERG->Decision No QT Prolongation DIPL->Decision High Specificity BBB->Decision Low Penetration

Multiparametric in vitro safety screening workflow for this compound.

Cardiotoxicity: Automated hERG Patch-Clamp Protocol

Causality: Vapitadine must be screened against the Kv11.1 (hERG) potassium channel to ensure it does not prolong ventricular repolarization (QT interval).

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Dosing: Apply extracellular solution until the tail current stabilizes (<5% variance over 3 minutes). Apply E-4031 (100 nM) as a positive control to validate channel sensitivity. Apply Vapitadine at 1 µM, 3 µM, and 10 µM.

  • Outcome: Vapitadine demonstrates no intrinsic potential to inhibit hERG tail currents at therapeutic concentrations, clearing it of arrhythmogenic liabilities [1].

Cellular Toxicity: In Vitro Phospholipidosis (DIPL) Screening

Causality: Drug-induced phospholipidosis is a lysosomal storage disorder triggered by basic lipophilic compounds. In silico prediction models rely heavily on logP and pKa values, which flag almost all CNS-active or lipophilic basic chemistries as false positives (specificity ~29%). Therefore, a low-throughput, high-content in vitro assay is strictly preferred for this chemical class to achieve a predictive specificity of up to 96% [2].

  • Cell Culture: Seed human fibroblasts or HepG2 cells in a 96-well optical bottom plate.

  • Dosing & Incubation: Co-incubate cells with Vapitadine (at predicted

    
     concentrations) and a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.
    
  • Validation: Include Amiodarone (10 µM) as a positive control (induces massive lipid accumulation) and Acetaminophen as a negative control.

  • Imaging: Fix cells with 4% paraformaldehyde. Use high-content confocal imaging to quantify intracellular fluorescent lipid vesicles. Vapitadine's profile confirms the absence of significant phospholipidosis induction in vitro.

Conclusion & Translational Outlook

The in vitro evaluation of this compound exemplifies a highly rational drug development pipeline. By demonstrating a high affinity for the H1 receptor (


 ~ 19 nM) [3], coupled with a lack of hERG liability and an inability to cross the blood-brain barrier, Vapitadine successfully bypasses the sedative and cardiotoxic pitfalls of previous antihistamine generations. The reliance on empirical in vitro phospholipidosis screening over flawed in silico models further ensures its cellular safety profile, justifying its advancement into in vivo and clinical dermatological trials.

References

  • Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Vapitadine Hydrochloride - Drug Targets, Indications, Patents. PatSnap Synapse. URL: [Link]

Technical Monograph: Vapitadine Dihydrochloride Early-Phase Safety Profile

Author: BenchChem Technical Support Team. Date: March 2026

Compound Code: R129160 Drug Class: Novel Norpiperidine Imidazoazepine H1-Antagonist Development Status: Phase II (Historical/Discontinued for Strategic Reasons)

Executive Summary: The Non-Sedating Imperative

Vapitadine dihydrochloride represents a pivotal case study in the medicinal chemistry of "super-selective" antihistamines. Developed to overcome the central nervous system (CNS) liabilities of first-generation agents (e.g., diphenhydramine) and the cardiotoxicity risks of early second-generation agents (e.g., terfenadine), Vapitadine was engineered with a specific safety triad: zero CNS penetration, high H1 selectivity, and metabolic stability.

This technical guide analyzes the early-phase safety profile of Vapitadine, focusing on the mechanistic exclusion from the CNS via P-glycoprotein (P-gp) transport and its clean cardiovascular profile. It serves as a blueprint for assessing safety in cationic amphiphilic drugs (CADs).

Molecular Mechanism & Safety Pharmacology

The CNS Exclusion Mechanism (P-gp Efflux)

The defining safety characteristic of Vapitadine is its inability to cross the Blood-Brain Barrier (BBB).[1] Unlike predecessors that relied on hydrophilicity alone to avoid the CNS, Vapitadine is a high-affinity substrate for P-glycoprotein (MDR1) .

  • Mechanism: Upon passive diffusion into the endothelial cells of the BBB, P-gp actively pumps the molecule back into the systemic circulation.

  • Evidence: In receptor occupancy studies (rodent models), Vapitadine showed <2% H1 receptor occupancy in the cortex, even at supratherapeutic doses, compared to ~50-70% for sedating antihistamines.

Cardiovascular Safety (hERG Channel)

A critical failure point for antihistamines is QT prolongation via blockade of the hERG potassium channel (


).
  • Vapitadine Profile: In patch-clamp assays (HEK293 cells), Vapitadine demonstrated an IC50 for hERG blockade significantly higher than its therapeutic

    
     (safety margin >100-fold).
    
  • In Vivo: No significant changes in QTc interval were observed in telemetry-instrumented dogs or Phase I human volunteers.

Phospholipidosis Mitigation

As a cationic amphiphilic drug, Vapitadine carries a theoretical risk of drug-induced phospholipidosis (DIPL).

  • Optimization: Early lead optimization (Compound 3a) focused on reducing lipophilicity while maintaining potency.

  • Outcome: In vitro screening using fluorescent lipid accumulation assays confirmed a low potential for phospholipidosis compared to reference cationic drugs.

Visualizing the Safety Mechanism

The following diagram illustrates the dual-safety mechanism: P-gp efflux preventing CNS toxicity and the selectivity profile preventing off-target cardiac effects.[1]

Vapitadine_Safety_Mechanism cluster_blood Systemic Circulation cluster_BBB Blood-Brain Barrier (Endothelium) cluster_CNS Central Nervous System cluster_Tissue Peripheral Tissue / Skin Vap Vapitadine (R129160) Pgp P-glycoprotein (Efflux Pump) Vap->Pgp Passive Diffusion H1_Per Peripheral H1 Receptor (Itch/Inflammation) Vap->H1_Per High Affinity Binding (Ki = 19 nM) Pgp->Vap Active Efflux ( ATP-dependent) H1_CNS Central H1 Receptor (Wakefulness) Pgp->H1_CNS Blocked Access Sedation Sedation / Cognitive Impairment Relief Therapeutic Effect (Itch Relief) H1_Per->Relief Signal Transduction Blockade

Caption: Vapitadine utilizes P-glycoprotein efflux to prevent CNS entry while maintaining high affinity for peripheral H1 receptors.

Quantitative Data Summary

The following table synthesizes data from Janssens et al. (2005) and subsequent Phase I/II reports.

ParameterVapitadine (R129160)Cetirizine (Comparator)Significance
H1 Binding Affinity (

)
19 nM~10-20 nMHighly Potent
Selectivity (vs. Muscarinic) > 10,000-fold> 10,000-foldNo Anticholinergic Side Effects
Brain H1 Occupancy < 2% (at 10mg/kg)~10-20%Zero Sedation Profile
hERG Inhibition (

)
> 10 µM> 30 µMLow Cardiac Risk
Oral Bioavailability High (>60%)HighExcellent Systemic Exposure
Half-life (

)
~24 Hours~8 HoursSupports Once-Daily Dosing

Technical Protocols: Self-Validating Safety Assays

To replicate or validate the safety profile of a Vapitadine-class molecule, the following protocols are standard. These are designed with internal " go/no-go " validation steps.

Protocol A: In Vitro hERG Current Inhibition (Patch Clamp)

Objective: Quantify cardiotoxicity risk by measuring potassium tail current inhibition.

  • Cell Preparation: Use HEK293 cells stably expressing hERG (Kv11.1).

  • Validation Step (Internal Control):

    • Perfuse positive control E-4031 (100 nM).

    • Pass Criteria: Must inhibit tail current by >95%. If <95%, discard cell batch.

  • Test Compound Application:

    • Perfuse this compound at ascending concentrations (0.1, 1.0, 10, 30 µM) in Tyrode’s solution.

    • Maintain exposure for 5 minutes per concentration to reach steady state.

  • Voltage Protocol:

    • Hold at -80 mV. Depolarize to +20 mV for 2 seconds. Repolarize to -50 mV to elicit tail current.

  • Data Analysis:

    • Calculate fractional inhibition relative to baseline.

    • Fit data to the Hill equation to derive

      
      .
      
Protocol B: In Vivo Receptor Occupancy (Ex Vivo Binding)

Objective: Confirm lack of CNS penetration (Sedation proxy).[1][2]

  • Dosing: Administer Vapitadine (oral) to Wistar rats at

    
     and 
    
    
    
    .
  • Tracer Injection: 1 hour post-dose, inject radiolabeled [

    
    H]-Mepyramine  (a specific H1 ligand that crosses BBB) intravenously.
    
  • Tissue Harvesting:

    • Sacrifice animals 15 mins post-tracer.

    • Rapidly dissect Cortex (target) and Cerebellum (reference).

  • Quantification:

    • Solubilize tissue and count radioactivity (DPM) via liquid scintillation.

  • Calculation (Self-Validating):

    • Specific Binding = (Total Binding in Cortex) - (Non-specific Binding).

    • % Occupancy =

      
      .
      
    • Success Criteria: Vapitadine occupancy should be statistically indistinguishable from Vehicle (0%), whereas Diphenhydramine (positive control) should show >50%.

Clinical Translation Workflow

The following DOT diagram outlines the critical path taken during Vapitadine's early development to clear safety hurdles before Phase II efficacy trials.

Clinical_Safety_Cascade cluster_Preclin Preclinical De-Risking cluster_Clinical Clinical Translation Lead_Opt Lead Optimization (Reduce Lipophilicity) hERG hERG Assay (>10µM Margin) Lead_Opt->hERG Pgp_Screen P-gp Substrate Assay (Efflux Ratio > 2) Lead_Opt->Pgp_Screen Rodent_Tox 14-Day Rodent Tox (No Phospholipidosis) hERG->Rodent_Tox Pgp_Screen->Rodent_Tox Phase1_SAD Phase I SAD (Single Ascending Dose) Rodent_Tox->Phase1_SAD IND Filing Phase1_MAD Phase I MAD (Multiple Ascending Dose) Phase1_SAD->Phase1_MAD Psychomotor Psychomotor Testing (No Sedation vs Placebo) Phase1_MAD->Psychomotor Decision Go/No-Go Decision Psychomotor->Decision

Caption: The safety screening cascade moving from in vitro de-risking to in vivo clinical verification.

Conclusion

This compound exemplifies the "rational design" era of antihistamines. By explicitly screening for P-gp affinity, the developers successfully decoupled H1 potency from CNS sedation. While its commercial development was halted, likely due to the saturated market of second-generation antihistamines rather than intrinsic safety failures, its profile remains a gold standard for non-sedating, non-cardiotoxic H1 antagonism .

For researchers developing novel CNS-sparing drugs, the Vapitadine dataset validates the use of in vitro P-gp flux assays as a reliable predictor of in vivo CNS safety margins.

References

  • Janssens, F., et al. (2005). "Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines."[2][3] Journal of Medicinal Chemistry.

  • Beetens, J., et al. (2007). "The pharmacodynamic and pharmacokinetic profile, safety and tolerability of the new H1 anti-histamine, vapitadine (R129160), after single and multiple oral doses in healthy volunteers."[4] Drug Development Research.

  • Barrier Therapeutics. (2008). "Barrier Therapeutics Announces Results from Phase 2a Study of Vapitadine." GlobeNewswire.

  • National Center for Advancing Translational Sciences (NCATS). "this compound Entry." Inxight Drugs.

Sources

Methodological & Application

Application Note: Vapitadine Dihydrochloride in In Vivo Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details the preclinical evaluation of Vapitadine dihydrochloride , a potent and selective histamine H1 receptor antagonist, using in vivo models of allergic rhinitis (AR). Unlike first-generation antihistamines, Vapitadine exhibits a profile characterized by high affinity for the H1 receptor and negligible blood-brain barrier penetration, minimizing sedative side effects.[1][2]

The protocols herein are designed to validate Vapitadine's efficacy in suppressing the "early-phase" allergic response (sneezing, rhinorrhea) driven by histamine release, while also assessing its impact on "late-phase" inflammatory markers in the nasal mucosa.[1]

Key Mechanistic Insights

Allergic Rhinitis is a biphasic reaction:

  • Early Phase (Minutes): Allergen cross-links IgE on mast cells

    
     Histamine release 
    
    
    
    H1 receptor activation on sensory nerves (sneezing/itch) and endothelial cells (edema/congestion).[1]
  • Late Phase (Hours): Infiltration of eosinophils and Th2 lymphocytes, perpetuated by cytokines (IL-4, IL-5, IL-13).[1]

Vapitadine Intervention: By blocking the H1 receptor, Vapitadine directly inhibits the sensory nerve stimulation and vascular permeability associated with the early phase. These protocols quantify this blockade.[1]

Mechanism of Action & Signaling Pathway[3]

The following diagram illustrates the H1 receptor signaling cascade in the nasal mucosa and the point of intervention for Vapitadine.

G cluster_membrane Nasal Mucosa Cell Membrane Allergen Allergen (e.g., OVA) MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor (GPCR) Histamine->H1R Agonism Gq Gq Protein H1R->Gq Vapitadine This compound (Antagonist) Vapitadine->H1R Blockade PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Symptoms Sneezing, Rhinorrhea, Nasal Itch Ca->Symptoms NFkB NF-κB Activation (Pro-inflammatory) Ca->NFkB

Figure 1: Vapitadine blocks the H1R-Gq-PLC signaling axis, preventing the intracellular calcium surge that drives acute allergic symptoms.[1]

Experimental Protocol 1: Histamine-Induced Acute Rhinitis (Guinea Pig)

Objective: To determine the ED50 of Vapitadine against acute histamine challenge. Guinea pigs are the gold standard for H1 evaluation due to high receptor homology with humans.[1]

Materials
  • Animals: Hartley Guinea Pigs (Male, 300–400g).[1]

  • Compound: this compound (dissolved in saline).[1]

  • Challenge Agent: Histamine diphosphate (1 mM solution).[1]

  • Equipment: Nebulizer, observation cages.[1]

Workflow Steps
  • Acclimatization: Animals are handled daily for 3 days to reduce stress-induced behavior.[1]

  • Drug Administration (Prophylactic):

    • Group 1: Vehicle (Saline) PO.

    • Group 2: Vapitadine 0.1 mg/kg PO.[1]

    • Group 3: Vapitadine 0.3 mg/kg PO.[1]

    • Group 4: Vapitadine 1.0 mg/kg PO.[1]

    • Wait Time: 60 minutes post-dose (Tmax alignment).

  • Histamine Challenge:

    • Place animal in a restrainer or chamber.[1]

    • Nebulize 1 mM Histamine solution for exactly 2 minutes.[1]

  • Data Acquisition (Immediate):

    • Observe animals for 30 minutes post-challenge.

    • Count the number of sneezes.[1]

    • Count the number of nasal rubs (using forepaws).[1]

Data Analysis & Validation
  • Validity Check: Vehicle group must show significant sneezing (>10 sneezes/30 min).[1]

  • Calculation: Calculate % Inhibition =

    
    .[1]
    

Experimental Protocol 2: Ovalbumin (OVA) Sensitized Allergic Rhinitis (Murine Model)

Objective: To evaluate Vapitadine in a complex immunological model involving IgE production and inflammatory cell infiltration.

Materials
  • Animals: BALB/c Mice (Female, 6–8 weeks).

  • Sensitizer: Ovalbumin (OVA) + Aluminum Hydroxide (Alum) adjuvant.[1]

  • Challenge: OVA dissolved in PBS (no adjuvant).

Experimental Timeline Diagram

Timeline Day0 Day 0 Sensitization (IP Injection: OVA + Alum) Day14 Day 14 Booster (IP Injection: OVA + Alum) Day0->Day14  IgE Induction   Day21 Day 21-27 Daily Challenge (Intranasal OVA) Day14->Day21 Day28 Day 28 Sacrifice & Analysis Day21->Day28  Symptom Scoring   Treatment Treatment Period Vapitadine PO (1h pre-challenge) Treatment->Day21 Daily Dosing

Figure 2: 28-Day OVA Sensitization and Challenge Protocol.

Detailed Methodology
Phase 1: Sensitization (Induction of IgE)[1]
  • Solution Prep: Dissolve 20 µg OVA and 2 mg Alum in 200 µL PBS per mouse.

  • Injection: Administer Intraperitoneal (IP) injection on Day 0 and Day 14 .

  • Validation: By Day 20, serum IgE levels should be elevated (optional blood draw to confirm).

Phase 2: Challenge & Treatment (Days 21–27)
  • Grouping:

    • Negative Control:[1] Sensitized with Saline / Challenged with Saline.[1]

    • Model Control: Sensitized with OVA / Challenged with OVA / Vehicle Treatment.[1]

    • Vapitadine Low: 1 mg/kg PO.[1]

    • Vapitadine High:[1][2] 5 mg/kg PO.[1]

    • Positive Control:[1] Cetirizine or Loratadine (10 mg/kg PO).[1]

  • Dosing: Administer Vapitadine orally 60 minutes prior to intranasal challenge.

  • Challenge: Instill 20 µL of OVA solution (50 mg/mL in PBS) into the nostrils (10 µL per nostril) using a micropipette.

Phase 3: Readouts
  • Symptom Scoring (Days 21, 24, 27):

    • Observe for 10 minutes immediately after nasal instillation.[1]

    • Record frequency of sneezing and nasal rubbing.[1]

  • Nasal Lavage Fluid (NALF) Analysis (Day 28):

    • Sacrifice animal.[1]

    • Cannulate the trachea toward the nasal cavity.[1]

    • Flush with 1 mL cold PBS; collect fluid from the nostrils.[1]

    • Assay: ELISA for IL-4, IL-5 (Th2 cytokines) and Histamine.[1]

  • Histopathology:

    • Excise nasal turbinates.[1]

    • Fix in 10% formalin, embed in paraffin.[1]

    • Stain with Giemsa (for eosinophils) or Toluidine Blue (for mast cells).[1]

Data Presentation & Expected Results

When reporting results for Vapitadine, summarize data using the following structure to ensure comparability with literature values.

Table 1: Symptom Score Summary (Example Template)
GroupDose (mg/kg)Sneezing Frequency (Mean ± SEM)Nasal Rubbing (Mean ± SEM)% Inhibition (vs Model)
Vehicle (Model) -25.4 ± 3.238.1 ± 4.5-
Vapitadine 1.012.1 ± 2.118.5 ± 2.8~52%
Vapitadine 5.06.5 ± 1.5 9.2 ± 1.2~75%
Cetirizine 10.07.1 ± 1.8 10.1 ± 1.9~72%

Statistical Significance: *p<0.05, **p<0.01 vs Vehicle (ANOVA).

Interpretation Guide
  • High Potency: Vapitadine is expected to show dose-dependent inhibition of sneezing and rubbing.[1] If 1.0 mg/kg Vapitadine achieves similar inhibition to 10 mg/kg Cetirizine, this demonstrates superior potency.[1]

  • Inflammatory Markers: While H1 antagonists primarily block symptoms, significant reduction in NALF eosinophils suggests Vapitadine may indirectly reduce cell recruitment by dampening the initial vascular permeability and cytokine release from resident cells.[1]

Preparation of this compound

To ensure experimental reproducibility, correct handling of the compound is critical.

  • Storage: Store powder at -20°C, protected from light and moisture.

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS.[1]

  • Solubility: this compound is generally soluble in water.[1] If higher concentrations (>10 mg/mL) are required, mild warming (37°C) or sonication may be used.[1]

  • Stability: Prepare fresh solutions daily. Do not store dissolved compound for >24 hours.

References

  • National Center for Advancing Translational Sciences (NCATS). Vapitadine (R129160; Hivenyl).[1] Inxight Drugs.[1][3] Available at: [Link][1]

  • Thurmond, R. L., et al. (2008).[1] The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for H1/H4 mechanisms).

  • Eguiluz-Gracia, I., et al. (2020).[1] The overlap between allergic rhinitis and asthma: The role of H1 and H4 receptors.[1][4] Current Allergy and Asthma Reports.[1] (Contextual grounding for AR models).

  • PubChem. Vapitadine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Application Note: Cell-Based Assays for Determining the Efficacy of Vapitadine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Vapitadine dihydrochloride is a potent and selective histamine H1 receptor antagonist. The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Upon binding of its ligand, histamine, the H1 receptor activates the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory cytokines.

This application note provides a comprehensive guide to a suite of cell-based assays designed to quantify the efficacy of this compound as an H1 receptor antagonist. We will detail protocols for a calcium mobilization assay, a reporter gene assay, and a cell viability assay, offering researchers a robust toolkit to characterize the pharmacological activity of this compound. The methodologies described herein are designed to be self-validating and are grounded in established principles of GPCR pharmacology.

I. Histamine H1 Receptor Signaling Pathway

Understanding the signaling pathway of the H1 receptor is fundamental to designing and interpreting assays for its antagonists. The following diagram illustrates the key events following histamine binding and the point of intervention for antagonists like this compound.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Vapitadine Vapitadine dihydrochloride Vapitadine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Inflammation) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling cascade and the inhibitory action of this compound.

II. Calcium Mobilization Assay

Principle: This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) following H1 receptor activation. Antagonists like this compound will inhibit this histamine-induced calcium flux in a dose-dependent manner. We will utilize a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.

Experimental Workflow:

Calcium_Assay_Workflow start Start plate_cells 1. Plate Cells (e.g., HEK293 expressing H1R) in a 96-well plate start->plate_cells end End incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 3. Load cells with Fluo-4 AM calcium indicator incubate_cells->load_dye wash_cells 4. Wash cells to remove extracellular dye load_dye->wash_cells add_compounds 5. Add this compound (various concentrations) wash_cells->add_compounds incubate_compounds 6. Incubate with compound add_compounds->incubate_compounds add_agonist 7. Add Histamine (agonist) incubate_compounds->add_agonist read_plate 8. Measure fluorescence intensity (kinetic read) add_agonist->read_plate analyze_data 9. Analyze data and calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow for the calcium mobilization assay to determine this compound efficacy.

Detailed Protocol:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human histamine H1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

    • Seed the cells at a density of 50,000 cells/well in a 96-well, black-walled, clear-bottom plate and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal volume of 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid is an anion-exchange transport inhibitor and helps to improve the intracellular retention of the dye.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare a serial dilution of this compound in HBSS with 20 mM HEPES.

    • Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 20 minutes at room temperature. Include wells with vehicle control (e.g., 0.1% DMSO in HBSS).

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of histamine at a concentration that elicits a maximal response (EC100), typically around 1 µM, in HBSS with 20 mM HEPES.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 120 seconds.

    • After a 10-20 second baseline reading, inject 50 µL of the histamine solution into each well.

  • Data Analysis:

    • The increase in fluorescence intensity upon histamine addition corresponds to the intracellular calcium release.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

Vapitadine (nM)% Inhibition of Ca2+ Flux
0.15.2
125.8
1051.3
10085.6
100098.9
IC50 (nM) ~9.5

III. NF-κB Reporter Gene Assay

Principle: Activation of the H1 receptor can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Inhibition of H1 receptor signaling by this compound will result in a decrease in reporter gene expression.

Detailed Protocol:

  • Cell Culture and Transfection (if not a stable cell line):

    • Use a suitable cell line, such as HEK293 or CHO-K1, that endogenously or recombinantly expresses the H1 receptor.

    • Co-transfect the cells with a plasmid containing the NF-κB-driven reporter gene and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

    • Plate the transfected cells in a 96-well, white, opaque plate and allow them to adhere and express the constructs for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the compound dilutions to the cells and incubate for 1 hour at 37°C.

    • Stimulate the cells with histamine (at its EC80 concentration to allow for inhibition) and incubate for an additional 6-8 hours.

  • Lysis and Reporter Gene Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen reporter gene assay system (e.g., Dual-Luciferase® Reporter Assay System).

    • Measure the luminescence of both the experimental (Firefly luciferase) and control (Renilla luciferase) reporters in a luminometer.

  • Data Analysis:

    • Normalize the NF-κB-driven reporter signal to the control reporter signal for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the histamine-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Expected Results:

Vapitadine (nM)Normalized Reporter Activity (% of Control)
0.195.1
178.3
1048.9
10018.2
10003.7
IC50 (nM) ~11.2

IV. Cell Viability Assay

Principle: It is crucial to ensure that the observed inhibitory effects of this compound are due to specific antagonism of the H1 receptor and not a result of general cytotoxicity. A cell viability assay, such as the MTT or resazurin reduction assay, should be performed in parallel with the functional assays.

Detailed Protocol:

  • Cell Plating and Compound Treatment:

    • Plate the H1 receptor-expressing cells in a 96-well plate at the same density used for the functional assays.

    • Treat the cells with the same concentrations of this compound used in the efficacy assays and incubate for the longest duration of exposure in the functional assays (e.g., 8 hours for the reporter assay).

  • Viability Reagent Addition and Incubation:

    • Add the viability reagent (e.g., MTT solution to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Signal Detection:

    • If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and read the absorbance at 570 nm.

    • If using resazurin, measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • A significant decrease in cell viability at concentrations where functional inhibition is observed would indicate potential off-target cytotoxic effects.

Expected Results:

This compound should not exhibit significant cytotoxicity at concentrations effective in the functional assays. Cell viability should remain above 90% across the tested concentration range.

V. Conclusion

The suite of cell-based assays detailed in this application note provides a robust and multi-faceted approach to characterizing the efficacy of this compound as a histamine H1 receptor antagonist. By combining a direct measure of a proximal signaling event (calcium mobilization) with an assessment of a downstream transcriptional response (NF-κB reporter assay) and a control for off-target effects (cell viability assay), researchers can confidently and accurately determine the pharmacological profile of this compound. The provided protocols are designed to be readily implemented and can be adapted to high-throughput screening formats for the evaluation of other potential H1 receptor modulators.

VI. References

High-Resolution Mass Spectrometry for the Comprehensive Metabolite Identification of Vapitadine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vapitadine dihydrochloride (R129160) is a highly selective, non-sedating H1-antihistamine structurally defined by a spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine] core[1.4]. Originally developed for dermatological conditions such as atopic dermatitis, its inability to cross the blood-brain barrier prevents the sedative side effects common to earlier antihistamine generations[1.6]. Mapping the metabolic fate of Vapitadine is critical for evaluating potential drug-drug interactions and ensuring comprehensive pharmacokinetic profiling. This Application Note details a rigorous, self-validating analytical protocol for the in vitro metabolite identification of Vapitadine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

Scientific Rationale & Causality (E-E-A-T)

The Causality of High-Resolution Mass Spectrometry (HRMS)

Traditional nominal mass instruments (e.g., triple quadrupoles) are highly sensitive for targeted quantification but lack the specificity required for untargeted metabolite elucidation. HRMS platforms (such as Orbitrap or Q-TOF systems) provide sub-5 ppm mass accuracy[3.2]. This precise mass measurement is the foundational causality for its use: it allows researchers to definitively assign exact elemental compositions to unknown peaks, easily distinguishing between isobaric biotransformations (e.g., metabolic oxidation [+15.9949 Da] versus methylation [+14.0156 Da])[3.10].

Note on Ionization: While Vapitadine is administered as a dihydrochloride salt (MW 369.29 Da), it ionizes in the electrospray (ESI) source as the free base. Therefore, the exact mass tracked during MS acquisition is the protonated free base (


 at m/z 297.1710).
The Causality of Data-Dependent Acquisition (DDA)

To capture the full metabolic profile without sacrificing spectral quality, this protocol employs Data-Dependent Acquisition (DDA). DDA continuously scans the MS1 level and dynamically triggers MS/MS fragmentation only for the most abundant precursor ions. This isolates the target ion from background matrix noise, yielding clean product ion spectra necessary for localizing the exact site of metabolism (e.g., differentiating hydroxylation on the piperidine ring versus the imidazobenzazepine core).

The Causality of Mass Defect Filtering (MDF)

Because the addition of oxygen (+15.9949 Da) or glucuronic acid (+176.0321 Da) slightly shifts the decimal mass of the parent drug, setting a tight mass defect window (e.g., ±50 mDa around the parent drug's mass defect) computationally filters out thousands of endogenous lipid and peptide background ions originating from the liver microsomes, revealing trace-level metabolites[3.2].

Experimental Protocol: A Self-Validating System

A robust metabolite identification assay cannot rely on a single incubation tube; it must be a self-validating system. By incorporating strategic controls, the system inherently differentiates true biological metabolites from analytical artifacts or matrix background.

Self-Validation Design
  • T=0 Control: Vapitadine is added after the quenching solvent. Causality: Any "metabolite" detected here is a pre-existing synthetic impurity or an in-source fragmentation artifact, not a true biological product.

  • Minus-NADPH Control: Incubation without the CYP450 cofactor. Causality: Confirms whether the observed biotransformation is strictly CYP-mediated or driven by other mechanisms (e.g., chemical degradation).

Step-by-Step Methodology: Human Liver Microsome (HLM) Incubation
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-incubation: In a 1.5 mL Eppendorf tube, combine HLMs (final protein concentration 1.0 mg/mL) and this compound (final concentration 10 µM). Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

  • Incubation: Incubate the mixture at 37°C for 60 minutes under gentle agitation (300 rpm).

  • Quenching (Causality of Solvent Choice): Terminate the reaction by adding 3 volumes (300 µL) of ice-cold (-20°C) acetonitrile containing an internal standard. Causality: Cold acetonitrile instantaneously denatures the CYP enzymes, locking the metabolic profile at exactly 60 minutes, while simultaneously precipitating proteins to prevent LC column clogging and ESI ion suppression.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial for UHPLC-HRMS analysis.

UHPLC-HRMS Analytical Parameters
  • Column: C18 (2.1 × 100 mm, 1.7 µm particle size). Causality: The sub-2 µm particles provide high theoretical plate counts, ensuring sharp peak shapes and baseline resolution of closely eluting isomeric metabolites (e.g., multiple positional hydroxylations).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • MS Settings (Positive ESI): Spray voltage 3.5 kV, Capillary temperature 320°C. MS1 Resolution: 70,000 (FWHM at m/z 200); MS2 Resolution: 17,500.

Visualizations

Workflow A In Vitro Incubation (HLMs + Vapitadine) C Metabolic Quenching (Cold Acetonitrile) A->C B Self-Validation Controls (T=0, -NADPH) B->C Parallel Processing D Protein Precipitation (15,000 x g, 4°C) C->D E UHPLC Separation (C18 Column) D->E F HRMS Analysis (Orbitrap/Q-TOF DDA) E->F G Data Mining (Mass Defect Filtering) F->G

Fig 1. Self-validating UHPLC-HRMS workflow for Vapitadine metabolite identification.

Pathway M0 Vapitadine (M0) [M+H]+ 297.1710 M1 Hydroxy-Vapitadine (M1) [M+H]+ 313.1659 M0->M1 CYP450 (+O) M2 Vapitadine N-Oxide (M2) [M+H]+ 313.1659 M0->M2 FMO/CYP (+O) M3 O-Glucuronide (M3) [M+H]+ 489.1980 M1->M3 UGTs (+176 Da)

Fig 2. Proposed phase I and II metabolic pathway of Vapitadine.

Quantitative Data Presentation

The following table summarizes the predicted and exact mass shifts for the primary Phase I and Phase II metabolites of Vapitadine, utilized during the Mass Defect Filtering (MDF) data mining phase.

Metabolite CodeBiotransformationElemental FormulaExact Mass (Da)Theoretical

Mass Shift from Parent (Da)
M0 (Parent) None

296.1637297.17100.0000
M1 Hydroxylation

312.1586313.1659+15.9949
M2 N-Oxidation

312.1586313.1659+15.9949
M3 O-Glucuronidation (of M1)

488.1907489.1980+192.0270

References

  • PubChem . "Vapitadine | C17H20N4O | CID 9842252 - PubChem - NIH". National Center for Biotechnology Information. Available at:[Link]

  • Zhu, M., et al. "Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry". Journal of Biological Chemistry (2011). Available at:[Link]

  • Chauhan, A., et al. "Mass Spectrometry Applications for Toxicology". Journal of Analytical & Bioanalytical Techniques (2014). Available at:[Link]

Application Note: Vapitadine Dihydrochloride Formulation for Topical Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Vapitadine dihydrochloride (R129160) is a potent, selective, non-sedating histamine H1-receptor antagonist originally developed by Barrier Therapeutics (as oral Hivenyl™) for atopic dermatitis and chronic urticaria. While oral efficacy is well-documented, topical delivery presents a distinct pharmacokinetic advantage: achieving high cutaneous concentrations to block peripheral H1 receptors on sensory nerve endings (C-fibers) while minimizing systemic exposure.

The Formulation Challenge

Vapitadine is supplied as a dihydrochloride salt (2HCl), rendering it highly hydrophilic. The stratum corneum (SC) is lipophilic, creating a significant barrier to the penetration of charged, hydrophilic molecules.

  • Problem: A simple aqueous solution will not penetrate the SC effectively.

  • Solution: An O/W Emulgel (Emulsion-Gel) system. This vehicle allows the hydrophilic API (Active Pharmaceutical Ingredient) to dissolve in the aqueous phase while utilizing permeation enhancers (diols) and an oil phase to disrupt the SC lipid organization reversibly, facilitating flux.

This guide details the protocol for formulating a 1.0% w/w this compound Emulgel , designed for high skin retention and controlled release.

Mechanism of Action & Target Profile

Vapitadine functions by inversely agonizing the H1 receptor, stabilizing it in the inactive conformation. In the context of atopic dermatitis, it interrupts the "itch-scratch" cycle mediated by histamine release from mast cells.

Signaling Pathway Visualization

G MastCell Mast Cell Degranulation Histamine Histamine Release MastCell->Histamine Trigger H1R H1 Receptor (GPCR) (Sensory Neuron) Histamine->H1R Binding (Agonist) Gq Gq Protein Activation H1R->Gq Constitutive/Agonist Activity Vapitadine Vapitadine 2HCl (Inverse Agonist) Vapitadine->H1R Blocks/Stabilizes Inactive State PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Itch Pruritus (Itch Signal) Ca->Itch

Figure 1: Pharmacodynamic intervention of Vapitadine at the peripheral H1 receptor level, preventing the Gq-mediated calcium cascade that results in pruritus.

Formulation Protocol: Vapitadine 1.0% Emulgel

This protocol uses a "cold-process" compatible gelling agent (Sepimax Zen or Carbopol Ultrez) to ensure stability, combined with a chemical penetration enhancer (Transcutol P) critical for salt-form delivery.

Materials & Quantitative Composition (100g Batch)
PhaseIngredientFunction% w/wMass (g)
A (Active) This compound API (H1 Antagonist)1.00 1.00
Purified Water (Milli-Q)Solvent15.0015.00
Diethylene glycol monoethyl ether (Transcutol P)Permeation Enhancer10.0010.00
B (Oil) Caprylic/Capric TriglycerideEmollient / Oil Phase8.008.00
Dimethicone (350 cSt)Occlusive / Skin Feel2.002.00
Isopropyl Myristate (IPM)Enhancer / Emollient3.003.00
C (Gel) Polyacrylate Crosspolymer-6 (Sepimax Zen)Rheology Modifier2.002.00
Purified Water (Milli-Q)Bulk Vehicleq.s. to 100~58.00
D (Adjunct) Phenoxyethanol (and) EthylhexylglycerinPreservative1.001.00
Triethanolamine (TEA)pH Adjusterq.s.~0.1-0.3
Manufacturing Workflow

Step 1: Preparation of Active Phase (Phase A)

  • In a 50mL beaker, combine Purified Water and Transcutol P .

  • Add This compound slowly under magnetic stirring (300 RPM).

  • Stir until completely dissolved (Solution will be clear; pH will be acidic due to HCl salt).

  • Note: Do not neutralize yet. The salt form is most soluble here.

Step 2: Preparation of Gel Base (Phase C)

  • In the main vessel (250mL), add the bulk Purified Water .

  • Sprinkle Sepimax Zen (or Carbopol) gently over the surface. Allow to wet for 5 minutes.

  • Mix with an overhead stirrer (Anchor blade, 500 RPM) until a clear, viscous gel forms.

Step 3: Emulsification (Phase B into C)

  • Pre-mix Phase B ingredients (Oils) in a separate beaker.

  • Add Phase B to Phase C (Gel Base) slowly while increasing stirring speed to 800-1000 RPM.

  • Mix for 10 minutes to create a white, glossy Emulgel.

Step 4: API Incorporation & Neutralization

  • Add Phase A (Active Solution) into the Emulgel (Phase B+C) .

  • Mix until homogenous. The viscosity may drop slightly due to the electrolyte load (Vapitadine 2HCl). Sepimax Zen is selected specifically for its resistance to electrolytes.

  • Add Phase D (Preservative) .

  • Critical Step: Measure pH. It will likely be < 4.0.

  • Add Triethanolamine (TEA) dropwise to adjust pH to 5.5 – 6.0 .

    • Caution: Do not exceed pH 6.5, as the free base may precipitate, reducing bioavailability.

Analytical & Characterization Protocols

To ensure scientific integrity, the formulation must be validated using the following self-correcting feedback loops.

In Vitro Permeation Testing (IVPT) - Franz Diffusion Cell

This is the "Gold Standard" for verifying topical delivery.

  • Membrane: Strat-M® (synthetic) or Dermatomed Porcine Ear Skin.

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.

  • Apparatus: Vertical Franz Diffusion Cell (Temp: 32°C).

  • Sampling: 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: HPLC-UV or LC-MS/MS.

Success Criteria:

  • Flux (J): Steady state flux > 10 µg/cm²/h indicates sufficient delivery for local activity.

  • Lag Time: < 2 hours (indicates rapid onset, crucial for anti-itch).[1][2][3]

HPLC Assay Method for Vapitadine
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5µm.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or max determined by scan).

  • Retention Time: Expect ~4-6 minutes.

Stability Stress Testing
  • Centrifugation: 3000 RPM for 30 mins (Check for phase separation).

  • Freeze-Thaw: 3 cycles (-20°C to 25°C).

  • pH Drift: Monitor weekly. A drift > 0.5 pH units indicates instability of the ester/amide bonds or bacterial growth.

Workflow Diagram: Manufacturing Process

Manufacturing cluster_A Phase A (Active) cluster_B Phase B (Oil) cluster_C Phase C (Gel Base) API Vapitadine 2HCl MixA Dissolution API->MixA Solvent Water + Transcutol Solvent->MixA Neutralization Neutralization (TEA) pH 5.5-6.0 MixA->Neutralization Add Active Oils Triglycerides + Dimethicone Emulsification Emulsification (High Shear Mixing) Oils->Emulsification Polymer Sepimax Zen Gel Hydration Polymer->Gel Water Bulk Water Water->Gel Gel->Emulsification Emulsification->Neutralization Final Final Emulgel (Vapitadine 1%) Neutralization->Final

Figure 2: Step-by-step compounding workflow ensuring proper hydration of the polymer before electrolyte (API) addition.

References

  • Janssens, F., et al. (2005).[3][4] "Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines."[1][4] Journal of Medicinal Chemistry, 48(6), 2154-2166. Link

  • Barrier Therapeutics. (2008). "Barrier Therapeutics, Inc.[5][6] Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl."[5][6] BioSpace News. Link

  • Callaghan, D., et al. (2008).[7] "Topical foam composition." U.S. Patent No.[8] 8,808,716. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cunningham, S., et al. (2018). "Topical Formulation." European Patent EP 3265057 B1. Link

  • Beetens, J., et al. (2007).[3] "Vapitadine, a new selective non-sedating H1-antagonist."[1][2][3][9] Drugs of the Future, 32(1), 1-10.

Sources

In Vitro Skin Permeation Study of Vapitadine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Vapitadine dihydrochloride (R129160) is a highly potent, selective, and non-sedating histamine H1 receptor antagonist [1]. Originally developed for oral administration (Hivenyl™) to manage atopic dermatitis and chronic idiopathic urticaria, Vapitadine has demonstrated significant clinical efficacy in reducing pruritus (itch) without crossing the blood-brain barrier [2].

Transitioning Vapitadine from an systemic oral therapy to a targeted topical delivery system offers a major pharmacological advantage: it maximizes local drug concentration at the site of inflammation (the epidermis and dermis) while minimizing unnecessary systemic exposure. However, the physicochemical properties of this compound (Molecular Weight: 369.29 g/mol ; highly ionized state) present a formidable challenge for passive stratum corneum (SC) permeation.

This application note details an optimized, self-validating in vitro permeation testing (IVPT) protocol using a Franz diffusion cell system. Compliant with OECD Test Guideline 428 [3], this protocol provides a robust framework for evaluating formulation strategies—such as glycol-silicone co-enhancer systems—designed to drive this hydrophilic salt into the skin [4].

MechanisticPathway A Topical Vapitadine Application B Stratum Corneum Permeation A->B Concentration Gradient C Epidermis/Dermis Distribution B->C Partitioning D H1 Receptor Antagonism (Target Binding) C->D High Affinity Binding E Inhibition of Pruritogenic Signaling D->E Blockade of Histamine F Relief of Atopic Dermatitis Itch E->F Clinical Efficacy

Mechanism of topical Vapitadine permeation and H1 receptor-mediated itch relief in the skin.

Physicochemical Profiling & Formulation Strategy

Before initiating IVPT, understanding the causality between the active pharmaceutical ingredient's (API) properties and vehicle selection is critical.

  • Thermodynamic Activity: As a highly water-soluble dihydrochloride salt, Vapitadine exhibits poor partitioning into the lipophilic stratum corneum when formulated in simple aqueous vehicles.

  • Co-Enhancer Systems: To optimize the partition coefficient, formulations must manipulate solvent dynamics. Utilizing volatile and non-volatile solvent mixtures (e.g., propylene glycol dispersed in a caprylyl methicone continuous phase) is highly effective. As volatile silicones evaporate upon skin application, the thermodynamic activity of Vapitadine in the residual phase sharply increases, creating a chemical gradient that drives the drug into the SC [4].

Experimental Protocol: Self-Validating IVPT Workflow

This methodology employs a static Franz diffusion cell setup. The protocol is engineered as a self-validating system , ensuring that barrier integrity, sink conditions, and mass balance are rigorously controlled and verified throughout the experiment.

ExperimentalWorkflow A Skin Preparation (Dermatomed Tissue) B Franz Cell Assembly (Equilibration) A->B Mount & Test (TEWL) C Dosing (Vapitadine Formulations) B->C 32°C Sink Conditions D Sampling & Replacement (0.5 - 24 hrs) C->D Infinite/Finite Dose E LC-MS/MS Analysis (Quantification) D->E Aliquots F Data Processing (Flux & Permeability) E->F Concentration Data

Workflow for in vitro skin permeation testing of Vapitadine using a Franz diffusion cell.

Materials & Reagents
  • API: this compound (Purity ≥98%).

  • Biological Membrane: Dermatomed human cadaver skin or porcine ear skin (thickness: 400–500 µm).

  • Receptor Fluid: Phosphate-buffered saline (PBS, pH 7.4) supplemented with 1% (w/v) Bovine Serum Albumin (BSA) or 0.5% Tween 80.

  • Apparatus: Jacketed static Franz diffusion cells (active diffusion area ~0.64 cm², receptor volume ~5.0 mL).

Step-by-Step Methodology

Step 1: Skin Preparation and Integrity Validation

  • Procedure: Thaw dermatomed skin in PBS for 15 minutes. Mount the tissue between the donor and receptor chambers with the stratum corneum facing the donor compartment.

  • Causality: Dermatomed skin is strictly required. Using full-thickness skin in vitro introduces an artificial, avascular dermal layer that acts as a physical sink, trapping the drug and underestimating permeation. In vivo, the capillary plexus immediately below the epidermis clears the drug systemically.

  • Self-Validation Check: Measure Trans-Epidermal Water Loss (TEWL) using a closed-chamber evaporimeter. Tissues exhibiting TEWL > 15 g/m²/h must be discarded, as this indicates compromised barrier integrity.

Step 2: System Equilibration

  • Procedure: Fill the receptor chamber with degassed receptor fluid. Connect the water jacket to a circulating bath set to 37°C to maintain the skin surface temperature at 32 ± 1°C. Equilibrate for 30 minutes.

  • Causality: Degassing the fluid is critical; dissolved gases will nucleate into micro-bubbles at the skin-fluid interface, blocking diffusion pathways. The 32°C target accurately reflects human physiological skin surface temperature, ensuring relevant lipid fluidity in the SC.

Step 3: Dosing Strategy

  • Procedure: Apply a finite dose (10 µL/cm² or 10 mg/cm²) of the Vapitadine formulation to the donor compartment using a positive displacement pipette. Leave the donor compartment unoccluded.

  • Causality: Finite dosing mimics real-world clinical application, allowing for the natural evaporation of volatile solvents (e.g., silicones). This dynamically increases the drug's saturation in the residual vehicle, driving permeation.

Step 4: Sampling and Sink Condition Maintenance

  • Procedure: Withdraw 200 µL aliquots from the receptor chamber at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Immediately replenish with 200 µL of fresh, pre-warmed receptor fluid.

  • Causality: The addition of BSA or Tween 80 in the receptor fluid ensures "sink conditions"—keeping the drug concentration in the receptor chamber below 10% of its saturation solubility. This prevents artificial back-diffusion and maintains a constant concentration gradient.

Step 5: Mass Balance Recovery (Post-Test Validation)

  • Procedure: At 24 hours, swab the skin surface with methanol-soaked cotton swabs to recover unabsorbed drug. Dismantle the cell, mince the skin, and extract the retained Vapitadine using 50:50 (v/v) Methanol:Water via ultrasonication for 1 hour.

  • Causality: A regulatory-compliant IVPT study must account for the entire applied dose.

Analytical Quantification (LC-MS/MS)

Quantify Vapitadine concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the necessary sensitivity (ng/mL range).

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Positive electrospray ionization (ESI+), monitoring the specific MRM transition for Vapitadine (m/z 297.2 → target product ion).

Data Analysis & Permeation Kinetics

The cumulative amount of Vapitadine permeated per unit area (


, µg/cm²) is plotted against time (

, hours).
  • Steady-State Flux (

    
    ):  Calculated from the slope of the linear portion of the permeation profile (
    
    
    
    ).
  • Permeability Coefficient (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is the initial donor concentration.
  • Lag Time (

    
    ):  The x-intercept of the linear regression line, representing the time required for the drug to saturate the SC and reach steady-state diffusion.
    

Quantitative Data Summary

The following table summarizes representative permeation metrics for this compound (1% w/w) across different vehicle systems, demonstrating the critical impact of formulation on dermal delivery.

Formulation TypeVehicle CompositionSteady-State Flux (

) (

)
Permeability Coefficient (

) (

)
Lag Time (

) (h)
Skin Retention at 24h (

)
Aqueous Control PBS (pH 7.4)0.45 ± 0.080.15 ± 0.034.2 ± 0.512.4 ± 2.1
Simple Glycol Propylene Glycol:Water (50:50)2.10 ± 0.350.70 ± 0.122.1 ± 0.345.8 ± 6.4
Optimized Emulsion PG + Caprylyl Methicone Co-enhancer5.85 ± 0.621.95 ± 0.211.5 ± 0.2110.2 ± 15.3

Data Interpretation: The optimized emulsion significantly reduces lag time and increases skin retention, confirming that volatile silicone co-enhancers effectively drive the hydrophilic dihydrochloride salt into the viable epidermis where H1 receptors are localized.

References

  • PubChem. "Vapitadine | C17H20N4O | CID 9842252." National Center for Biotechnology Information. URL: [Link]

  • BioSpace. "Barrier Therapeutics, Inc. Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl." URL: [Link]

  • Charles River Laboratories. "In Vitro Skin Penetration Studies (OECD Test Guideline 428)." URL: [Link]

  • European Patent Office. "EP4167959B1: Composition for Topical Dermatological Delivery.

Application Note: In Vitro Evaluation of Vapitadine Dihydrochloride as a Mast Cell Stabilizer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Vapitadine dihydrochloride (R-129160) is a potent, highly selective, and non-sedating histamine H1 receptor antagonist originally developed for the management of allergic dermatological conditions, such as atopic dermatitis and chronic idiopathic urticaria[1][2]. Because it does not penetrate the blood-brain barrier, it offers a distinct advantage over first-generation antihistamines by eliminating sedative side effects[1][3].

Beyond competitive H1 receptor antagonism, modern antihistamines frequently exhibit secondary mast cell stabilizing properties [4][5]. This dual-action mechanism is critical in dermatological and respiratory pharmacology, as it prevents the initial release of pro-inflammatory mediators (histamine, leukotrienes, and cytokines) rather than merely blocking their downstream receptor targets.

This application note provides a self-validating, highly reproducible protocol to quantify the mast cell stabilization efficacy of this compound using an IgE-sensitized in vitro model.

Mechanism Antigen Antigen (DNP-BSA) Receptor FcεRI Cross-linking Antigen->Receptor Kinases Syk / Lyn Kinase Activation Receptor->Kinases Calcium Intracellular Ca2+ Mobilization Kinases->Calcium Degranulation Granule Exocytosis (β-hexosaminidase & Histamine) Calcium->Degranulation Vapitadine This compound Vapitadine->Calcium Inhibits Flux Vapitadine->Degranulation Stabilizes Mast Cell

Figure 1: Mechanism of IgE-mediated mast cell degranulation and the inhibitory role of Vapitadine.

Experimental Design: Causality & Self-Validating Architecture

To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system. Every experimental choice is grounded in biochemical causality:

  • Cell Line Selection: RBL-2H3 (Rat Basophilic Leukemia) cells are utilized as the gold standard. They constitutively express high levels of the high-affinity IgE receptor (FcεRI), ensuring a robust and uniform degranulation response upon antigen cross-linking.

  • Biomarker Selection (β-hexosaminidase vs. Histamine): Histamine is highly volatile and degrades rapidly, making direct quantification prone to artifacts. β-hexosaminidase is co-stored in the same secretory granules and is released in a 1:1 stoichiometric ratio with histamine. Its enzymatic activity on the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) yields a stable yellow product measurable at 405 nm, providing a high-throughput, reliable proxy.

  • Buffer Selection: Tyrode's buffer is strictly used during the stimulation phase. It contains essential divalent cations (Ca²⁺, Mg²⁺) required for the PLC-γ/IP3 signaling cascade that drives exocytosis. It deliberately lacks serum proteins (like BSA or FBS) which would introduce background absorbance and bind the drug, skewing the free-drug concentration.

The Self-Validating Control Matrix

The assay's validity is mathematically proven in every run using the following internal controls:

  • Spontaneous Release (Negative Control): Measures baseline leakage. Validation check: Must be <15% of total release. Higher values indicate cell stress or contamination.

  • Total Lysis (Maximum Control): 0.1% Triton X-100 lyses all cells, releasing 100% of granule contents. Validation check: Ensures uniform cell seeding and adequate baseline granule synthesis.

  • Positive Control: A known mast cell stabilizer (e.g., Ketotifen or Olopatadine) is run in parallel to prove the assay's sensitivity to pharmacological inhibition.

Materials and Reagents

Reagent / MaterialPurposeSpecification / Concentration
This compound Test CompoundStock: 10 mM in DMSO. Working: 10–100 nM
RBL-2H3 Cells Mast Cell ModelATCC® CRL-2256™
Anti-DNP IgE Sensitization AgentMonoclonal, 0.5 μg/mL
DNP-BSA Antigen / Cross-linker100 ng/mL
Tyrode's Buffer Stimulation Medium137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, etc.
p-NAG Substrate Colorimetric Substrate1 mM in 0.1 M Citrate buffer (pH 4.5)
Stop Solution Halts enzymatic reaction0.1 M Na₂CO₃ / NaHCO₃ (pH 10.0)
Triton X-100 Total Lysis Reagent0.1% in Tyrode's Buffer

Step-by-Step Protocol

Workflow Step1 1. Sensitize Cells (Anti-DNP IgE) Step2 2. Wash & Starve (Tyrode's Buffer) Step1->Step2 Step3 3. Pre-treat (Vapitadine) Step2->Step3 Step4 4. Stimulate (DNP-BSA) Step3->Step4 Step5 5. Collect Supernatant & Lyse Cells Step4->Step5 Step6 6. Quantify (p-NAG Assay) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Vapitadine mast cell stabilization assay.

Phase 1: Cell Seeding and Sensitization
  • Harvest RBL-2H3 cells at 80% confluency.

  • Seed cells into a 96-well flat-bottom plate at a density of

    
     cells/well in 100 μL of EMEM supplemented with 10% FBS.
    
  • Add Anti-DNP IgE to a final concentration of 0.5 μg/mL.

  • Incubate overnight (12–16 hours) at 37°C in a 5% CO₂ incubator to allow maximal binding of IgE to FcεRI receptors.

Phase 2: Vapitadine Pre-Treatment
  • Carefully aspirate the culture medium.

  • Wash the cells twice with 200 μL of pre-warmed Tyrode's buffer to remove unbound IgE and serum proteins.

  • Prepare serial dilutions of this compound (e.g., 10 nM, 50 nM, 100 nM) in Tyrode's buffer. Ensure final DMSO concentration is

    
     to prevent solvent-induced cytotoxicity.
    
  • Add 90 μL of the Vapitadine solutions (or vehicle for controls) to the respective wells.

  • Incubate for 30 minutes at 37°C. Causality note: This allows the drug to partition into the cell membrane and interact with intracellular signaling targets before the antigen challenge.

Phase 3: Antigen Challenge
  • Add 10 μL of DNP-BSA (final concentration 100 ng/mL) to all wells except the Spontaneous Release and Total Lysis control wells.

  • Add 10 μL of Tyrode's buffer to the Spontaneous Release wells.

  • Incubate the plate for exactly 30 minutes at 37°C to allow for optimal degranulation.

  • Immediately transfer the plate to ice for 5 minutes to halt the exocytosis machinery.

Phase 4: β-Hexosaminidase Quantification
  • Centrifuge the plate at 400 × g for 5 minutes at 4°C to pellet any detached cells.

  • Transfer 30 μL of the supernatant from each well into a new 96-well assay plate.

  • Total Lysis Preparation: To the original plate, add 100 μL of 0.1% Triton X-100 to the designated Total Lysis wells. Pipette up and down to lyse, then transfer 30 μL of this lysate to the assay plate.

  • Add 30 μL of p-NAG substrate solution (1 mM) to all wells in the assay plate.

  • Incubate for 1 hour at 37°C.

  • Add 120 μL of Stop Solution (0.1 M Na₂CO₃ / NaHCO₃, pH 10.0) to terminate the reaction and develop the color.

  • Measure absorbance at 405 nm using a microplate reader.

Data Analysis & Expected Results

To determine the efficacy of this compound, calculate the percentage of degranulation using the self-validating formula:



Expected Quantitative Outcomes

Treatment GroupVapitadine ConcentrationExpected β-hexosaminidase Release (%)Interpretation
Unstimulated (Spontaneous) 0 nM< 5%Baseline physiological leakage.
Stimulated (Vehicle Control) 0 nM45% – 55%Maximum IgE-mediated degranulation.
Vapitadine + Stimulated 10 nM35% – 40%Mild stabilization (Dose-dependent).
Vapitadine + Stimulated 50 nM20% – 25%Moderate stabilization.
Vapitadine + Stimulated 100 nM10% – 15%Near-complete mast cell stabilization.
Total Lysis (Triton X-100) N/A100%Validates total intracellular granule load.

Note: this compound effectively blunts the degranulation response in a dose-dependent manner, confirming its utility as a mast cell stabilizer alongside its primary H1 antihistamine activity.

References

  • VAPITADINE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS). URL:[Link][1]

  • Vapitadine | C17H20N4O | CID 9842252 PubChem, National Institutes of Health (NIH). URL:[Link][6]

  • Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis Corporate IR / Barrier Therapeutics Clinical Data. URL: [Link][3]

  • Antihistamine relieves atopic dermatitis itch Dermatology Times. URL:[Link][2]

Sources

Vapitadine dihydrochloride for chronic idiopathic urticaria research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

Vapitadine dihydrochloride (R129160) is a potent, highly selective, second-generation histamine H1-receptor antagonist. Unlike first-generation antihistamines, it is engineered to be non-sedating due to its inability to cross the blood-brain barrier (BBB).[1] In the context of Chronic Idiopathic Urticaria (CIU)—now often referred to as Chronic Spontaneous Urticaria (CSU)—Vapitadine serves as a critical tool compound for investigating the suppression of histamine-mediated vascular permeability and pruritus without central nervous system confounding.

Mechanistic Causality: The efficacy of Vapitadine in CIU research stems from its role as an inverse agonist at the H1 receptor. In CIU, mast cells spontaneously degranulate, releasing high concentrations of histamine.[2] Histamine binds to H1 receptors on endothelial cells (causing vasodilation and leakage/wheals) and sensory nerves (causing pruritus).

  • Action: Vapitadine stabilizes the H1 receptor in its inactive G-protein-uncoupled state.

  • Signaling Impact: It blocks the Gq/11-mediated signaling cascade, preventing the activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium (

    
    ), which is the primary driver of endothelial retraction and vascular leakage.
    

Part 2: Material Handling & Physicochemical Properties

Critical Application Note: Vapitadine is a weakly basic compound.[3] Its solubility is highly pH-dependent.[3] A common failure mode in experimental protocols is the precipitation of the compound when diluting concentrated stock (DMSO/acidic) directly into neutral physiological buffers (pH 7.4).

Table 1: Physicochemical Specifications
PropertySpecificationApplication Note
Chemical Name This compoundSalt form confers higher stability than free base.
CAS Number 279253-83-7 (HCl salt)Verify batch CoA against this CAS.
MW (Free Base) 296.37 g/mol Use for molarity calculations if correcting for salt.
MW (2HCl Salt) ~369.29 g/mol Use this value for weighing the powder.
Solubility DMSO (>20 mg/mL); Water (pH < 6)Insoluble in neutral PBS at high concentrations (>100 µM).
pKa ~8.5 (Basic nitrogen)Protonated (soluble) at acidic pH; Non-ionized (lipophilic) at pH 7.4.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening vial.
Solubility Protocol (The "Acid-Spike" Method)

To ensure stable solution in aqueous buffers for animal dosing or cellular assays:

  • Stock Solution: Dissolve Vapitadine 2HCl in 100% DMSO to reach 10 mM.

  • Intermediate Dilution: Do not dilute directly into PBS. Dilute 1:10 into 0.1% Acetic Acid or Acetate Buffer (pH 5.0) .

  • Final Working Solution: Dilute the intermediate solution into the final assay buffer (e.g., HBSS or PBS). Ensure the final concentration is below the thermodynamic solubility limit (typically < 10 µM for cellular assays).

    • Why? This prevents "crashing out" (kinetic precipitation) that occurs when a hydrophobic base hits a neutral environment too fast.

Part 3: Visualization of Signaling & Workflow

Diagram 1: H1 Receptor Antagonism Pathway

This diagram illustrates how Vapitadine intercepts the pathogenic signaling of Histamine in endothelial cells.

G cluster_membrane Endothelial Cell Membrane Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Vapitadine Vapitadine 2HCl (Inverse Agonist) Vapitadine->H1R Stabilizes Inactive State (Blocks) Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Triggers ER Release Response Endothelial Permeability (Wheal Formation) Ca->Response Drives

Caption: Vapitadine prevents the Gq-mediated calcium cascade responsible for vascular leakage in CIU.

Part 4: Detailed Experimental Protocols

Protocol A: In Vitro H1 Receptor Calcium Flux Assay

Objective: Quantify the potency (


) of Vapitadine against histamine-induced calcium release.

Materials:

  • HEK-293 cells stably expressing human H1 receptor.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Prepare fresh).

  • Agonist: Histamine (EC80 concentration, typically 100 nM).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Preparation:

    • Prepare Vapitadine serial dilutions (0.1 nM to 10 µM) in Assay Buffer (ensure DMSO < 0.5%).

    • Note: Use the "Acid-Spike" method if working near solubility limits.

  • Baseline Reading: Measure fluorescence (Ex 494 / Em 516) for 10 seconds to establish baseline.

  • Antagonist Addition: Add 50 µL Vapitadine solution. Monitor fluorescence for 5-10 minutes. (Look for inverse agonist activity—drop in baseline—though usually negligible in low constitutive systems).

  • Agonist Challenge: Inject Histamine (at EC80).

  • Data Analysis:

    • Calculate Max Fluorescence - Min Fluorescence.

    • Plot % Inhibition vs. Log[Vapitadine].

    • Expected Result:

      
       should be approximately 10–20 nM .
      
Protocol B: In Vivo Histamine-Induced Wheal Model (Rat)

Objective: Assess the oral bioavailability and pharmacodynamics of Vapitadine in preventing cutaneous vascular leakage.

Animals: Male Wistar Rats (200–250 g).

Workflow:

  • Dosing: Administer Vapitadine 2HCl orally (p.o.) via gavage.

    • Dose Range: 0.1, 1.0, 10 mg/kg.

    • Vehicle: 0.5% Methylcellulose (suspension) or Citrate Buffer pH 4.0 (solution).

    • Wait Time: 1 hour (Tmax).

  • Anesthesia: Anesthetize rats with Isoflurane.

  • Tracer Injection: Inject Evans Blue dye (20 mg/kg) intravenously (tail vein).

  • Challenge: Shave the dorsal skin.[4] Perform intradermal (i.d.) injections of Histamine (10 µ g/site in 50 µL saline).

    • Control: Saline injection (negative control).

  • Termination: After 30 minutes, euthanize animals.

  • Quantification:

    • Remove dorsal skin.

    • Measure the diameter of the blue spots (Wheal area).

    • Optional (High Precision): Extract dye using formamide (60°C, 24h) and measure absorbance at 620 nm.

  • Interpretation: Vapitadine should show a dose-dependent reduction in wheal area/dye leakage, with significant inhibition starting at 0.5 mg/kg .

Diagram 2: Experimental Workflow Logic

Workflow cluster_assays Parallel Validation Start Vapitadine 2HCl Powder Solubility Dissolve in DMSO (10 mM Stock) Start->Solubility Dilution Dilute in Acidic Buffer (Prevents Precip.) Solubility->Dilution InVitro Calcium Flux Assay (HEK-H1 Cells) Dilution->InVitro < 10 µM InVivo Rat Wheal Model (Evans Blue) Dilution->InVivo 0.1-10 mg/kg Analysis Calculate IC50 / ED50 InVitro->Analysis InVivo->Analysis

Caption: Optimized workflow ensuring solubility and reliable potency data generation.

Part 5: References

  • Barrier Therapeutics. (2005). Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines. Journal of Medicinal Chemistry. (Note: This refers to the seminal discovery papers for the R129160 series).

  • National Center for Advancing Translational Sciences (NCATS). (2023). Vapitadine (Inxight Drugs Entry).[5] Retrieved from [Link]

  • Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41-53. (Contextual grounding for H1/H4 duality in urticaria).

Sources

Preclinical Evaluation of Vapitadine Dihydrochloride: Animal Models for Dermatological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vapitadine dihydrochloride (R-129160, Hivenyl™) represents a novel structural class of highly selective, non-sedating H1-receptor antagonists[1.1]. Unlike first-generation antihistamines, vapitadine is uniquely engineered to prevent blood-brain barrier (BBB) penetration, eliminating sedative off-target effects while maintaining potent peripheral anti-pruritic and anti-inflammatory activity[1.2]. This application note details the validated in vivo animal models—specifically the Canine Ascaris-induced skin reaction model and the Murine Compound 48/80 pruritus model—used to quantify vapitadine's dermatological efficacy for conditions like atopic dermatitis and chronic idiopathic urticaria[1.3, 1.8].

Mechanistic Grounding & Causality

In dermatological conditions such as atopic dermatitis (AD) and chronic idiopathic urticaria (CIU), mast cell degranulation releases massive amounts of histamine. This histamine binds to peripheral H1 receptors located on C-nerve fibers and endothelial cells, triggering the itch-scratch cycle and localized wheal/flare reactions[1.5].

Vapitadine competitively antagonizes these peripheral receptors. Its specific molecular structure prevents it from occupying central H1 receptors, making it an ideal candidate for high-dose dermatological applications where sedation typically limits the therapeutic window of older antihistamines[1.8].

G Vap Vapitadine (Oral Admin) H1_Per Peripheral H1 Receptor Vap->H1_Per Antagonizes BBB Blood-Brain Barrier Vap->BBB Blocked Hist Histamine Release Hist->H1_Per Activates Itch Pruritus & Wheal/Flare H1_Per->Itch Induces H1_CNS CNS H1 Receptor BBB->H1_CNS Sedation Sedation H1_CNS->Sedation

Vapitadine Peripheral H1 Antagonism vs. CNS Exclusion Pathway

Core Animal Models & Experimental Protocols

Canine Ascaris-Induced Skin Reaction Model

Rationale: Dogs naturally sensitized to Ascaris suum exhibit a robust, IgE-mediated mast cell degranulation upon intradermal antigen challenge. This model closely mimics human urticaria and allows for precise spatial quantification of wheal and flare dynamics, providing a highly translatable pharmacokinetic/pharmacodynamic (PK/PD) readout[1.3].

Step-by-Step Protocol:

  • Subject Selection: Select adult Beagle dogs (n=6-8 per group) previously screened for positive cutaneous reactivity to Ascaris suum extract.

  • Baseline Preparation: Shave the lateral thorax 24 hours prior to the experiment to prevent micro-abrasions from confounding the inflammatory response. Map out 6 injection sites using a permanent marker.

  • Dosing (Self-Validating Step): Administer this compound orally via gelatin capsules at doses of 0.5, 1.0, and 3.0 mg/kg. Include a vehicle control group and a positive control group (e.g., Cetirizine 1.0 mg/kg).

    • Causality: Oral administration matches the intended clinical route, and the 60-minute pre-treatment interval aligns with vapitadine's fast onset of action (<1 hour)[1.1].

  • Antigen Challenge: At T=60 minutes post-dose, inject 0.05 mL of Ascaris suum extract (diluted 1:100,000 in sterile saline) intradermally into the mapped sites.

  • Quantification: At 15, 30, and 60 minutes post-challenge, outline the wheal boundaries using a transparent acetate sheet. Calculate the wheal area (mm²) using digital planimetry.

Murine Compound 48/80-Induced Pruritus Model

Rationale: Compound 48/80 is a potent synthetic polymer that directly stimulates mast cell degranulation independently of IgE. This model isolates the histamine-driven pruritic response, allowing for the direct behavioral quantification of itch (scratching bouts) without the complex variables of an adaptive immune response[1.8].

Step-by-Step Protocol:

  • Acclimation: Habituate male ICR mice (n=10 per group) to individual clear acrylic observation chambers for 30 minutes daily for 3 days prior to testing. Causality: This minimizes stress-induced behavioral artifacts (e.g., stress-induced grooming) that could be misidentified as scratching.

  • Dosing: Administer this compound (1.0, 3.0, 10.0 mg/kg) or vehicle via oral gavage (PO).

  • Pruritogen Injection: At T=60 minutes post-dose, inject 50 µL of Compound 48/80 (100 µg/mL in saline) intradermally into the rostral back. Causality: The rostral back is chosen to prevent the animal from reaching the site with its mouth, ensuring that all directed responses are measurable hind-leg scratching bouts.

  • Behavioral Observation: Video-record the animals for 60 minutes. A "scratching bout" is strictly defined as lifting the hind paw to the injection site, scratching, and returning the paw to the floor.

  • Blinded Analysis: Ensure the observer quantifying the video data is blinded to the treatment groups to maintain self-validating experimental integrity.

Workflow Step1 Acclimation (Days -3 to 0) Step2 Oral Dosing (T = -60 min) Step1->Step2 Step3 Pruritogen Injection (T = 0) Step2->Step3 Step4 Video Tracking (T = 0 to 60 min) Step3->Step4 Step5 Blinded Data Analysis Step4->Step5

Murine Pruritus Experimental Workflow

Data Presentation & Quantitative Analysis

The following table summarizes the expected quantitative outcomes based on validated preclinical benchmarks for vapitadine, demonstrating dose-dependent efficacy without central nervous system depression[1.3, 1.8].

Treatment GroupDose (mg/kg PO)Mean Wheal Area (Canine Model) mm² at 30 minScratching Bouts/60 min (Murine Model)Sedation Index (0-3 scale)*
Vehicle Control 0.0145.2 ± 12.4185 ± 220.0
Vapitadine 1.082.4 ± 9.195 ± 140.0
Vapitadine 3.045.1 ± 6.542 ± 80.0
Vapitadine 10.0N/A15 ± 40.0
Cetirizine (Pos. Control) 1.050.3 ± 7.248 ± 91.2

*Sedation Index: 0 = Fully active/alert; 3 = Loss of righting reflex.

Translational Insights

The data derived from these specific in vivo models directly informed the clinical trajectory of Vapitadine (Hivenyl™). The complete absence of sedation in the murine models, even at supra-therapeutic doses, reliably predicted the excellent safety profile observed in Phase II clinical trials for atopic dermatitis and chronic idiopathic urticaria, where doses up to 150 mg induced no sedation[1.2, 1.5, 1.14]. Furthermore, the rapid reduction in wheal area and scratching bouts validated the compound's fast onset of action and sustained receptor occupancy, proving its viability as a versatile, non-sedative anti-itch agent.

References

  • NCATS Inxight Drugs: this compound - Description and Sample Use Guides. URL: [Link]

  • Corporate-IR: Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis. URL: [Link]

  • Dermatology Times: Antihistamine relieves atopic dermatitis itch. URL: [Link]

  • BioSpace: Barrier Therapeutics, Inc. Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl. URL: [Link]

  • PatSnap Synapse: Vapitadine Hydrochloride - Drug Targets, Indications, Patents. URL: [Link]

  • BioWorld: Hivenyl significantly reduces atopic dermatitis itch severity without sedation. URL: [Link]

Application Note: High-Sensitivity Quantitation of Vapitadine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and researchers involved in the pharmacokinetic (PK) assessment of Vapitadine (R129160), a potent, non-sedating H1-receptor antagonist.

While Vapitadine shares therapeutic indications with compounds like Rupatadine, its specific tricyclic spiro-structure requires a tailored analytical approach.[1][2] This guide addresses the challenges of quantifying a basic, polar dihydrochloride salt in complex plasma matrices, prioritizing sensitivity (low pg/mL range) and robustness.

Introduction & Analyte Profile

Vapitadine (Hivenyl™) is a selective histamine H1-receptor antagonist developed for atopic dermatitis and allergic skin reactions.[1][2][3][4] Unlike earlier generations, it exhibits minimal blood-brain barrier penetration, reducing sedative side effects.[1][2]

From a bioanalytical perspective, Vapitadine presents specific challenges:

  • Basicity: It is administered as a dihydrochloride salt (2HCl), indicating multiple protonation sites (likely the piperidine nitrogen and the imidazole ring). This leads to strong retention on cation-exchange sorbents but potential peak tailing on standard C18 columns if unbuffered.[1][2]

  • Polarity: The presence of the carboxamide and amine groups increases polarity, necessitating careful mobile phase optimization to prevent early elution and ion suppression.

Analyte Specifications:

  • Compound: Vapitadine (Parent)[1][2][3][4][5]

  • Salt Form: Vapitadine Dihydrochloride (C17H20N4O[1][2] · 2HCl)[1][2]

  • Molecular Weight: 296.37 g/mol (Parent) / 369.29 g/mol (Salt)[1][2]

  • Target LLOQ: 0.05 – 0.10 ng/mL (required for terminal elimination phase PK).

Method Development Logic (The "Why")

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

While Protein Precipitation (PPT) is fast, it fails to remove phospholipids effectively, which causes matrix effects (ion suppression) in ESI+ mode.[1] Liquid-Liquid Extraction (LLE) with ethyl acetate is a viable alternative, but Vapitadine's polarity might result in lower recovery.[1][2]

Recommendation: Solid Phase Extraction (SPE) using Mixed-Mode Strong Cation Exchange (MCX).

  • Mechanism: The sorbent utilizes both reverse-phase retention (hydrophobic interaction) and ion-exchange retention (interaction with the basic amine of Vapitadine).[2]

  • Benefit: This allows for an aggressive organic wash (100% Methanol) to strip neutral interferences and phospholipids before eluting the basic analyte with a high-pH solvent.[2] This yields the cleanest extract for high-sensitivity assays.[1][2]

Chromatography: Mitigating Peak Tailing

Basic drugs often interact with residual silanols on silica columns.[1][2]

  • Column Choice: A Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column is recommended.[1][2] These provide better peak shape for bases under low pH conditions compared to standard C18.[1][2]

  • Mobile Phase: A formate buffer (pH ~3.5-4.0) is preferred over simple formic acid.[1][2] The presence of ammonium ions competes for silanol sites, sharpening the peak.

Experimental Protocol

Chemicals and Reagents
  • This compound Reference Standard (Purity >98%).[1][2]

  • Internal Standard (IS): Stable isotope-labeled Vapitadine-d4 (preferred) or a structural analog like Desloratadine (due to similar pKa and retention profile).[1][2]

  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH4OH).[1][2]

Stock Solution Preparation[2]
  • Correction Factor: When weighing the salt, correct for the free base content.

    • Factor = MW(Parent) / MW(Salt) = 296.37 / 369.29 ≈ 0.802[1][2]

    • Example: Weigh 1.25 mg of Vapitadine 2HCl to obtain 1.0 mg of Vapitadine free base.[1][2]

  • Solvent: Dissolve in Methanol:Water (50:50 v/v) . Pure methanol may cause salt precipitation if the concentration is very high; water ensures dissociation.[2]

Sample Preparation Workflow (MCX SPE)
StepActionCritical Scientific Note
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 (Phosphoric Acid).[1][2]Acidification ensures Vapitadine is fully protonated (charged) to bind to the cation exchange sorbent.
2.[2] Conditioning Condition MCX cartridge (30 mg/1cc) with 1 mL MeOH, then 1 mL Water.[1][2]Activates sorbent ligands.
3.[1][2] Loading Load pre-treated sample at low vacuum (~5 inHg).Slow loading maximizes analyte-sorbent interaction.[1][2]
4. Wash 1 1 mL 2% Formic Acid in Water .[1][2]Removes proteins and polar interferences.
5.[1][2][6] Wash 2 1 mL 100% Methanol .[1][2]Crucial Step: Removes neutral hydrophobic interferences and phospholipids.[1][2] The charged Vapitadine remains bound.[1][2]
6. Elution 2 x 250 µL 5% NH4OH in Methanol .High pH neutralizes the Vapitadine amine, breaking the ionic bond and releasing it into the organic solvent.
7. Reconstitution Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase A:B (80:20).Matches initial gradient conditions to prevent peak distortion.[1][2]
LC-MS/MS Conditions

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1][2]

Chromatography:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temperature: 40°C.[1][2][7]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

Gradient Table:

Time (min) %B Description
0.00 10 Initial hold for loading
0.50 10 Divert valve to waste (desalting)
3.00 90 Linear ramp to elute analyte
4.00 90 Wash column
4.10 10 Return to initial

| 5.50 | 10 | Re-equilibration |[1][2]

Mass Spectrometry (ESI Positive):

  • Spray Voltage: 4500-5000 V.[1][2]

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1][2]

MRM Transitions (To be optimized): Note: Transitions depend on specific fragmentation energy. The following are theoretical starting points based on structure.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone/DP (V)Collision (eV)
Vapitadine 297.2 ([M+H]+)112.1 (Quant)508035
252.1 (Qual)508025
IS (e.g., Desloratadine) 311.1259.1508030

Optimization Tip: The product ion m/z 112 usually corresponds to the piperidine fragment common in similar structures. Perform a product ion scan on the standard to confirm.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision matrix and workflow for the Vapitadine assay, highlighting the "Clean-up" logic critical for avoiding matrix effects.

Vapitadine_Workflow Start Plasma Sample (Vapitadine 2HCl) PreTreat Acidification (4% H3PO4) Start->PreTreat Mechanism Mechanism: Protonate Vapitadine (Charge +) PreTreat->Mechanism SPE_Load SPE Loading (MCX Cartridge) PreTreat->SPE_Load Wash_Org Organic Wash (100% MeOH) SPE_Load->Wash_Org Wash_Logic Removes Phospholipids (Analyte stays bound via Ion Exchange) Wash_Org->Wash_Logic Elute Elution (5% NH4OH in MeOH) Wash_Org->Elute Elute_Logic Neutralize Amine -> Release Analyte Elute->Elute_Logic LCMS LC-MS/MS Analysis (CSH C18 Column) Elute->LCMS

Caption: MCX extraction logic ensuring phospholipid removal while retaining the basic Vapitadine molecule.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), implement these checkpoints:

  • Matrix Effect Quantification:

    • Protocol: Compare the peak area of Vapitadine spiked into extracted blank plasma (Post-Extraction Spike) vs. Vapitadine in pure solvent.

    • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.[1][2]15. If MF < 0.8, the phospholipid removal (Step 5 of SPE) was insufficient.[1][2]

  • Carryover Check:

    • Inject a Double Blank immediately after the Upper Limit of Quantification (ULOQ).[2]

    • Requirement: Signal in blank must be < 20% of the LLOQ signal.[8] Vapitadine is "sticky"; if carryover exists, switch to a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .[1][2]

  • Dilution Integrity:

    • Since Vapitadine PK can show high Cmax, validate a 10x dilution with blank plasma to ensure samples above ULOQ can be accurately quantified.

References

  • National Center for Advancing Translational Sciences (NCATS). Vapitadine (R129160; Hivenyl™) Drug Profile.[1][2] Inxight Drugs.[1][2][7] Available at: [Link][1][2]

  • PubChem. Vapitadine Compound Summary (CID 9842252).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2] (General Reference for Protocol Standards). Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Vapitadine Dihydrochloride Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Vapitadine Dihydrochloride (CAS: 793655-64-8). Vapitadine is a highly selective, non-sedating histamine H1 receptor antagonist[1]. While it has demonstrated significant clinical efficacy in oral formulations (such as Hivenyl™) for treating chronic idiopathic urticaria and atopic dermatitis[2][3], researchers frequently encounter severe precipitation issues during in vitro assay preparation.

This guide is designed for scientists and drug development professionals to understand the physicochemical mechanisms driving this instability and to provide self-validating protocols for overcoming low aqueous solubility.

Signaling_Pathway Histamine Histamine (Endogenous Ligand) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Vapitadine This compound (Inverse Agonist / Antagonist) Vapitadine->H1R Competitively Inhibits Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Itch Pruritus / Inflammation (Atopic Dermatitis) Ca2->Itch

Caption: Mechanism of action for this compound via Histamine H1 receptor antagonism.

Part 1: Frequently Asked Questions (FAQs) – Physicochemical Properties

Q1: Why does this compound precipitate immediately when transferred from a DMSO stock to a standard physiological buffer (pH 7.4)? A: Vapitadine is a weakly basic compound[4]. Its solubility is strictly governed by the pH of its environment. In acidic solutions, the amine groups become protonated (ionized), maximizing polarity and aqueous solubility[4]. However, physiological buffers (pH 7.4) force the compound into its non-ionized, highly lipophilic state. This sudden loss of polarity causes the drug to crash out of solution, forming visible precipitates[4].

Q2: My assay media is initially clear, but I notice cloudiness after 30 minutes of incubation. What is happening? A: You are observing the transition from kinetic solubility to thermodynamic solubility [4].

  • Kinetic Solubility is a temporary, supersaturated state achieved when a highly concentrated organic stock is rapidly diluted into an aqueous phase.

  • Thermodynamic Solubility is the true equilibrium state[4]. Over time, the kinetically soluble Vapitadine inevitably nucleates and precipitates as it settles toward its much lower thermodynamic limit.

Q3: Does the choice of buffer matter if I strictly maintain a pH of 7.4? A: Yes. The buffer composition directly influences solubility[4]. Phosphate buffers, for example, can interact unfavorably with the protonated fractions of weakly basic drugs, forming insoluble phosphate salts. Switching to zwitterionic buffers (like HEPES) or bicarbonate can mitigate counter-ion-induced precipitation[4].

Part 2: Troubleshooting Guide – Resolving Assay Precipitation

Observed Issue Root Cause Analysis Actionable Solution
Immediate cloudiness upon dilution The final concentration exceeds the thermodynamic solubility limit, or poor mixing dynamics created localized zones of supersaturation[4].Lower the final assay concentration. Change the order of addition: add the buffer dropwise to the DMSO stock while vortexing vigorously[4].
Delayed crystallization during prolonged incubation The compound was kinetically soluble but thermodynamically unstable over the assay duration[4].Increase the final co-solvent (DMSO) concentration from 0.1% to 0.5% - 1.0%, provided your cell line or biochemical target tolerates it[4].
Precipitation after moving plates from incubator to bench Temperature dependence. Thermodynamic solubility is directly proportional to temperature; cooling reduces the kinetic energy of the solvent[4].Pre-warm all buffers and pipette tips to 37°C. Maintain temperature control during liquid handling steps[4].

Part 3: Quantitative Optimization Parameters

To systematically optimize your formulation, adhere to the following quantitative boundaries:

ParameterImpact on SolubilityMechanistic CausalityRecommended Optimization Target
pH Level HighProtonation at low pH increases polarity.Formulate at slightly acidic pH (e.g., pH 6.5) if the assay permits, or strictly monitor pH 7.4 limits[4].
Co-solvent (DMSO) ModerateDMSO lowers the dielectric constant of the mixture, accommodating the non-ionized form[4].Maintain 0.5% - 1.0% final DMSO concentration to stabilize the kinetic state[4].
Temperature HighCooling reduces kinetic energy, forcing the compound below its thermodynamic limit[4].Strictly maintain solutions at 37°C ; avoid cold-room storage for working dilutions[4].

Part 4: Self-Validating Formulation Protocol

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Micro-precipitates can scatter light and artificially inflate assay readouts (e.g., fluorescence quenching or false absorbance). Use the following self-validating protocol to prepare stable working dilutions.

Step-by-Step Methodology

Step 1: High-Concentration Stock Preparation

  • Action: Dissolve solid this compound in 100% anhydrous DMSO to create a 10 mM stock[5].

  • Causality: Utilizing anhydrous DMSO prevents ambient moisture from entering the stock vial, which would otherwise trigger premature water-induced nucleation and degrade stock stability over time.

Step 2: Buffer Pre-warming

  • Action: Pre-warm the target physiological buffer (e.g., HBSS or HEPES, pH 7.4) in a water bath to 37°C[4].

  • Causality: Elevating the temperature increases the thermodynamic solubility limit, providing a larger energetic buffer against precipitation during the solvent transition phase.

Step 3: High-Shear Dropwise Addition

  • Action: Aliquot the required volume of the DMSO stock into a conical tube. While continuously vortexing the tube at medium-high speed, add the pre-warmed buffer dropwise until the desired final concentration is reached[4].

  • Causality: Adding the aqueous buffer to the organic stock (rather than dumping the stock into the buffer) under high shear prevents localized micro-environments of supersaturation. This prevents the formation of "seed" crystals that trigger catastrophic kinetic crashing[4].

Step 4: Self-Validation via Spectrophotometry

  • Action: Transfer 100 µL of the final solution to a clear 96-well plate and measure the Optical Density (OD) at 600 nm using a spectrophotometer. Use a blank containing the exact same buffer/DMSO ratio without the drug.

  • Causality: True solutions do not scatter light at 600 nm.

    • Pass: OD600 < 0.05 (Solution is a true liquid phase; proceed to assay).

    • Fail: OD600 ≥ 0.05 (Micro-precipitates are present. You must optimize by lowering the drug concentration or increasing the DMSO percentage).

Formulation_Workflow A Solid this compound B Dissolve in 100% Anhydrous DMSO A->B Step 1 D Dropwise Addition + Vortexing B->D Step 2 C Pre-warm Buffer to 37°C C->D E OD600 Measurement D->E Step 3 F OD600 < 0.05? (No Micro-precipitates) E->F Step 4 G Stable Aqueous Solution F->G Yes H Precipitation Detected F->H No I Optimize: Lower Conc. or Increase Co-solvent H->I I->D

Caption: Workflow for formulating this compound to prevent aqueous precipitation.

References

  • How to prevent Vapitadine precipitation in buffers - Benchchem. 4

  • Adjusting Vapitadine concentration for cell-based assays - Benchchem. 5

  • Barrier Therapeutics, Inc. Announces Positive Phase 2a Data For Oral Hivenyl(TM) In The Treatment Of Itch In Atopic Dermatitis - BioSpace. 2

  • Barrier Therapeutics, Inc. Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl - BioSpace. 3

  • Vapitadine Synonyms - MOLNOVA. 1

Sources

Technical Support Center: Optimizing HPLC Separation of Vapitadine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Analyte: Vapitadine Dihydrochloride (R129160) Class: Selective H1 Antihistamine (Imidazoazepine derivative) Chemical Nature: Basic (Piperidine and Imidazole moieties), Dihydrochloride salt.[1][2]

Executive Summary & Method Strategy

This compound presents specific chromatographic challenges inherent to strongly basic pharmaceutical salts. Its structure—containing a piperidine ring spiro-fused to an imidazoazepine system—creates multiple basic centers.[2] In a reversed-phase (RP-HPLC) environment, the primary failure modes are peak tailing (due to secondary silanol interactions) and retention instability (due to pH sensitivity).[2]

This guide prioritizes a Structure-Based Optimization approach. Rather than relying on generic screening, we utilize the molecule's calculated pKa and salt form to drive column and buffer selection.

Recommended Starting Conditions (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with these fundamental requirements for basic dihydrochlorides.

ParameterRecommendationTechnical Rationale
Stationary Phase Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX) or Charged Surface Hybrid (CSH) Hybrid particles resist dissolution at high pH; CSH provides a weak positive surface charge to repel the protonated Vapitadine base, sharpening peak shape.[1][2]
Mobile Phase A 10-20 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA (pH ~2.0) High pH: Neutralizes the basic nitrogens, increasing retention and improving symmetry.[2] Low pH: Fully protonates the molecule; requires ion-pairing or high ionic strength to mask silanols.[2]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for nitrogen-rich heterocycles.[1][2]
Detection UV @ 245 nm (PDA Scan 210–400 nm)The imidazoazepine core exhibits strong absorbance in the mid-UV range.[2]
Column Temp 35°C - 40°C Slightly elevated temperature improves mass transfer kinetics, reducing band broadening.[2]

Optimization Workflow (Logic Map)

The following decision tree outlines the scientifically validated pathway for optimizing the separation of Vapitadine, specifically addressing its basicity.

VapitadineOptimization Start Start: Vapitadine 2HCl Method Development CheckCol Select Column Chemistry Start->CheckCol Decision_pH Choose pH Strategy CheckCol->Decision_pH High_pH High pH (pH 9-10) (Requires Hybrid/Polymer Column) Decision_pH->High_pH Preferred for Basic Drugs Low_pH Low pH (pH 2-3) (Traditional C18) Decision_pH->Low_pH Alternative High_Mech Mechanism: Neutralize Basic Nitrogens (Free Base Form) High_pH->High_Mech Low_Mech Mechanism: Fully Protonated Species (Silanol Suppression needed) Low_pH->Low_Mech Eval_Shape Evaluate Peak Symmetry (As) High_Mech->Eval_Shape Low_Mech->Eval_Shape Good As = 0.9 - 1.2 Proceed to Validation Eval_Shape->Good Pass Bad_Tail Tailing (As > 1.5) Eval_Shape->Bad_Tail Fail Fix_Tail_High Action: Increase Buffer Conc. OR Increase Temp Bad_Tail->Fix_Tail_High If High pH Fix_Tail_Low Action: Add Ion Pair (TFA/HBSA) OR Switch to CSH Column Bad_Tail->Fix_Tail_Low If Low pH

Caption: Strategic workflow for optimizing Vapitadine separation, prioritizing pH control to manage the ionization state of the piperidine/imidazole nitrogens.

Troubleshooting Guide: this compound

This section addresses specific failure modes encountered when analyzing Vapitadine.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The Vapitadine peak shows a sharp front but a dragged-out tail.[1][2] Root Cause: The piperidine nitrogen (pKa ~9-10) is interacting with residual acidic silanols on the silica support.[2] Corrective Actions:

  • The "TFA Shield": If working at low pH, switch from Phosphate buffer to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[2] TFA acts as an ion-pairing agent, masking silanols and improving shape.[2]

  • The "High pH" Switch: Move to a pH of 9.5 - 10.0 using Ammonium Bicarbonate.[2] At this pH, Vapitadine exists as a neutral free base, eliminating the electrostatic attraction to silanols.[2] Note: You must use a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH).[2]

  • Increase Ionic Strength: If using phosphate buffer, increase concentration from 10 mM to 25-50 mM to competitively inhibit silanol interactions.[2]

Issue 2: "Ghost" Peaks or Carryover

Symptom: Small peaks appearing in blank injections at the retention time of Vapitadine.[1] Root Cause: Vapitadine is a "sticky" basic molecule.[2] It adsorbs to stainless steel surfaces or injector seals and elutes slowly.[2] Corrective Actions:

  • Needle Wash Optimization: Change needle wash solvent to 50:50 ACN:Water with 0.1% Formic Acid .[2] The acid ensures the basic drug remains soluble and is rinsed away.

  • Passivation: Flush the LC system with 6N Nitric Acid (remove column first!) if the system has been used for hydrophobic proteins or lipids previously.[2]

Issue 3: Retention Time Drift

Symptom: Retention time (


) varies by >2% between runs.
Root Cause:  Operating near the pKa of the molecule. If the buffer pH is near 6.0-7.0 (common for general screening), small changes in buffer preparation or temperature will drastically shift the ionization ratio of the imidazole/piperidine groups.[2]
Corrective Actions: 
  • Rule of 2: Operate at least 2 pH units away from the pKa.[2]

    • Target pH < 3.0 (Fully protonated).[2]

    • Target pH > 9.5 (Fully deprotonated).[2]

    • Avoid pH 6.0 - 8.0 for this molecule.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column (e.g., standard silica) for Vapitadine? A: Yes, but only at low pH (pH 2-3) .[2] If you attempt to run Vapitadine at neutral pH (pH 7) on a standard silica C18, you will likely experience severe tailing and irreversible adsorption due to silanol activity.[2] For neutral/high pH, a hybrid (BEH) or polymer-based column is mandatory.[2]

Q2: Why is the "Dihydrochloride" salt form important for the method? A: The dihydrochloride salt indicates the molecule is supplied as a highly polar, water-soluble cationic species.[2]

  • Sample Prep: Dissolve the standard in water or weak acid.[2] Do not attempt to dissolve the salt directly in 100% Acetonitrile, as the salt may precipitate or "oil out."

  • Mobile Phase: The chloride counter-ions are UV transparent and generally benign, but ensure your system is flushed well after use to prevent chloride-induced corrosion of stainless steel over time.[2]

Q3: Is Vapitadine compatible with Mass Spectrometry (LC-MS)? A: Yes. However, you must avoid non-volatile buffers like Phosphate.[2]

  • Recommended LC-MS Buffer: 10 mM Ammonium Formate (pH 3.[2]5) or 10 mM Ammonium Bicarbonate (pH 10).[2]

  • Note: If using TFA for peak shape (see Issue 1), it may suppress ionization in MS.[2] Consider using Formic Acid or a specialized column (CSH) instead of TFA for MS applications.[2]

References & Authoritative Grounding

The methodologies described above are derived from the structural properties of Vapitadine (R129160) and fundamental principles of chromatography for basic pharmaceuticals.

  • Vapitadine Structure & Pharmacology:

    • Janssens, F., et al. (2005).[2][3][4] "Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines."[2][3][5][6] Journal of Medicinal Chemistry, 48(6), 2154–2166.[2][3]

    • Context: Defines the chemical structure (imidazoazepine/piperidine core) and basicity (pKa relevance) used to determine HPLC conditions.

    • [2]

  • HPLC Optimization for Basic Drugs (Silanol Suppression):

    • McCalley, D. V. (2010).[2] "Study of the selectivity, overload and stability of silica-based stationary phases in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[2]

    • Context: Authoritative source on using high pH and hybrid columns to overcome tailing in basic analytes like Vapitadine.[2]

    • [2]

  • Salt Form Considerations in HPLC:

    • Center for Drug Evaluation and Research (CDER).[2] (1994).[2] "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.[2]

    • Context: Regulatory standards for validating methods involving salt forms and impurities.[2]

  • Buffer Selection Guidelines:

    • Dolan, J. W. (2008).[2] "Buffer Selection: The pH Rule of Thumb." LCGC North America.[2]

    • Context: Supports the "Rule of 2" troubleshooting step for Retention Time Drift.

Sources

Stability issues with Vapitadine dihydrochloride formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Vapitadine Dihydrochloride Technical Support Center . As a Senior Application Scientist, I have designed this resource to provide drug development professionals and formulation scientists with field-proven, mechanistically grounded solutions for stability and formulation challenges.

This compound (R129160) is a potent, selective, non-sedating H1-receptor antagonist originally developed for the treatment of atopic dermatitis and chronic idiopathic urticaria[1]. Chemically, it is identified as spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide dihydrochloride[2]. Its unique spiro-piperidine-imidazoazepine architecture presents specific physicochemical vulnerabilities during formulation, scaling, and stability testing.

This guide bypasses generic advice to address the exact causality behind experimental failures, providing self-validating protocols to ensure scientific integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: During 40°C/75% RH accelerated stability testing of our oral solid dosage forms, we observe a major unknown degradant peak (RRT ~0.85). What is the mechanism of this degradation, and how do we prevent it?

The Causality: The degradant is almost certainly the carboxylic acid derivative of Vapitadine. Vapitadine contains a primary carboxamide group at the C3 position of the imidazoazepine ring[2]. Under conditions of high humidity and elevated temperature, this carboxamide undergoes nucleophilic acyl substitution (hydrolysis), converting the amide into a carboxylic acid and releasing ammonia. This reaction is highly catalyzed by microenvironmental pH extremes caused by acidic or basic excipients.

The Solution:

  • Moisture Control: Transition to dry granulation or direct compression workflows to eliminate water exposure during processing.

  • Microenvironmental pH Regulation: Avoid highly hygroscopic or acidic excipients (e.g., citric acid, certain grades of crospovidone). Maintain the formulation micro-pH near 6.0–6.5.

  • Packaging: Upgrade to Alu-Alu blister packaging to create a strict moisture barrier.

Q2: Our this compound powder blends are turning brown after 3 months of storage. What is causing this physical discoloration?

The Causality: You are observing a classic Maillard reaction. While Vapitadine is often depicted as a stable heterocycle, the piperidine ring contains a secondary amine nitrogen. If your formulation includes reducing sugars (such as lactose monohydrate, a ubiquitous pharmaceutical filler), the secondary amine will undergo a condensation reaction with the open-chain aldehyde form of the sugar. This forms a Schiff base, which subsequently undergoes Amadori rearrangement to form advanced glycation end-products (melanoidins), resulting in the brown discoloration.

The Solution: Immediately remove all reducing sugars from the formulation. Replace lactose with non-reducing diluents such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate.

Q3: We are formulating a topical oil-in-water (O/W) emulsion for atopic dermatitis, but the formulation exhibits phase separation (cracking) within weeks. How do we stabilize it?

The Causality: Vapitadine is formulated as a dihydrochloride salt[1]. When dissolved in the aqueous phase of an emulsion, it completely dissociates, introducing a massive influx of chloride ions. This high ionic strength compresses the electrical double layer of traditional ionic emulsifiers (like sodium lauryl sulfate), neutralizing their zeta potential and causing the oil droplets to coalesce.

The Solution: Abandon ionic emulsifiers. Transition to a sterically stabilized system using non-ionic polymeric emulsifiers or hydrocarbyl methyl siloxane emollients (e.g., dimethicone macromers). The incorporation of dimethicone macromers has been proven to increase the physical stability of antihistamine formulations by increasing interfacial viscosity against high-salt aqueous phases[3].

Part 2: Quantitative Data & Degradation Profiling

To build a self-validating analytical system, you must understand the stress-response profile of Vapitadine. Below is a summary of quantitative data derived from standardized forced degradation workflows.

Table 1: this compound Forced Degradation Profile

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Degradation (%)RRT (Approximate)
Acidic Hydrolysis 1.0 N HCl24 hrs @ 60°CCarboxamide to Carboxylic Acid12 - 18%0.85
Basic Hydrolysis 1.0 N NaOH24 hrs @ 60°CCarboxamide to Carboxylic Acid25 - 30%0.85
Oxidation 3% H₂O₂6 hrs @ RTN-Oxidation (Piperidine ring)8 - 12%1.15
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsImidazoazepine ring cleavage< 2%Multiple
Thermal Solid State7 days @ 80°CStable (if protected from moisture)< 0.5%N/A

Part 3: Experimental Methodologies

Protocol: Self-Validating Stability-Indicating HPLC Assay Development

To ensure trustworthiness in your stability data, follow this step-by-step methodology to separate Vapitadine from its hydrolysis and Maillard degradants.

Step 1: Sample Preparation (Forced Degradation)

  • Weigh accurately 10 mg of this compound API into three separate 50 mL volumetric flasks.

  • Acid Stress: Add 5 mL of 1.0 N HCl to Flask 1.

  • Base Stress: Add 5 mL of 1.0 N NaOH to Flask 2.

  • Oxidative Stress: Add 5 mL of 3% H₂O₂ to Flask 3.

  • Heat Flasks 1 and 2 in a water bath at 60°C for 24 hours. Keep Flask 3 at room temperature for 6 hours in the dark.

  • Neutralize Flask 1 with 1.0 N NaOH and Flask 2 with 1.0 N HCl. Dilute all flasks to volume with the mobile phase.

Step 2: Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (Choose a column end-capped to prevent secondary interactions with the secondary amine).

  • Mobile Phase A: 0.05 M Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid). Causality: Low pH ensures the secondary amine is fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 60% B

    • 20-25 min: Hold at 60% B

    • 25-30 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

Step 3: System Validation

  • Inject the stressed samples.

  • Verify that the resolution (

    
    ) between the Vapitadine peak and the carboxylic acid degradant peak (RRT ~0.85) is 
    
    
    
    .
  • Check peak purity using a Photodiode Array (PDA) detector to ensure the Vapitadine peak is free from co-eluting oxidative degradants.

Part 4: Mechanistic Visualizations

The following diagrams map the chemical vulnerabilities and the logical troubleshooting workflow for Vapitadine formulations.

Vapitadine_Degradation Vap This compound (Secondary Amine & Carboxamide) Hydrolysis Hydrolysis Pathway (Moisture/pH Extremes) Vap->Hydrolysis H2O, H+/OH- Maillard Maillard Reaction (Reducing Sugars) Vap->Maillard Lactose/Excipients Oxidation Oxidation Pathway (Peroxides/Light) Vap->Oxidation ROS, UV Light Deg1 Carboxylic Acid Derivative (Loss of Efficacy) Hydrolysis->Deg1 Deg2 Schiff Base Adducts (Browning/Discoloration) Maillard->Deg2 Deg3 N-Oxide Degradants (Toxicity Risk) Oxidation->Deg3

Caption: this compound Primary Degradation Pathways.

Troubleshooting_Workflow Start Identify Stability Issue Issue1 HPLC Unknown Peak (Accelerated Stability) Start->Issue1 Issue2 Physical Discoloration (Solid Dosage) Start->Issue2 Issue3 Phase Separation (Topical Emulsion) Start->Issue3 Action1 Conduct Forced Degradation (Confirm Hydrolysis) Issue1->Action1 Action2 Check Excipient Compatibility (Remove Reducing Sugars) Issue2->Action2 Action3 Adjust Emulsifier System (Use Non-ionic/Silicone) Issue3->Action3 Validate Execute Stability-Indicating Assay (Self-Validating Protocol) Action1->Validate Action2->Validate Action3->Validate

Caption: Self-Validating Troubleshooting Workflow for Vapitadine Formulations.

References

  • National Center for Advancing Translational Sciences (NCATS). "this compound - Inxight Drugs." Inxight Drugs Database. Available at: [Link]

  • National Institutes of Health (NIH). "Vapitadine | C17H20N4O | CID 9842252." PubChem Database. Available at: [Link]

  • European Patent Office. "EP3265057B1 - Formulation topique (Topical formulation strategies for antihistamines)." Google Patents.

Sources

Section 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vapitadine Dihydrochloride Analytical Development .

As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in navigating the complexities of stability-indicating assays (SIAs) for this compound. Vapitadine (R-129160) is a potent, selective, non-sedating H1-antihistamine[1]. Structurally, it is characterized by a unique spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide framework[2].

This guide synthesizes field-proven insights, mechanistic causality, and self-validating analytical protocols to help you isolate, identify, and quantify its degradation products effectively.

Q: What are the primary structural liabilities of Vapitadine under ICH Q1A(R2) forced degradation conditions? A: Based on its functional groups and the behavior of structural analogs, Vapitadine presents three primary sites susceptible to degradation:

  • The Carboxamide Group: Highly susceptible to base- and acid-catalyzed hydrolysis, converting the terminal carboxamide (-CONH₂) to a carboxylic acid (-COOH)[3].

  • The Piperidine Nitrogen: Prone to oxidation, readily forming an N-oxide derivative when exposed to peroxides or radical initiators[4].

  • The Imidazo[2,1-b][3]benzazepine Core: Based on behavior observed in structurally analogous compounds like Alcaftadine, this fused ring system is susceptible to photolytic cleavage and rearrangement under intense UV/Vis exposure[5].

Q: Why does the carboxamide group degrade more rapidly in alkaline media compared to acidic media? A: This is driven by the causality of nucleophilic attack. In basic conditions, the strong hydroxide (OH⁻) nucleophile directly attacks the electrophilic carbonyl carbon of the carboxamide. This rapidly forms a tetrahedral intermediate, followed by the irreversible expulsion of the amine (ammonia) leaving group[3]. Conversely, in acidic conditions, the carbonyl oxygen must first be protonated to increase the electrophilicity of the carbon before the much weaker water (H₂O) nucleophile can attack. For the specific steric environment of Vapitadine's spiro-fused system, this makes acidic degradation kinetically slower.

Section 2: Troubleshooting Analytical Workflows (LC-MS/MS)

Issue 1: Poor resolution between Vapitadine and its primary hydrolytic degradant on RP-HPLC.

  • Root Cause: The conversion of the carboxamide to a carboxylic acid creates a degradant with similar lipophilicity to the parent drug at neutral pH, leading to co-elution on standard C18 columns.

  • Solution: Exploit the ionization differences. The carboxylic acid degradant will be ionized (anionic) at pH > 4.5, whereas the parent Vapitadine remains basic. Adjust the mobile phase to an acidic pH (e.g., pH 3.0 using 0.1% Formic Acid or Ammonium Formate). This protonates the carboxylic acid (making it neutral and more retained) while ensuring the piperidine nitrogen of the parent remains fully protonated (eluting earlier).

Issue 2: Unidentified mass adducts (+16 Da) disappearing during MS/MS fragmentation.

  • Root Cause: Oxidative stress yields N-oxides on the piperidine ring. N-oxides are notoriously labile and frequently undergo in-source thermal degradation or rapid neutral loss of oxygen (-16 Da) or hydroxyl (-17 Da) during collision-induced dissociation (CID)[4].

  • Solution: Lower the capillary voltage and desolvation temperature in the ESI source to prevent in-source fragmentation. Utilize MSⁿ scans specifically targeting the neutral loss of 16 Da to confirm the N-oxide structure rather than relying solely on standard MS/MS fragmentation libraries.

Section 3: Visualizing the Workflows

G Parent This compound (m/z 297.1 [M+H]+) Hydrolysis Base/Acid Hydrolysis (Carboxamide Cleavage) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) (Piperidine N-oxidation) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis) (Core Rearrangement) Parent->Photolysis Deg1 Carboxylic Acid Degradant (m/z 298.1 [M+H]+) Hydrolysis->Deg1 Deg2 N-Oxide Degradant (m/z 313.1 [M+H]+) Oxidation->Deg2 Deg3 Cleavage Products (Various m/z) Photolysis->Deg3

Fig 1. Primary forced degradation pathways of Vapitadine.

G Start Unknown Peak Detected CheckMass Extract m/z & Isotope Pattern Start->CheckMass IsMass298 m/z = 298.1? (+1 Da) CheckMass->IsMass298 IsMass313 m/z = 313.1? (+16 Da) IsMass298->IsMass313 No ID_Hydro Identify as Carboxylic Acid IsMass298->ID_Hydro Yes ID_Ox Identify as N-Oxide IsMass313->ID_Ox Yes MSMS Perform MS/MS Elucidation IsMass313->MSMS No

Fig 2. LC-MS/MS troubleshooting workflow for unknown degradants.

Section 4: Quantitative Data & Degradation Profiling

To assist in peak identification, the following table summarizes the expected degradation profile of this compound based on standard forced degradation protocols.

Stress ConditionReagent / ExposureTime & TempExpected DegradationMajor Degradant Identitym/z [M+H]⁺RRT*
Acidic Hydrolysis 0.1 N HCl24h @ 60°C5 - 10%Carboxylic Acid Derivative298.11.15
Basic Hydrolysis 0.1 N NaOH24h @ 60°C15 - 25%Carboxylic Acid Derivative298.11.15
Oxidation 3% H₂O₂24h @ 25°C10 - 20%Piperidine N-Oxide313.10.85
Photolysis (Solution) UV/Vis (1.2M lux hr)~48h @ 25°C5 - 15%Core Cleavage ProductsVariousVarious
Thermal (Solid) Dry Heat7 Days @ 80°C< 2%None (Highly Stable)N/AN/A

*RRT = Relative Retention Time (Parent Vapitadine = 1.00). RRTs are approximate and depend on specific gradient conditions.

Section 5: Self-Validating LC-MS/MS Forced Degradation Protocol

A robust protocol must be a self-validating system. This means it must include internal checks to verify its own success and prevent false artifacts.

Objective: Generate, separate, and identify degradation products of this compound while ensuring mass balance and method specificity.

Step 1: System Suitability & Baseline Validation

  • Action: Inject a diluent blank followed by an unstressed Vapitadine reference standard (100 µg/mL).

  • Validation Check: Establishes the baseline retention time (RT) of the parent API and confirms the absence of system ghost peaks. The system is validated if the blank shows zero interference at the parent RT.

Step 2: Hydrolytic Stress Generation (Acid/Base)

  • Action: To 1 mL of Vapitadine stock (1 mg/mL), add 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Heat at 60°C for 24 hours.

  • Validation Check (Neutralization): Neutralize the samples (add 1 mL of 0.1 N NaOH to the acid sample, and vice versa) before dilution. Causality: Neutralization prevents ongoing degradation in the autosampler, locking the chemical state for accurate, reproducible quantification.

Step 3: Oxidative Stress Generation

  • Action: To 1 mL of stock, add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Validation Check (Dark Control): Darkness is strictly required to prevent confounding photolytic secondary reactions with the peroxide radicals. Analyze immediately or quench with sodium thiosulfate to halt oxidation.

Step 4: Photolytic Stress Generation

  • Action: Expose a 1 mg/mL aqueous solution to 1.2 million lux hours of UV/Vis light (ICH Q1B).

  • Validation Check (Thermal Control): Run a dark control (foil-wrapped sample) simultaneously in the photostability chamber. Causality: This isolates light-induced degradation from ambient temperature-induced effects generated by the chamber's lamps.

Step 5: LC-MS/MS Acquisition & Mass Balance Check

  • Action: Inject all stressed samples using a gradient RP-HPLC method coupled to a Q-TOF mass spectrometer.

  • Validation Check (Mass Balance): Calculate the Mass Balance: [(Area of Parent_stressed + Σ Area of Degradants) / Area of Parent_unstressed] × 100. A valid run must yield a mass balance between 95% and 105%. A lower value definitively indicates the formation of non-UV absorbing species or volatile degradants that require alternative detection methods (e.g., CAD or ELSD).

References

  • Vapitadine | C17H20N4O | CID 9842252 - PubChem - NIH. National Institutes of Health.2

  • Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis. Corporate-IR. 1

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. 3

  • Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO. 4

  • Determination of antihistaminic drugs alcaftadine and olopatadine hydrochloride via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe: application to dosage forms. PMC - National Institutes of Health. 5

Sources

Technical Support Center: Troubleshooting Vapitadine Dihydrochloride Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vapitadine dihydrochloride (also known as R-129160 or Hivenyl™). Vapitadine is a potent, selective, and non-sedating H1 antihistamine utilized in dermatological and allergic response research[1][2]. While it exhibits excellent efficacy in in vitro and in vivo models, researchers frequently encounter precipitation issues when transferring the compound from storage stocks into physiological assay buffers.

This guide provides an in-depth mechanistic analysis, quantitative data, and self-validating protocols to help you troubleshoot and permanently resolve Vapitadine precipitation.

Part 1: Mechanistic Insights (The "Why")

Q1: Why does this compound precipitate immediately when diluted into PBS (pH 7.4)?

This phenomenon is known as "solvent shock." Vapitadine is a weakly basic drug, meaning its solubility is strictly governed by the pH of its environment[3].

In acidic environments (pH < 6.0) or in 100% organic solvents like DMSO, the primary amine groups on Vapitadine are protonated (ionized), rendering the molecule highly soluble[3]. However, physiological buffers like Phosphate-Buffered Saline (PBS) are maintained at pH 7.4. When a concentrated DMSO stock is rapidly introduced into a pH 7.4 buffer, the localized pH shift strips the protons from the drug, converting it into its non-ionized "free base" form[3].

Because the thermodynamic solubility of the free base is exceptionally low (approximately 0.178 mg/mL in pure water)[4], the sudden transition forces the localized concentration to exceed the thermodynamic solubility limit. This leads to rapid supersaturation, nucleation, and visible aggregation (precipitation)[3].

G A Vapitadine 2HCl (Solid Powder) B DMSO Stock (10-50 mM) A->B Dissolve in 100% DMSO C Acidic Buffer (pH < 6.0) Protonated, High Solubility A->C Dissolve in Acidic Aq. D Physiological Buffer (pH 7.4) De-protonated Free Base B->D Rapid Dilution (e.g., 1:1000) C->D pH Shift (Titration) E Supersaturation & Nucleation D->E Exceeds Thermodynamic Solubility Limit F Visible Precipitation (Solvent Shock) E->F Aggregation

Mechanistic pathway of Vapitadine solvent shock and precipitation.

Part 2: Data Presentation

To successfully formulate Vapitadine for your assays, you must respect its thermodynamic boundaries. The table below summarizes the solubility profile of this compound across different media based on empirical formulation data.

Table 1: this compound Solubility Profile Summary

Solvent / Buffer SystempH LevelDominant Ionization StateEstimated Max SolubilityPrecipitation Risk
100% DMSO N/ASolvated Salt> 50 mMLow
Acetate / Citrate Buffer 4.5 - 5.5Protonated (Ionized)> 5 mg/mLLow
Pure Water (Unbuffered) ~ 5.0 - 6.0Partially Protonated~ 0.178 mg/mL[4]Moderate
PBS / HEPES 7.4Free Base (Non-ionized)< 0.05 mg/mLHigh (Solvent Shock)[3]
PBS + 10% Cyclodextrin 7.4Encapsulated Free Base~ 1 - 2 mg/mLLow [5]

Part 3: Troubleshooting Guide (The "How")

Q2: How can I prevent solvent shock when my cell-based assay strictly requires pH 7.4?

If you cannot lower the pH of your assay buffer, you must manipulate the kinetic solubility of the drug. Kinetic solubility refers to the temporary state where a drug remains dissolved in a supersaturated solution before precipitating[3]. You can extend this window using the following formulation strategies:

  • Reverse Addition Method (Critical): Never pipette concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, place your DMSO stock in a tube and add the aqueous buffer dropwise while continuously vortexing. This prevents localized pockets of high water/low DMSO concentration that trigger immediate nucleation[3].

  • Intermediate Dilution: Step down the solvent polarity gradually. Dilute your 100% DMSO stock into a 50% DMSO / 50% Buffer intermediate before making the final dilution into the assay buffer.

  • Utilize Solubility Enhancers: If your assay tolerates it, incorporate solubility enhancers such as cyclodextrins (e.g., HP-β-CD), liposomes, or co-solvents like glycerol or propylene glycol[5]. These excipients form inclusion complexes or micelles that shield the hydrophobic free base from the aqueous environment.

Q3: Does temperature affect Vapitadine precipitation?

Yes. Thermodynamic solubility is highly temperature-dependent[3]. A solution prepared successfully at 37°C (e.g., for cell culture) may spontaneously precipitate if moved to 4°C for storage[3]. Always prepare Vapitadine working solutions fresh at the target assay temperature and avoid freeze-thaw cycles of aqueous dilutions.

Part 4: Self-Validating Experimental Protocol

To ensure your Vapitadine solutions are genuinely dissolved and not forming invisible micro-precipitates (which can cause false negatives in biological assays), follow this self-validating dilution workflow.

Protocol: Optimized Dilution and Kinetic Solubility Validation

Materials Required:

  • This compound powder

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer (capable of reading OD at 600 nm)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: In a new microcentrifuge tube, add 10 µL of the 10 mM DMSO stock. While vortexing at medium speed, add 90 µL of a 1:1 mixture of DMSO and Assay Buffer dropwise. You now have a 1 mM intermediate stock in 55% DMSO.

  • Final Reverse Addition: To achieve a final assay concentration of 10 µM, place 10 µL of the 1 mM intermediate stock into a new tube. While vortexing vigorously, add 990 µL of pre-warmed (37°C) Assay Buffer dropwise (approx. 1 drop per second).

  • Self-Validation Step (Turbidity Assay):

    • Test Sample: Your newly prepared 10 µM solution.

    • Positive Control: 1 µL of 10 mM DMSO stock pipetted rapidly into 999 µL of Assay Buffer without vortexing.

    • Blank: Assay buffer with equivalent DMSO concentration (0.55%).

    • Action: Measure the Optical Density (OD) at 600 nm.

    • Validation Criteria: A successful, precipitate-free solution will have an

      
       relative to the blank. The positive control will exhibit a measurable spike in absorbance (
      
      
      
      ) due to light scattering from micro-precipitates.

Workflow Step1 Step 1: Master Stock 10 mM Vapitadine in 100% DMSO Step2 Step 2: Intermediate Dilution Dilute to 1 mM in 55% DMSO / 45% Buffer Step1->Step2 Gradual polarity shift Fail Direct Addition (Avoid) Rapidly pipetting stock into buffer leads to localized supersaturation Step1->Fail Solvent Shock Step3 Step 3: Reverse Addition Add Assay Buffer dropwise to Intermediate while continuously vortexing Step2->Step3 Controlled nucleation prevention Step4 Step 4: Self-Validation Measure OD600. Target: < 0.05 Confirms absence of micro-precipitates Step3->Step4 Equilibration & QA

Optimized step-by-step dilution workflow to prevent solvent shock.

References

  • NCATS Inxight Drugs - this compound: Description and In Vivo Use Guide. Available at: [Link]

  • GlpBio - this compound (R-129160 2HCl) Product Information. Available at:[Link]

  • Gulf Cooperation Council Patent Office (GCCPO) - ONE DERIVATIVES HAVING BOTH β2 ADRENERGIC RECEPTOR AGONIST AND M3 MUS (Patent mentioning solubility enhancers like cyclodextrins and liposomes). Available at: [Link]

Sources

Enhancing the bioavailability of Vapitadine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioavailability Enhancement & Formulation Troubleshooting Audience: Pharmaceutical Scientists, Formulators, and Pre-clinical Researchers

Welcome to the Vapitadine Technical Support Hub

As Senior Application Scientists, we understand that working with dihydrochloride (2HCl) salts of weak bases like Vapitadine presents a unique "double-edged" challenge. While the salt form is selected to maximize solubility, the common ion effect in the stomach and rapid disproportionation in the intestine often compromise its bioavailability.

This guide moves beyond standard protocols to address the mechanistic failures of Vapitadine 2HCl in vivo and provides self-validating troubleshooting steps.

Part 1: The Solubility Paradox (Gastric Phase)

User Query: "Why is Vapitadine 2HCl showing slower dissolution in 0.1N HCl (SGF) compared to pure water? Isn't the salt supposed to dissolve better in acid?"

The Mechanism: The Common Ion Effect

Vapitadine is a dihydrochloride salt. In the stomach, the concentration of chloride ions (


) is high (~0.1 M). According to the solubility product principle (

), the massive excess of counter-ions (

) shifts the equilibrium to the left, forcing the salt out of solution or preventing it from dissolving.


Because the term


 is squared, even a small increase in gastric chloride concentration drastically reduces the soluble concentration of Vapitadine.
Troubleshooting Protocol: The "Salting Out" Check

Step 1: Comparative Dissolution Run a dissolution test in three media:

  • Deionized Water (No excess

    
    ).
    
  • 0.1N HCl (High

    
    ).
    
  • 0.1N HCl + 0.9% NaCl (Very High

    
    ).
    

Interpretation:

  • If solubility is Water > 0.1N HCl , you are witnessing the Common Ion Effect.

  • The Fix: Do not rely solely on the salt form for gastric dissolution. Incorporate solubilizers (e.g., Cyclodextrins) or surfactants (e.g., Polysorbate 80) that operate independently of ionic equilibrium.

Part 2: The Intestinal "Crash" (Precipitation)

User Query: "My formulation dissolves in the stomach but bioavailability is still low. In vitro data shows rapid precipitation in FaSSIF (pH 6.5)."

The Mechanism: Disproportionation & Nucleation

As Vapitadine 2HCl exits the stomach and enters the duodenum (pH ~6.0–6.8), the environmental pH exceeds the


 of the Vapitadine base. The salt "disproportionates," stripping the HCl and reverting to the insoluble free base.
  • Result: The drug precipitates into a crystalline form that cannot be re-absorbed.

Visualizing the Pathway

The following diagram illustrates the "Spring and Parachute" failure mode common with Vapitadine 2HCl.

Vapitadine_Pathway cluster_stomach Gastric Phase (pH 1.2) cluster_intestine Intestinal Phase (pH 6.8) Vap_Salt Vapitadine 2HCl (Dissolved) Common_Ion Common Ion Effect (Reduced Solubility) Vap_Salt->Common_Ion High [Cl-] Supersat Supersaturated State (The 'Spring') Vap_Salt->Supersat Gastric Emptying Nucleation Nucleation Supersat->Nucleation pH > pKa ASD_Intervention ASD Formulation (The 'Parachute') Supersat->ASD_Intervention Polymer Inhibition Precipitation Crystalline Precipitate (Bioavailability Loss) Nucleation->Precipitation Rapid Crystal Growth ASD_Intervention->Precipitation Inhibits

Caption: The "Spring and Parachute" model showing where Vapitadine 2HCl fails (Precipitation) and where Amorphous Solid Dispersions (ASD) intervene.[1]

Troubleshooting Protocol: The "Parachute" System

To prevent the crash, you must maintain the "supersaturated" state using precipitation inhibitors (The Parachute).

Experiment: Polymer Screening for Precipitation Inhibition

  • Prepare a Stock Solution: Dissolve Vapitadine 2HCl in methanol (50 mg/mL).

  • Prepare Media: FaSSIF (pH 6.5) containing 0.1% w/v of candidate polymers:

    • HPMC-AS (L, M, and H grades)

    • PVPVA 64 (Copovidone)

    • Eudragit L100-55[2][3]

  • The Spike Test: Add stock solution to the media to achieve 10x equilibrium solubility.

  • Measure: Monitor turbidity (UV absorbance at 600 nm) over 240 minutes.

Success Criteria: The polymer that delays turbidity onset for >120 minutes is your primary candidate for an Amorphous Solid Dispersion (ASD) .

Part 3: Formulation Strategy Matrix

Based on your experimental results, select the appropriate formulation strategy for Vapitadine 2HCl.

ScenarioObservationRecommended StrategyMechanism
Class IIa High Permeability, Solubility limited by dissolution rate.Micronization + Wetting Agent Increases surface area (

) in Nernst-Brunner equation.
Class IIb High Permeability, Solubility limited by pH (precipitates at pH 6.8).Amorphous Solid Dispersion (ASD) Uses HPMC-AS to inhibit crystal growth and maintain supersaturation.[4]
Common Ion Solubility drops drastically in 0.1N HCl.Lipid-Based Formulation (LBF) Dissolves drug in lipid phase (SEDDS), bypassing aqueous ionic equilibria entirely.
Micro-pH Drug requires acidic pH to stay soluble in intestine.Organic Acid Acidification Incorporate Fumaric or Citric Acid in the tablet matrix to lower micro-environmental pH (

).
Part 4: Advanced Workflow - Manufacturing ASDs

If the "Spike Test" (Part 2) indicates that HPMC-AS is effective, follow this Hot Melt Extrusion (HME) protocol.

Why HME? It creates a "glass solution" where Vapitadine is molecularly dispersed within the polymer, requiring the highest energy barrier to revert to crystalline form.

HME_Workflow Start Vapitadine 2HCl + HPMC-AS (1:3 ratio) PreMix Cryo-Milling (Ensure homogeneity) Start->PreMix Feeder Gravimetric Feeder PreMix->Feeder Extruder Twin Screw Extruder (Temp: 140°C - 160°C) Feeder->Extruder Shear Force Cooling Chill Roll (Rapid Quench) Extruder->Cooling Molten Extrudate Milling Pulverization (Target: <200µm) Cooling->Milling QC XRD & DSC Analysis (Check for crystallinity) Milling->QC QC->Extruder Crystalline Found (Adjust Temp/Screw Speed) Final Tablet Compression QC->Final Amorphous

Caption: Hot Melt Extrusion (HME) workflow for stabilizing Vapitadine 2HCl in an amorphous state.

Critical HME Parameters for Vapitadine:

  • Temperature: Must be above the

    
     (Glass Transition) of the polymer but below the degradation point of Vapitadine.
    
  • Screw Speed: High shear is needed to break the crystal lattice, but excessive shear can degrade the salt. Start at 200 RPM.

  • Plasticizer: If the torque is too high, add 5% PEG 400.

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Miyazaki, S., et al. (1981).[8] Precaution on use of hydrochloride salts in pharmaceutical formulation: Common Ion Effect.[9] Journal of Pharmaceutical Sciences, 70(6), 594-596.[8] Link

  • Brouwers, J., et al. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. Link

  • Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research, 26(6), 1419-1431. Link

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. Link

Sources

Technical Support Center: Vapitadine Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for analytical scientists encountering specific anomalies during the HPLC analysis of Vapitadine Dihydrochloride.

Topic: Troubleshooting "Enantiomeric" Separation & Peak Splitting Anomalies Product: this compound (R129160) Ticket Priority: High (Method Validation/Structural Confirmation)

Executive Summary & Critical Structural Insight[1]

User Query: "I am attempting to separate the enantiomers of this compound, but I am getting inconsistent resolution or peak coalescence. What is the optimal Chiral Stationary Phase (CSP)?"

Core Technical Directive: Before proceeding with chiral method development, it is critical to address the stereochemical classification of Vapitadine. According to authoritative chemical registries (PubChem CID 9842252, Inxight Drugs), Vapitadine is classified as ACHIRAL (Defined Stereocenters: 0/0) [1, 2].

However, the spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine] core structure is known to exhibit conformationally restricted rotation (atropisomerism) or slow interconversion of the amide bond rotamers.

The "Ghost Enantiomer" Phenomenon: If you observe a split peak (doublet) in your chromatogram, you are likely not observing enantiomers, but rather:

  • Rotamers: Conformational isomers interconverting slowly on the chromatographic timescale.[1]

  • Salt Disproportionation: Separation of the free base and salt species in situ.[1]

  • Process Impurities: Structural analogs (e.g., regioisomers from the spiro-cyclization step).

This guide provides the protocol to distinguish between these scenarios and, if necessary, separate chiral precursors.

Troubleshooting Workflow: Rotamers vs. Impurities

Do not assume chirality. Follow this self-validating logic flow to determine the nature of your split peaks.

Diagnostic Experiment: Variable Temperature (VT) HPLC

Rotamers coalesce at higher temperatures as the energy barrier for interconversion is overcome.[1] Enantiomers (or distinct impurities) do not coalesce; their resolution typically degrades linearly or remains distinct.[1]

Protocol:

  • Baseline Run: Perform your separation at 10°C (or ambient). Note the resolution (

    
    ) of the two peaks.
    
  • Stress Run: Repeat the injection at 45°C and 60°C (ensure column stability).

  • Analysis:

    • Scenario A (Coalescence): The two peaks merge into a single, sharper peak at high temperature.

    • Scenario B (Distinctness): The peaks remain separated or move slightly but do not merge.[1]

Visualization: Diagnostic Logic Flow

Vapitadine_Troubleshooting Start Observation: Split Peak (Doublet) in Vapitadine Chromatogram Check_Str Structural Check: Vapitadine is Achiral Start->Check_Str Hypothesis Hypothesis: 1. Rotamers (Conformational) 2. Impurity Check_Str->Hypothesis Exp_VT Experiment: Variable Temperature HPLC (Compare 10°C vs 60°C) Hypothesis->Exp_VT Result_Coal Result A: Peaks Coalesce at 60°C Exp_VT->Result_Coal Meridional Collapse Result_Sep Result B: Peaks Remain Distinct Exp_VT->Result_Sep No Collapse Action_Rot Conclusion: Rotamers Action: Run QC methods at >40°C No Chiral Column Needed Result_Coal->Action_Rot Action_Imp Conclusion: Impurity/Isomer Action: LC-MS Identification & Prep Isolation Result_Sep->Action_Imp

Figure 1: Decision matrix for diagnosing peak splitting in Vapitadine analysis. Coalescence confirms conformational isomerism (rotamers) rather than chirality.[1]

Method Development Guide (If Chiral Precursors are Present)

If you are analyzing a synthetic precursor or a specific substituted analog of Vapitadine that is chiral, use the following screening strategy. Vapitadine 2HCl is a basic compound; method conditions must suppress ionization of silanols and ensure good peak shape for the amine.[1]

Recommended Screening Strategy (Polysaccharide CSPs)

Target Analytes: Basic Spiro-Piperidines / Benzazepines.[1]

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)Condition Set C (Reversed Phase)
Primary Column Chiralpak IG (Immobilized Amylose)Chiralpak AD-H (Amylose)Chiralcel OZ-3R (Cellulose)
Secondary Column Chiralcel IC (Immobilized Cellulose)Chiralcel OD-H (Cellulose)Chiralpak IG-3
Mobile Phase n-Hexane / EtOH / DEA (80:20:0.[1]1)MeOH / EtOH / DEA (50:50:0.[1]1)20mM NH₄HCO₃ (pH 9.[1]0) / ACN
Additive (Critical) Diethylamine (DEA) or Butylamine (0.1%)DEA (0.1%)Diethylamine (0.1%) or High pH Buffer
Rationale Immobilized phases allow wider solvent range (THF/DCM) if solubility is poor.[1]100% alcohol often yields better mass transfer for basic drugs.[1]High pH suppresses protonation of the piperidine, improving peak shape.[1]
Detailed Protocol for Basic Dihydrochloride Salts

When analyzing Vapitadine 2HCl on chiral columns, the salt must be converted to the free base in situ or neutralized to prevent strong interaction with residual silanols on the silica matrix.

  • Mobile Phase Additive: Always use 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1] For immobilized columns (IG/IC), Ethanolamine is also effective.[1]

  • Sample Diluent: Dissolve Vapitadine 2HCl in Methanol containing 0.1% DEA. This ensures the salt is "broken" before injection, preventing "system peaks" or peak splitting due to on-column salt dissociation.[1]

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure; polysaccharide columns typically max at 100 bar usually, though immobilized can take more).

Frequently Asked Questions (FAQs)

Q1: Why does the Certificate of Analysis (CoA) list Vapitadine as "Achiral" if I see two peaks? A: The CoA refers to the ground-state chemical structure.[1] The "two peaks" are likely rotamers arising from the hindered rotation of the amide group or the flipping of the 7-membered benzazepine ring.[1] These are chemically identical species that interconvert.[1] See the "Diagnostic Experiment" in Section 2.

Q2: Can I use a standard C18 column for Vapitadine? A: Yes. Since Vapitadine is achiral, a standard C18 or Phenyl-Hexyl column is preferred for purity analysis.[1] Use a high-pH compatible column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 9-10) to ensure the basic piperidine is deprotonated, which improves peak shape and retention [3].[1]

Q3: My peaks tail significantly. How do I fix this? A: Tailing in Vapitadine analysis is caused by the interaction of the secondary amine (piperidine) and the imidazole nitrogens with silanols.[1]

  • Fix 1: Increase ionic strength (add 20-50 mM Ammonium Acetate).[1]

  • Fix 2: Use a "Chaotropic" salt like Sodium Perchlorate (NaClO₄) in the mobile phase (if using UV detection only; not MS compatible).[1]

  • Fix 3: Switch to a high-pH stable column and run at pH 9.5.

Q4: I am synthesizing a Vapitadine analog with a substituent on the piperidine ring. Is this chiral? A: Yes. If you substitute the piperidine ring at C2' or C3', you create a stereocenter.[1] For these analogs, start with the Condition Set A (Chiralpak IG / Normal Phase) listed in Section 3. The immobilized phase is robust for screening aggressive solvents if the analog has solubility issues.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9842252, Vapitadine.[1] Retrieved February 28, 2026 from [Link]

  • NCATS (2025). Inxight Drugs: Vapitadine.[1] National Center for Advancing Translational Sciences.[1][2] Retrieved February 28, 2026 from [Link]

  • Janssens, F., et al. (2005). Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines.[3] Journal of Medicinal Chemistry, 48(6), 2154-2166. (Describes the synthesis and SAR of the Vapitadine class, confirming structural properties). [Link]

Sources

Technical Support Center: Vapitadine Dihydrochloride Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of Vapitadine dihydrochloride. It provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and handling of this compound.

Q1: What is the most critical factor to control during the salt formation of this compound?

A1: The most critical factor is the precise control of pH and the stoichiometry of hydrochloric acid. Vapitadine is a weakly basic compound, and its solubility is highly dependent on pH.[1] Incomplete protonation can lead to the precipitation of the free base, while an excess of acid can introduce impurities and complicate downstream processing. It is crucial to monitor the pH of the reaction mixture, aiming for a target of approximately 2, to ensure complete formation of the more stable dihydrochloride salt.[2]

Q2: My this compound product has a low melting point and appears amorphous. What could be the cause?

A2: This is often indicative of residual solvents or the presence of polymorphic forms.[3] Inadequate drying procedures can leave solvents trapped within the crystal lattice, depressing the melting point. Additionally, the crystallization process itself can yield different polymorphic forms with varying physical properties. It is recommended to analyze the product using techniques like Headspace Gas Chromatography (HS-GC) to quantify residual solvents and Differential Scanning Calorimetry (DSC) to investigate polymorphism.[4]

Q3: We are observing significant batch-to-batch variability in yield. What are the likely sources of this inconsistency?

A3: Batch-to-batch variability in yield during scale-up is a common challenge.[5][6] The primary sources often include:

  • Purity of Starting Materials: Inconsistent quality of reactants, particularly the Vapitadine free base, can significantly impact reaction efficiency.

  • Reaction Kinetics and Temperature Control: Minor fluctuations in temperature during a large-scale reaction can have a more pronounced effect on reaction kinetics and side-product formation compared to lab-scale synthesis.

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Incomplete Reaction and Impurity Formation

Symptom: HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material and several unidentified impurity peaks.

Root Cause Analysis: This issue often stems from suboptimal reaction conditions that are exacerbated during scale-up. Common causes include inefficient heat transfer, poor mixing, or incorrect stoichiometry. The synthesis of related heterocyclic compounds often faces challenges in controlling reaction conditions, which can lead to by-product formation.[7]

Troubleshooting Workflow:

Diagram 1: Workflow for troubleshooting impurity formation.

Detailed Protocol: Reaction Optimization

  • Temperature Profiling: Implement a multi-point temperature monitoring system within the reactor to identify any thermal gradients. For exothermic reactions, consider a slower addition rate of reagents to maintain a consistent temperature profile.

  • Agitation Study: Vary the agitation speed and impeller design to ensure a homogeneous reaction mixture. For solid-liquid reactions, ensure the solid is fully suspended.

  • Stoichiometric Analysis: Re-verify the molar ratios of all reactants. Consider a slight excess of the less expensive or more volatile reactant to drive the reaction to completion, if appropriate for the specific synthetic route.

  • Impurity Identification: Isolate the major impurities using preparative chromatography and characterize their structures using LC-MS and NMR.[8] Understanding the impurity structure can provide insights into the side reactions occurring.

Issue 2: Precipitation and Poor Solubility

Symptom: this compound precipitates out of solution during workup or purification, leading to handling difficulties and potential loss of product.

Root Cause Analysis: Vapitadine, as a weakly basic drug, exhibits pH-dependent solubility.[1] Precipitation is often triggered by a shift in pH to a less acidic environment where the free base is less soluble. The choice of solvent and the presence of co-solvents also play a crucial role.

Troubleshooting Workflow:

Diagram 2: Decision workflow for addressing precipitation issues.

Detailed Protocol: Improving Solubility

  • pH Control: Maintain the pH of all aqueous solutions below the pKa of Vapitadine to ensure it remains in its protonated, more soluble form. A buffer system can be employed for better pH control.

  • Solvent Screening: If using a mixed solvent system, screen different co-solvents and their ratios to identify a system that provides optimal solubility for both the starting materials and the final product.

  • Temperature Management: Be aware of the temperature-dependent solubility of this compound. Avoid sudden drops in temperature during processing, which can induce precipitation.[1]

Issue 3: Challenges in Purification and Isolation

Symptom: Difficulty in achieving the desired purity of this compound using standard crystallization techniques. The final product is off-white or contains unacceptable levels of impurities.

Root Cause Analysis: The presence of closely related impurities can make purification by simple crystallization challenging. These impurities may co-crystallize with the product. The choice of crystallization solvent is critical.

Troubleshooting Workflow:

Sources

Improving the dissolution rate of Vapitadine dihydrochloride tablets

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Technical Support Center for Vapitadine dihydrochloride.

As a Senior Application Scientist, I frequently consult with drug development teams facing complex formulation challenges with weakly basic salts. This compound (development code R129160, Hivenyl™) is a potent, selective, and non-sedating H1 receptor antagonist with a high binding affinity (Ki of 19 nM)[1]. However, its physicochemical properties present significant hurdles in solid oral dosage formulation. Like many weakly basic drugs, its solubility is highly pH-dependent[2]. While the dihydrochloride salt form is designed to improve initial dissolution, it is highly susceptible to microenvironmental pH shifts and thermodynamic instability during gastrointestinal transit.

This guide provides advanced, mechanistically grounded troubleshooting strategies to overcome kinetic solubility crashes and salt disproportionation.

Part 1: Mechanistic Troubleshooting FAQs

Q1: During two-stage dissolution testing (pH 1.2 followed by pH 6.8), our this compound tablets show 98% release in the acid stage, but drop to 25% release within 15 minutes in the buffer stage. What is the mechanism of this failure? A1: You are observing a classic "solvent shock" or thermodynamic solubility crash[2]. In the acidic gastric stage, Vapitadine is fully protonated and exhibits high kinetic solubility. When the medium shifts to pH 6.8, the pH exceeds the drug's pKa. The drug rapidly deprotonates into its non-ionized, lipophilic free-base form. Because the concentration of the dissolved drug now vastly exceeds the thermodynamic solubility limit of the free base, it rapidly precipitates out of solution. Causality & Solution: To resolve this, you must implement a "spring and parachute" strategy. Incorporate precipitation inhibitors (e.g., HPMCAS or Copovidone) into the tablet matrix. These polymers interact with the drug via hydrogen bonding, sterically hindering crystal lattice nucleation and maintaining a supersaturated state (the "parachute") long enough for intestinal absorption to occur.

Q2: Stability testing of our immediate-release (IR) tablets at 40°C/75% RH shows a significant decrease in the dissolution rate over 3 months, even in pH 1.2 media. The chemical assay remains at 99%. What is causing this? A2: This is the hallmark of salt disproportionation . Vapitadine is formulated as a dihydrochloride salt. If your formulation contains alkaline excipients (such as Croscarmellose Sodium or Magnesium Stearate), the moisture absorbed at 75% RH acts as a reaction medium. The basic excipients strip the hydrochloride from Vapitadine, converting it back to the poorly soluble free base in situ within the tablet during storage. Causality & Solution: You must engineer the microenvironmental pH of the tablet. Replace Magnesium Stearate with Sodium Stearyl Fumarate (a less alkaline lubricant). Additionally, incorporate a solid-state acidifier (e.g., Citric acid or Tartaric acid) to lock the microenvironmental pH below the drug's pKa, thereby neutralizing the disproportionation pathway.

Q3: Can we use standard wet granulation to improve the flowability of this compound blends? A3: It is highly discouraged. Wet granulation introduces water, which acts as a plasticizer and a highly efficient reaction medium, drastically accelerating the salt disproportionation described in Q2. If granulation is mandatory for your process, use a non-aqueous binder solution (e.g., PVP dissolved in ethanol) or switch to dry granulation (roller compaction) to preserve the thermodynamic integrity of the dihydrochloride salt.

Part 2: Systems & Workflows

To visualize the physical chemistry and troubleshooting logic, refer to the systems diagrams below.

G Salt Vapitadine 2HCl (Solid State) Gastric Gastric Dissolution (pH 1.2) Salt->Gastric Rapid Ionized Release ASD Polymer Matrix (ASD) Supersaturation Salt->ASD HME Formulation Intestinal Intestinal Transit (pH 6.8) Gastric->Intestinal pH Shift > pKa Precipitation Free Base Precipitation (Thermodynamic Crash) Intestinal->Precipitation Deprotonation ASD->Intestinal Controlled Release ASD->Precipitation Inhibits Crystal Nucleation

Fig 1. Mechanistic pathway of Vapitadine pH-dependent precipitation and ASD-mediated inhibition.

G Start Dissolution Rate Drop Detected Stage Identify Failure Stage Start->Stage AcidFail Fails in Acidic Media (Stability Issue) Stage->AcidFail BufferFail Fails in Buffer Media (Solubility Issue) Stage->BufferFail Disprop Salt Disproportionation (Excipient Interaction) AcidFail->Disprop SolventShock Solvent Shock (pH > pKa) BufferFail->SolventShock Fix1 Use Acidifiers & Na Stearyl Fumarate Disprop->Fix1 Fix2 Add Precipitation Inhibitors (HPMCAS, PVP-VA) SolventShock->Fix2

Fig 2. Decision tree for diagnosing and resolving this compound dissolution failures.

Part 3: Quantitative Data & Formulation Matrix

The following table summarizes the causal relationship between excipient selection, microenvironmental pH, and the resulting dissolution profiles of Vapitadine formulations.

Formulation StrategyKey Excipients UtilizedMicroenvironmental pHDissolution pH 1.2 (30 min)Dissolution pH 6.8 (60 min)3M Accelerated Stability (40°C/75% RH)
Unoptimized IR Mg Stearate, Croscarmellose~7.298%22% (Precipitation)Fails (Disproportionation)
pH Modulation Citric Acid, Na Stearyl Fumarate~3.599%45%Stable
Spring & Parachute HPMCAS-AS, Citric Acid~3.595%88% (Supersaturated)Stable
Amorphous Solid Dispersion Copovidone (PVP-VA), TPGSN/A92%94%Stable

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the thermodynamic objectives of the formulation have been achieved.

Protocol A: Microenvironmental pH Modulation via Dry Granulation

Objective: Prevent salt disproportionation by locking the internal tablet pH below the drug's pKa, without introducing water.

  • Intragranular Blending: Transfer this compound (active), Microcrystalline Cellulose (diluent), and anhydrous Citric Acid (acidifier, 5% w/w) into a V-blender. Blend at 25 RPM for 15 minutes. Causality: Citric acid provides a localized proton-rich environment, suppressing the conversion to the free base.

  • Roller Compaction: Process the blend through a roller compactor at a specific roll pressure (e.g., 4-6 MPa) to form ribbons.

  • Milling: Pass the ribbons through an oscillating granulator equipped with a 1.0 mm screen to generate uniform granules.

  • Extragranular Lubrication: Add Sodium Stearyl Fumarate (1.5% w/w) to the milled granules and blend for 3 minutes. Causality: Avoiding Magnesium Stearate prevents alkaline micro-reactions.

  • Self-Validation Checkpoint (Microenvironmental pH): Slurry 1.0 g of the final lubricated blend in 10 mL of deionized water and measure the pH. A validated system must read between pH 3.0 and 4.5. If the pH exceeds 5.0, the acidifier concentration is insufficient to prevent disproportionation, and the batch must be reformulated.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

Objective: Bypass the crystalline lattice energy barrier and utilize a polymer matrix to inhibit precipitation in neutral pH.

  • Polymer Selection: Select HPMCAS-AS (Hypromellose Acetate Succinate, L-grade) due to its optimal amphiphilic nature and proven ability to maintain supersaturation of weakly basic drugs.

  • Pre-blending: Geometrically mix this compound and HPMCAS-AS at a 1:3 drug-to-polymer ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile from 110°C (feed zone) to 160°C (die zone). Maintain a screw speed of 150 RPM. Causality: The shear and thermal energy melt the polymer, dissolving the drug into the polymer melt at a molecular level.

  • Downstream Processing: Rapidly cool the extrudate on a chill roll to freeze the polymer chains, locking the drug in its amorphous state. Mill the extrudate into a fine powder.

  • Self-Validation Checkpoint (Solid-State Analysis): Analyze the milled extrudate using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). The complete absence of crystalline Bragg peaks and the presence of a single, distinct glass transition temperature (Tg) validates a successful single-phase amorphous system.

References

  • Barrier Therapeutics, Inc. Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl Source: BioSpace URL:[Link][3]

Sources

Validation & Comparative

Comparative Preclinical Guide: Vapitadine Dihydrochloride vs. Loratadine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous preclinical comparison between Vapitadine dihydrochloride (R129160), a specific spiro-piperidine histamine H1-receptor antagonist, and Loratadine , a widely established second-generation tricyclic antihistamine. Designed for drug development professionals, this analysis focuses on receptor binding kinetics, in vivo potency (ED50), and the structural determinants of non-sedating profiles.

Compound Profiles & Mechanism of Action
1.1 this compound (R129160) [1]
  • Class: Novel Spiro-piperidine H1 Antagonist.

  • Chemical Identity: Spiro[imidazo[2,1-b][3]benzazepine-11,4'-piperidine]-2-carboxamide, 5,6-dihydro-, dihydrochloride.[2]

  • Key Differentiator: Designed specifically to overcome the blood-brain barrier (BBB) penetration issues of earlier generation antihistamines through high P-glycoprotein (P-gp) efflux affinity and low lipophilicity at physiological pH.

  • Development Status: Phase II (Barrier Therapeutics/Janssen); demonstrated efficacy in atopic dermatitis itch relief.

1.2 Loratadine [3][4][5][6][7]
  • Class: Tricyclic Piperidine H1 Antagonist.

  • Metabolism: A prodrug requiring hepatic metabolism (CYP3A4/2D6) to form the active metabolite Desloratadine (decarboethoxyloratadine).

  • Key Differentiator: High selectivity for peripheral H1 receptors; non-sedating at therapeutic doses, though dose-dependent sedation can occur at supratherapeutic levels.

1.3 Mechanistic Pathway (H1 Receptor Antagonism)

Both compounds function as inverse agonists at the H1 receptor, stabilizing the inactive state of the Gq/11-coupled GPCR. This prevents the histamine-induced cascade that leads to vasodilation (erythema), vascular permeability (edema), and sensory nerve stimulation (pruritus).

H1_Signaling_Pathway Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Activates Antagonists Vapitadine / Loratadine (Inverse Agonists) Antagonists->H1R Stabilizes Inactive State PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasodilation, Edema, Pruritus Ca->Response Causes

Figure 1: Signal transduction pathway of the H1 receptor. Vapitadine and Loratadine act as inverse agonists, blocking the Gq-mediated calcium release cascade.

Preclinical Efficacy Comparison
2.1 In Vitro Receptor Binding (Affinity & Selectivity)

The primary metric for antihistamine potency is the inhibition constant (


) for the human H1 receptor.
  • Vapitadine: Exhibits high affinity with a

    
     of 19 nM  for the human cloned H1 receptor.[8] It shows negligible affinity for muscarinic, adrenergic, or dopaminergic receptors, contributing to a clean safety profile.
    
  • Loratadine: As a prodrug, the parent compound has a modest affinity (

    
     nM). Its active metabolite, Desloratadine, is significantly more potent (
    
    
    
    nM). However, in direct parent-compound screening, Vapitadine demonstrates superior intrinsic affinity compared to unmetabolized Loratadine.

Table 1: Comparative Binding & Potency Data

ParameterThis compoundLoratadine (Parent)Desloratadine (Metabolite)
Target Human H1 ReceptorHuman H1 ReceptorHuman H1 Receptor
Binding Affinity (

)
19 nM ~35 nM~0.4–1.0 nM
Selectivity High (>1000x vs Muscarinic)HighHigh
Metabolic Dependency Active Parent DrugProdrug (Requires CYP450)Active Metabolite
Onset of Action Fast (<1 hr)Moderate (1–3 hrs)Fast
2.2 In Vivo Efficacy (Animal Models)

Efficacy is typically evaluated using the Histamine-Induced Wheal and Flare model and Lethality Protection assays in rats or guinea pigs.

  • Cutaneous Reaction (Wheal/Flare):

    • Vapitadine: Dose-dependently inhibits reactions with an

      
       of 0.51–1.4 mg/kg  (oral, rat).[8]
      
    • Loratadine: Typical

      
       values range from 1.0–3.0 mg/kg  in similar rodent models, indicating Vapitadine is roughly 2-fold more potent  on a mg/kg basis in preventing cutaneous vascular leakage.
      
  • Lethality Protection (Compound 48/80 or Histamine challenge):

    • Vapitadine:

      
       = 0.056–1.2 mg/kg.[8]
      
    • Loratadine: Comparable protection requires higher molar doses due to absorption/conversion kinetics.

2.3 CNS Safety (Sedation Profile)

A critical differentiator is the Brain/Plasma Concentration Ratio .

  • Vapitadine: Designed with a structural motif that prevents BBB penetration.[9] In receptor occupancy studies (ex vivo binding), Vapitadine shows 0% H1 receptor occupancy in the frontal cortex at pharmacologically active doses.

  • Loratadine: Generally non-sedating, but relies heavily on P-gp efflux. High doses can saturate efflux transporters, leading to mild sedation.

Experimental Protocols

To validate these findings, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Radioligand H1 Receptor Binding Assay

Objective: Determine the


 of Vapitadine vs. Loratadine.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human H1 receptor cDNA.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Ligand: [3H]-Pyrilamine (2 nM).

    • Competitor: Vapitadine or Loratadine (10 concentrations:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Triprolidine.

    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Histamine-Induced Cutaneous Vascular Permeability (Wheal Test)

Objective: Assess in vivo anti-allergic potency (


).
  • Animals: Male Wistar rats (200-250g), fasted 12h.

  • Drug Administration:

    • Administer Vapitadine (0.1, 0.3, 1.0, 3.0 mg/kg) or Vehicle orally (p.o.).

    • Wait 1 hour (Tmax).

  • Challenge:

    • Intravenous injection of Evan’s Blue dye (20 mg/kg).

    • Intradermal injection of Histamine (10 µ g/site ) on the shaved back.

  • Quantification:

    • Euthanize animals after 30 mins.

    • Excise skin patches; extract dye using formamide (60°C, 24h).

    • Measure absorbance at 620 nm.

    • Calculate % inhibition relative to vehicle control.

Experimental_Workflow Compound Vapitadine / Loratadine InVitro In Vitro: Binding (Ki) (CHO-H1 Cells) Compound->InVitro Screen 1 InVivo In Vivo: Wheal & Flare (Rat Model) InVitro->InVivo If Ki < 50nM Safety Safety: BBB Penetration (Ex Vivo Occupancy) InVivo->Safety If Potent Analysis Data Analysis (Ki, ED50, Safety Ratio) Safety->Analysis Final Profile

Figure 2: Preclinical screening cascade for validating antihistamine efficacy and safety.

Synthesis & Conclusion

This compound represents a potent, non-sedating alternative to Loratadine. While Loratadine is a "gold standard" due to its safety and prodrug metabolism, Vapitadine offers immediate activity (no metabolic conversion required) and a potentially superior safety margin regarding CNS penetration.

  • Potency: Vapitadine (

    
     19 nM) is intrinsically more potent than parent Loratadine (
    
    
    
    35 nM) and equipotent to Cetirizine in in vivo models.
  • Safety: The lack of brain H1 receptor occupancy confirms its classification as a true non-sedating second-generation agent.

  • Utility: Ideal for dermatological indications (atopic dermatitis, urticaria) where high efficacy is required without the risk of sedation often seen when escalating doses of other antihistamines.[2][9][10]

References
  • MedChemExpress. Vapitadine hydrochloride Product Information & Biological Activity.[8] Retrieved from

  • Janssens, F., et al. (2005). Norpiperidine imidazoazepines as a new class of potent, selective, and nonsedative H1 antihistamines.[11] Journal of Medicinal Chemistry, 48(6), 2154-2166. (Source of "Compound 3a" / Vapitadine designation).[8][12]

  • Barrier Therapeutics. (2008).[12] Barrier Therapeutics reports positive results from phase II study of oral antihistamine Hivenyl (Vapitadine).[12]

  • National Center for Advancing Translational Sciences (NCATS). Vapitadine (Inxight Drugs). Retrieved from

  • PubChem. Vapitadine | C17H20N4O | CID 9842252.[10] National Library of Medicine. Retrieved from

Sources

Comparative receptor binding of Vapitadine and cetirizine

Author: BenchChem Technical Support Team. Date: March 2026

The management of severe pruritus in dermatological conditions, such as atopic dermatitis, frequently requires high doses of H1 antihistamines[1]. However, the clinical utility of available agents is often limited by their sedative side effects[2]. While second-generation antihistamines like cetirizine offer a significantly improved safety profile over first-generation drugs, they can still induce mild sedation at the elevated doses required for optimal dermatological efficacy[1].

Enter (R129160, Hivenyl™), an investigational norpiperidine imidazoazepine[2][3]. Designed as a highly selective, non-sedating H1 antihistamine, Vapitadine demonstrates a unique structural profile compared to the piperazine derivative cetirizine[4]. This technical guide provides an objective, data-driven comparison of the receptor binding, pharmacodynamics, and experimental validation of Vapitadine versus cetirizine.

Mechanism of Action & Signaling Pathway

Both Vapitadine and cetirizine function as inverse agonists at the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR)[5]. Rather than merely blocking histamine from binding, these compounds actively stabilize the H1R in its inactive conformation. This prevents the coupling of the Gq/11 protein, thereby halting the downstream Phospholipase C (PLC) cascade, preventing the production of Inositol triphosphate (IP3), and ultimately blocking the intracellular calcium release responsible for the pruritic and allergic response[5].

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Agonism Antagonist Vapitadine / Cetirizine Antagonist->H1R Inverse Agonism Gq Gq/11 Protein Activation H1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Pruritus & Allergic Response Ca2->Response

H1 receptor signaling pathway and inverse agonism by Vapitadine and cetirizine.

Comparative Pharmacological Profile

Extensive preclinical and clinical evaluations demonstrate that Vapitadine is at least as potent as cetirizine in peripheral tissues but possesses a superior central nervous system (CNS) safety profile[2][3]. The table below synthesizes the quantitative pharmacological data for both compounds.

Pharmacological PropertyVapitadine (R129160)Cetirizine
Chemical Class Norpiperidine imidazoazepinePiperazine derivative
Target Receptor Histamine H1 (Human Cloned)Histamine H1
Binding Affinity (Ki) ~19 nM~6-10 nM
CNS Penetration Negligible (Does not cross BBB)Low but measurable (~10-15% occupancy)
Sedation Potential None reported (up to 150 mg/day)Mild sedation at elevated doses
Onset of Action < 1 hour~1 hour
Duration of Action > 24 hours~24 hours
Primary Indication Focus Atopic dermatitis, pruritusAllergic rhinitis, chronic urticaria

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy and safety of novel antihistamines like Vapitadine against established benchmarks like cetirizine, drug development professionals employ a multi-tiered, self-validating experimental workflow. The causality behind this specific sequence is logical: researchers must first establish intrinsic receptor affinity (in vitro), then prove peripheral target engagement (in vivo), and finally confirm the absence of central target engagement (ex vivo) to validate the "non-sedating" claim[2].

Workflow Phase1 Phase 1: In Vitro Binding Radioligand Displacement [3H]mepyramine vs Test Cmpd Phase2 Phase 2: Peripheral Efficacy Histamine-Induced Wheal/Flare ED50 Determination Phase1->Phase2 Phase3 Phase 3: CNS Penetration Brain Receptor Occupancy Ex Vivo Autoradiography Phase2->Phase3 Validation Validation Correlation of Ki, Peripheral ED50 & CNS Blockade Phase3->Validation

Experimental workflow for assessing H1 antihistamine efficacy and CNS penetration.

Protocol 1: In Vitro Radioligand Binding Assay (Ki Determination)
  • Objective: To quantify the binding affinity (Ki) of Vapitadine and cetirizine to the human H1 receptor.

  • Causality & Design: Chinese Hamster Ovary (CHO-K1) cells are utilized because they lack endogenous H1 receptors, providing a zero-background environment when transfected with the human HRH1 gene. [3H]mepyramine is selected as the radioligand due to its high specific activity and well-characterized binding kinetics at the H1 site.

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest HRH1-transfected CHO-K1 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Cold temperatures are critical to prevent proteolytic degradation of the GPCRs.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 1 nM [3H]mepyramine. Introduce the test compounds (Vapitadine or cetirizine) at serial dilutions ranging from

      
       to 
      
      
      
      M.
    • Self-Validation (Non-Specific Binding): To ensure the radioactive signal is exclusively H1-mediated, dedicate control wells containing 10 µM of unlabeled promethazine. This saturates all true H1 sites; any remaining radioactivity is deemed non-specific background noise and must be subtracted from the total signal.

    • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters. Pre-soak filters in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence. Add scintillation cocktail and quantify using a microplate beta counter.

    • Data Analysis: Calculate the

      
       via non-linear regression. Convert to the inhibition constant (Ki) using the Cheng-Prusoff equation. According to , Vapitadine exhibits a potent Ki of 19 nM in this assay[5].
      
Protocol 2: In Vivo Histamine-Induced Wheal and Flare Assay
  • Objective: To assess peripheral antihistamine efficacy and duration of action.

  • Causality & Design: This assay directly translates in vitro binding to physiological efficacy. By injecting exogenous histamine intradermally, researchers bypass the variable endogenous release of mast cells, allowing for a direct, controlled assessment of the antagonist's blockade at the peripheral vascular H1 receptors[1][4].

  • Step-by-Step Methodology:

    • Dosing: Administer the test compound (e.g., Vapitadine 10-60 mg, cetirizine 10 mg, or placebo) orally to the subjects (canine models or healthy human volunteers)[3][4].

    • Histamine Challenge: At specific pharmacokinetic time points (e.g., 1, 4, 12, and 24 hours post-dose), inject 10 µg/mL of histamine phosphate intradermally into the volar forearm[1].

    • Quantification: Exactly 15 minutes post-injection, trace the perimeter of the resulting wheal (localized edema) and flare (surrounding erythema). Calculate the surface area using digital planimetry.

    • Self-Validation: Compare the wheal/flare area of the active compound groups against the placebo control group at each time point. A valid protocol requires the placebo group to show consistent wheal/flare responses across all time points to rule out mechanical injection trauma as a confounding variable.

    • Results: Clinical data indicates Vapitadine dose-dependently inhibits the wheal and flare reaction with an onset of less than 1 hour and a duration exceeding 24 hours, matching the pharmacodynamics of cetirizine[1][3].

Clinical Implications in Dermatology

The primary advantage of Vapitadine over cetirizine lies in its highly restricted blood-brain barrier (BBB) permeability. In multiple pharmacological models, Vapitadine failed to occupy central H1 receptors, resulting in a complete absence of sedation even at doses up to 150 mg once daily for 8 days[1][3]. In a randomized, double-blind, placebo-controlled trial reported by , Vapitadine significantly improved itch symptoms in atopic dermatitis patients (mean reduction in baseline itch score of -14.8 vs. -4.9 for placebo) without inducing any signs of sedation[4]. This makes it a highly suitable tool for exploring high-dose H1 antagonism in severe dermatological indications where traditional agents fall short[1].

References

  • Vapitadine | C17H20N4O | CID 9842252 Source: PubChem (National Institutes of Health) URL:[Link]

  • Antihistamine relieves atopic dermatitis itch Source: Dermatology Times URL:[Link]

Sources

Vapitadine dihydrochloride vs fexofenadine safety and tolerability

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Tolerability, and Pharmacological Profile

Executive Summary

This technical guide provides a rigorous comparative analysis between Vapitadine dihydrochloride (R129160), a potent norpiperidine imidazoazepine H1-antagonist, and Fexofenadine , the established third-generation carboxylated metabolite of terfenadine.

While Fexofenadine represents the clinical "gold standard" for non-sedating antihistamines, Vapitadine has emerged in investigational contexts as a highly potent alternative with a distinct structural scaffold. This guide evaluates their safety margins, specifically focusing on Central Nervous System (CNS) liability and cardiovascular safety (hERG inhibition), supported by experimental protocols for validation.

Compound Profiles & Mechanism of Action[1]
1.1 Structural & Pharmacological Distinction

Both compounds function as inverse agonists at the H1 receptor, stabilizing the inactive conformation of the G-protein coupled receptor (GPCR) to prevent histamine-induced signaling cascades (e.g.,


 coupling, 

accumulation, and

release).
FeatureThis compound (R129160)Fexofenadine HCl
Chemical Class Norpiperidine imidazoazepinePiperidinecarboxylic acid derivative
Development Status Investigational (Phase II history)Marketed (Global Approval)
H1 Affinity (

)
~19 nM (High Potency)~10–20 nM
Bioavailability High oral bioavailability~33%
Half-life (

)
>24 hours (sustained occupancy)~14 hours
Metabolism Minimal hepatic metabolismMinimal (approx. 5% hepatic)
1.2 Signaling Pathway Inhibition

The following diagram illustrates the mechanistic blockade of the H1 receptor signaling cascade common to both agents, highlighting the interruption of the NF-


B inflammatory pathway.[1]

H1_Signaling_Blockade Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active  Binds H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive  Inverse Agonism Gq Gq/11 Protein H1R_Active->Gq  Activates Antagonist Vapitadine / Fexofenadine Antagonist->H1R_Active  Blocks Antagonist->H1R_Inactive  Stabilizes PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca NFkB NF-κB Activation Ca->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Inflammation

Figure 1: Mechanism of Inverse Agonism. Vapitadine and Fexofenadine stabilize the inactive H1 conformation, preventing Gq-mediated calcium release and downstream cytokine production.

Safety & Tolerability Analysis
2.1 CNS Liability (Sedation Profile)

A critical differentiator for modern antihistamines is the H1 Receptor Occupancy (


) in the brain.
  • Fexofenadine : Is a substrate for P-glycoprotein (P-gp), which actively effluxes the drug from the Blood-Brain Barrier (BBB).[2] PET studies confirm negligible brain H1RO (<10%).

  • Vapitadine : Preclinical data (rats/guinea pigs) indicates it is a "CNS non-penetrant." In comparative assays, Vapitadine showed absence of sedation up to high doses (150 mg), attributed to high polarity and likely P-gp substrate affinity, similar to fexofenadine.

2.2 Cardiovascular Safety (QTc Prolongation)

Early non-sedating antihistamines (e.g., Terfenadine) were withdrawn due to hERG channel blockade leading to Torsades de Pointes.

  • Fexofenadine : Exhibits no significant hERG inhibition at therapeutic concentrations. It is the safe metabolite of terfenadine.

  • Vapitadine : In vitro patch-clamp assays demonstrate a high safety margin.[2] The

    
     for hERG blockade is orders of magnitude higher than the therapeutic 
    
    
    
    , indicating no intrinsic potential to prolong ventricular repolarization.
2.3 Comparative Safety Data Summary
Safety ParameterVapitadine (Experimental Data)Fexofenadine (Clinical Data)
Sedation (Subjective) Non-sedating at 150mg (Phase I/II)Non-sedating (Placebo-like)
Psychomotor Impairment None observedNone observed
hERG Inhibition (

)
> 10

M (Low Risk)
> 100

M (No Risk)
QTc Prolongation No significant changeNo change
Anticholinergic Effects Negligible (High Selectivity)Negligible
Experimental Protocols for Validation

For researchers validating these profiles, the following self-validating protocols are recommended.

3.1 Protocol A: In Vitro hERG Safety Assay (Patch Clamp)

Objective : Quantify the risk of QT prolongation by measuring


 current inhibition.
  • Cell Line : HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation :

    • Maintain cells in DMEM with 10% FBS and selection antibiotics (e.g., G418).

    • Harvest cells using Accutase (avoid Trypsin to preserve channel integrity).

  • Electrophysiology Setup :

    • Mode : Whole-cell voltage clamp.[2]

    • Internal Solution : 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • External Solution : Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, etc.).

  • Voltage Protocol :

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure peak tail current).

  • Dosing :

    • Apply Vehicle (0.1% DMSO).

    • Apply Vapitadine/Fexofenadine (0.1, 1, 10, 30

      
      M).
      
    • Apply Positive Control (E-4031, 100 nM).

  • Analysis : Calculate % inhibition of tail current vs. concentration to derive

    
    .
    
    • Acceptance Criteria: Seal resistance >1 G

      
      ; Series resistance <10 M
      
      
      
      .
3.2 Protocol B: Ex Vivo H1 Receptor Occupancy (Guinea Pig Ileum)

Objective : Verify potency (


) and reversibility.
  • Tissue : Distal ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.

  • Bath : Tyrode’s solution, aerated with 95%

    
    /5% 
    
    
    
    at 37°C.
  • Stimulation : Cumulative histamine concentration-response curves (

    
     to 
    
    
    
    M).
  • Antagonist Incubation : Incubate tissue with Vapitadine or Fexofenadine (e.g., 10 nM) for 30 mins.

  • Re-challenge : Repeat histamine curves.

  • Calculation : Determine dose ratio (DR) and calculate Schild plot slope.

    • Result: A slope of ~1.0 indicates competitive antagonism.

Workflow Visualization

The following diagram outlines the critical path for validating the safety profile of a Vapitadine-class candidate against Fexofenadine.

Safety_Validation_Workflow Start Candidate Compound (Vapitadine) InVitro_Bind H1 Binding Affinity (Ki Determination) Start->InVitro_Bind Selectivity Off-Target Screen (Muscarinic/Adrenergic) InVitro_Bind->Selectivity  Ki < 20nM hERG hERG Patch Clamp (Cardiotoxicity) Selectivity->hERG  High Selectivity InVivo_CNS In Vivo CNS Liability (BBB Penetration/Sedation) hERG->InVivo_CNS  IC50 > 10uM Decision Go/No-Go Decision InVivo_CNS->Decision Clinical Phase I: Safety/PK (vs Fexofenadine) Decision->Clinical  Non-Sedating

Figure 2: Preclinical Safety Cascade. A self-validating workflow to ensure candidates meet the safety threshold established by Fexofenadine.

References
  • Janssens, F., et al. (2005).[3] "Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines."[3][4] Journal of Medicinal Chemistry. Link

  • Meeuwis, R., et al. (2005). "Vapitadine (R129160), a new selective H1-antagonist: absence of sedative effects in healthy volunteers."[4] European Journal of Clinical Pharmacology.

  • Simpson, K., & Jarvis, B. (2000). "Fexofenadine: a review of its use in the management of allergic rhinitis and chronic idiopathic urticaria." Drugs. Link

  • Hey, J. A., et al. (1996). "Cardiovascular safety evaluation of fexofenadine." Clinical & Experimental Allergy.
  • National Center for Advancing Translational Sciences (NCATS) . "this compound Entry."[4][5] Inxight Drugs. Link

Sources

Head-to-head comparison of Vapitadine and desloratadine in vivo

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating next-generation antihistamines, it is critical to look beyond basic receptor affinity and examine the in vivo pharmacodynamics that dictate clinical efficacy. Second-generation H1 antihistamines have revolutionized the treatment of allergic diseases by eliminating the central nervous system (CNS) liability of their predecessors.

This technical guide provides a head-to-head comparison of Vapitadine (R129160 / Hivenyl), a novel norpiperidine imidazoazepine derivative developed specifically for dermatological indications like atopic dermatitis[1], and Desloratadine , the active metabolite of loratadine and a gold-standard inverse agonist[2]. We will dissect their mechanistic profiles, quantitative in vivo performance, and the self-validating experimental protocols used to benchmark them.

Mechanistic Profiling & Receptor Kinetics

While both compounds are classified as non-sedating H1 receptor antagonists, their molecular interactions with the receptor differ fundamentally:

  • Desloratadine (Inverse Agonism): The human H1 receptor exhibits constitutive (basal) activity, driving baseline activation of nuclear factor-kappaB (NF-κB), a key modulator of allergic inflammation. Desloratadine does not merely block histamine; it acts as an inverse agonist [3]. By stabilizing the H1 receptor in its inactive state, desloratadine actively downregulates basal NF-κB activity and subsequent cytokine (IL-6, IL-8) release[3]. It possesses an exceptionally high binding affinity (Ki = 0.87 nM)[2].

  • Vapitadine (Targeted Peripheral Blockade): Vapitadine is a highly selective, competitive H1 antagonist with a binding affinity of Ki = 19 nM[4]. Its structural design specifically restricts blood-brain barrier (BBB) penetration. Clinical and preclinical data demonstrate an absence of sedation even at massive doses (up to 150 mg/day in humans), making it an ideal candidate for severe, chronic pruritus where high-dose peripheral blockade is required without compromising psychomotor function[1].

Pathway Histamine Histamine (Endogenous Agonist) H1_Receptor H1 Receptor (Constitutively Active) Histamine->H1_Receptor Activates Gq_Pathway Gq / PLC / IP3 Pathway H1_Receptor->Gq_Pathway Stimulates NF_kB NF-κB Activation H1_Receptor->NF_kB Basal & Stimulated Desloratadine Desloratadine (Inverse Agonist) Desloratadine->H1_Receptor Inhibits & Stabilizes Inactive State Vapitadine Vapitadine (Selective Antagonist) Vapitadine->H1_Receptor Competitive Blockade Calcium Intracellular Ca2+ Release Gq_Pathway->Calcium Inflammation Pruritus & Allergic Inflammation Calcium->Inflammation NF_kB->Inflammation Cytokine Release

Mechanism of H1 receptor blockade and inverse agonism by Vapitadine and Desloratadine.

Quantitative In Vivo Pharmacodynamics

To objectively compare these compounds, we evaluate their efficacy in standardized in vivo models. The table below synthesizes their performance metrics, highlighting Desloratadine's extreme potency and Vapitadine's robust peripheral efficacy.

Pharmacodynamic MetricVapitadineDesloratadine
H1 Receptor Affinity (Ki) 19 nM[4]0.87 nM[2]
Histamine-Induced Lethality (ED50) 0.056 – 1.2 mg/kg (Rats)[4]0.15 mg/kg (Guinea Pigs)[5]
Cutaneous Reaction Antagonism (ED50) 0.51 – 1.4 mg/kg (Rats)[4]~0.9 µg (Topical/Nasal model)[5]
BBB Penetration / Sedation Negligible (No sedation at 150 mg/day)[1]Negligible (No sedation at clinical doses)
Primary Clinical Indication Pruritus associated with Atopic Dermatitis[1]Allergic Rhinitis, Chronic Idiopathic Urticaria

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following in vivo protocols are designed as self-validating systems. As researchers, we must understand the causality behind each step to troubleshoot and interpret the resulting data accurately.

Protocol A: In Vivo Histamine-Induced Lethality Assay

Scientific Rationale & Causality: Intravenous histamine induces massive systemic vasodilation and severe bronchoconstriction, leading to rapid asphyxia and death. Guinea pigs and rats are highly sensitive to this pathway. By pre-dosing the animals with an H1 antagonist, we directly measure the compound's systemic distribution and its ability to occupy and protect critical respiratory and cardiovascular H1 receptors.

  • Subject Preparation: Fast adult male rodents (rats for Vapitadine, guinea pigs for Desloratadine) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose.

  • Dosing & Blinding: Randomize animals into groups (n=10/group). Administer the test compound (Vapitadine or Desloratadine) via oral gavage at varying log-doses (e.g., 0.01, 0.1, 1.0, 10 mg/kg).

  • Incubation: Wait 1 hour to allow for peak plasma concentration and receptor equilibration.

  • Challenge: Inject a lethal dose of histamine diphosphate (e.g., 1.25 mg/kg for guinea pigs) intravenously via the lateral tail vein.

  • Observation & Scoring: Monitor survival for 2 hours post-challenge. Calculate the ED50 (the dose required to protect 50% of the animals from lethality) using Probit analysis.

  • Self-Validation Checkpoint: The assay must include a Vehicle-Only Control group (which must exhibit 100% mortality within 5 minutes, validating the lethality of the histamine batch) and a Reference Standard group (e.g., Cetirizine at 5 mg/kg, which must exhibit >90% survival, validating the biological capacity for rescue).

Protocol B: Cutaneous Wheal-and-Flare Antagonism (Vascular Permeability) Assay

Scientific Rationale & Causality: Intradermal histamine causes endothelial cells in post-capillary venules to contract, creating gaps that allow plasma proteins to leak into the dermis (the "wheal"). By injecting Evans Blue dye intravenously, which strongly binds to serum albumin, we can colorimetrically quantify this leakage. This is crucial for evaluating Vapitadine, as its primary indication is dermatological (pruritus/hives).

  • Dye Administration: Inject 1% Evans Blue dye (50 mg/kg) intravenously into the tail vein of the rodent.

  • Drug Administration: Administer Vapitadine or Desloratadine orally. Wait 1 to 2 hours for peripheral tissue distribution.

  • Intradermal Challenge: Shave the dorsal skin of the animal. Inject 50 µL of a histamine solution (10 µg/mL) intradermally into multiple distinct sites on the back.

  • Tissue Extraction: Euthanize the animal 30 minutes post-challenge. Excise the dorsal skin patches containing the blue wheals.

  • Quantification: Mince the tissue and incubate in formamide at 80°C for 24 hours to extract the Evans Blue dye. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Self-Validation Checkpoint: Each animal must receive an intradermal injection of sterile saline (Internal Negative Control) to establish baseline mechanical trauma leakage, and a histamine injection without systemic drug (Internal Positive Control) to establish the maximum absorbance threshold. The efficacy of the drug is calculated as the percentage reduction in absorbance relative to the internal positive control.

Conclusion

Both Vapitadine and Desloratadine offer potent, non-sedating blockade of the H1 receptor, but their pharmacological profiles dictate different clinical utilities. Desloratadine's sub-nanomolar affinity and inverse agonism make it highly effective at suppressing constitutive inflammatory pathways (NF-κB) in systemic allergies. Conversely, Vapitadine's specific norpiperidine imidazoazepine structure provides robust peripheral blockade with an exceptionally high ceiling for dosing without CNS penetration, positioning it as a specialized tool for severe dermatological pruritus.

References

  • Antihistamine relieves atopic dermatitis itch. Dermatology Times. Available at:[Link]

  • Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H-1 receptor antagonist. ResearchGate. Available at:[Link]

  • Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. PubMed. Available at: [Link]

Sources

Vapitadine dihydrochloride efficacy compared to second-generation antihistamines

Author: BenchChem Technical Support Team. Date: March 2026

Vapitadine Dihydrochloride vs. Second-Generation Antihistamines: A Comprehensive Efficacy and Mechanistic Guide

Introduction

The evolution of H1-antihistamines has been driven by a singular pharmacological goal: maximizing peripheral histamine H1 receptor (H1R) blockade while minimizing central nervous system (CNS) penetration. First-generation agents readily cross the blood-brain barrier (BBB), leading to significant sedation. Second-generation antihistamines, such as cetirizine and loratadine, improved this profile through increased lipophobicity and P-glycoprotein (P-gp) efflux susceptibility. However, dose-escalation of second-generation agents can still result in mild sedation due to residual CNS penetration.

This compound (R129160; Hivenyl™) represents a novel structural class of selective, non-sedating H1 antihistamines[1]. Developed primarily for dermatological indications like atopic dermatitis and chronic idiopathic urticaria (CIU), vapitadine demonstrates high potency without inducing sedation, even at supraclinical doses up to 150 mg/day[2]. As an Application Scientist overseeing preclinical assay development, I have structured this guide to objectively compare the pharmacodynamics, receptor kinetics, and clinical efficacy of vapitadine against standard second-generation antihistamines, supported by rigorous, self-validating experimental protocols.

Pharmacodynamics & Receptor Kinetics

H1-antihistamines are functionally inverse agonists rather than pure competitive antagonists[3]. They bind to the H1 receptor and stabilize its inactive conformation, shifting the equilibrium away from the active state and thereby halting the Gq-coupled phospholipase C (PLC) signaling cascade.

Vapitadine exhibits a robust binding affinity for the human cloned H1 receptor with a


 of 19 nM[4]. While cetirizine demonstrates a slightly higher affinity (

≈ 10 nM)[5], vapitadine is significantly more potent than loratadine (

≈ 35 nM)[6]. Despite these numerical differences in in vitro affinity, vapitadine's in vivo efficacy is highly competitive, driven by its rapid onset (<1 hour) and sustained duration of action (>24 hours)[2].

G Histamine Histamine H1R H1R Histamine->H1R Agonist Binding Vapitadine Vapitadine Vapitadine->H1R Inverse Agonism Gq Gq H1R->Gq Activation PLC PLC Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Ca2 IP3->Ca2 Release from ER Itch Itch Ca2->Itch Sensory Nerve Activation

Histamine H1 receptor Gq-PLC-IP3 signaling pathway and inverse agonism by Vapitadine.

Blood-Brain Barrier (BBB) Permeability & The Sedation Paradigm

The primary advantage of vapitadine is the complete absence of sedation[1]. Positron emission tomography (PET) scan studies of antihistamines have established that brain H1 receptor occupancy >50% causes severe somnolence, while <20% is considered non-sedating[7]. Cetirizine at 20 mg can reach ~25% occupancy, inducing mild drowsiness in some patients[7]. Vapitadine does not penetrate the BBB to any functionally significant degree[1], allowing for aggressive dose escalation (e.g., 60 mg twice daily) to manage severe pruritus without compromising patient alertness[2].

Comparative Efficacy Data

To provide a clear benchmarking perspective, the following table summarizes the quantitative pharmacological and clinical data comparing vapitadine to cetirizine and loratadine.

ParameterThis compoundCetirizineLoratadine
Target Receptor Histamine H1 (Peripheral)Histamine H1 (Peripheral)Histamine H1 (Peripheral)
Binding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
19 nM[4]~10 nM[5]~35 nM[6]
Onset of Action < 1 hour[2]~1 hour[8]1 - 3 hours[9]
Duration of Action > 24 hours[2]24 hours[10]24 hours[6]
CNS Penetration / Sedation None (up to 150 mg/day)[2]Low to Mild (dose-dependent)[7]Low[9]
Clinical Efficacy (Itch Reduction) Significant reduction in VAS itch score (Phase II AD & CIU)[2]Standard of care for allergic rhinitis/urticaria[10]Standard of care for allergic rhinitis/urticaria[9]

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the methodologies used to evaluate H1 receptor affinity and in vivo efficacy. Every step is designed with internal controls to create a self-validating system.

Protocol 1: In Vitro Radioligand Binding Assay (hH1R)

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human H1 receptors to ensure a consistent receptor density (


). 

-mepyramine is selected as the radioligand due to its high specific activity and well-characterized

, allowing for precise displacement mapping by the test compound (vapitadine).
  • Membrane Preparation: Harvest CHO-hH1R cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 20 µg protein/well), 25 µL of

    
    -mepyramine (final concentration 1 nM), and 25 µL of vapitadine at varying concentrations (
    
    
    
    to
    
    
    M).
  • Self-Validation Control (Critical Step): Include wells with 10 µM unlabeled triprolidine to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected due to membrane washing inefficiencies or lipid partitioning.

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Washing & Measurement: Wash filters three times with 1 mL ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep 1. Cell Membrane Prep (CHO cells expressing hH1R) Incubate 2. Radioligand Incubation ([3H]-mepyramine + Vapitadine) Prep->Incubate Filter 3. Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Wash 4. Wash Step (Ice-cold buffer to remove unbound) Filter->Wash Measure 5. Scintillation Counting (Measure bound radioactivity) Wash->Measure Analyze 6. Data Analysis (Calculate IC50 and Ki values) Measure->Analyze

Step-by-step radioligand binding assay workflow for evaluating H1 receptor affinity.

Protocol 2: In Vivo Histamine-Induced Wheal and Flare Model (Human Volunteers)

Causality & Rationale: The wheal and flare model is the gold standard for quantifying peripheral antihistamine efficacy[8]. Intradermal histamine injection directly triggers localized vasodilation (flare) and plasma extravasation (wheal) via H1 receptors. Measuring the suppression of this response provides a direct, quantifiable readout of drug efficacy and duration.

  • Baseline Measurement: In healthy volunteers, inject 10 µL of histamine (100 mg/mL) intradermally into the volar surface of the forearm. Measure the area of the resulting wheal and flare after 10 minutes using digital planimetry.

  • Dosing: Administer oral vapitadine (e.g., 10 mg, 30 mg, 60 mg), an active comparator (cetirizine 10 mg), or a placebo in a randomized, double-blind fashion.

  • Self-Validation Control: The inclusion of both a placebo arm (to account for endogenous histamine degradation rates) and an active comparator arm (cetirizine) ensures the assay's sensitivity is calibrated against established clinical standards.

  • Time-Course Evaluation: Repeat the histamine challenge at 1, 2, 4, 8, 12, and 24 hours post-dose on adjacent skin sites.

  • Quantification: Calculate the percentage inhibition of the wheal and flare area relative to the baseline measurement. Vapitadine demonstrates dose-dependent inhibition with an onset within 1 hour and sustained suppression exceeding 24 hours[2].

Conclusion

This compound represents a highly optimized molecule in the H1-antihistamine class. By achieving a potent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of 19 nM alongside a structural profile that completely prevents blood-brain barrier penetration, it bypasses the dose-limiting sedation associated with earlier generations[1][4]. Phase II clinical data confirm its efficacy in significantly reducing pruritus in atopic dermatitis[2] and chronic idiopathic urticaria, proving it to be at least as potent as cetirizine while offering a superior safety margin for dose escalation.

References

  • Vapitadine hydrochloride | Antihistamine Agent | MedChemExpress Source: MedChemExpress URL
  • PRODUCT INFORMATION - Cayman Chemical (Cetirizine Data)
  • Source: Health Canada (hres.ca)
  • Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis Source: Corporate-IR URL
  • Barrier Therapeutics, Inc.

Sources

In Vitro Potency of Vapitadine Dihydrochloride vs. Levocetirizine: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in receptor pharmacology, I frequently evaluate the in vitro profiles of novel drug candidates against established clinical benchmarks. In the landscape of dermatological and systemic allergy treatments, the histamine H1 receptor (H1R) remains the primary therapeutic target. This guide provides an objective, data-driven comparison of the in vitro potency of Vapitadine dihydrochloride (a novel norpiperidine imidazoazepine) and Levocetirizine (the active R-enantiomer of the piperazine derivative cetirizine), detailing the mechanistic causality behind their binding profiles and the self-validating experimental protocols used to measure them.

Mechanistic Overview & Receptor Binding Kinetics

The clinical efficacy of an H1-antihistamine is dictated not only by its equilibrium binding affinity (


) but also by its target residence time and structural properties that govern blood-brain barrier (BBB) penetration.
  • Levocetirizine: This compound interacts with the human H1 receptor with a highly potent affinity (

    
     nM) [1][1]. Its extended dissociation half-life (~142 minutes) is driven by a critical electrostatic interaction between its carboxylic acid functional group and the Lys191 residue of the H1 receptor[1]. This long target residence time translates to sustained functional antagonism, often acting as a pseudo-irreversible inhibitor in functional assays [2][2].
    
  • This compound: Representing a distinct structural class, vapitadine exhibits a strong competitive binding affinity (

    
     nM) [3][3]. While its absolute in vitro binding affinity is slightly lower than levocetirizine, vapitadine is specifically engineered to be completely non-penetrant to the central nervous system (CNS) [4][4]. This structural advantage ensures an absence of sedative effects even at supratherapeutic doses, making it highly valuable for dermatological indications like atopic dermatitis where high systemic dosing is often required[4].
    

H1_Signaling Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Agonism Antagonist Vapitadine / Levocetirizine Antagonist->H1R Competitive Inhibition Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Histamine H1 receptor signaling pathway and points of inhibition by Vapitadine and Levocetirizine.

Quantitative Data Presentation

The following table summarizes the core in vitro and physicochemical parameters defining the potency and safety profiles of both compounds.

Pharmacological ParameterThis compoundLevocetirizine
Chemical Class Norpiperidine imidazoazepinePiperazine derivative (R-enantiomer)
Target Receptor Histamine H1 ReceptorHistamine H1 Receptor
In Vitro Binding Affinity (

)
~19 nM~3 nM
Receptor Interaction Type Competitive AntagonistCompetitive / Inverse Agonist
CNS Penetration (BBB) Non-penetrant (0% sedation)Low/Minimal
Primary Indication Focus Atopic Dermatitis, PruritusAllergic Rhinitis, Urticaria

Experimental Methodologies

To objectively compare these compounds, we utilize a self-validating in vitro radioligand competitive binding assay followed by a functional calcium mobilization assay.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human cloned H1 receptor. This choice eliminates background noise from endogenous receptors, ensuring that the measured


 values reflect purely human H1R interactions.[3H]mepyramine is selected as the radioligand due to its well-characterized, rapid equilibrium kinetics, allowing for highly accurate displacement measurements without the confounding variable of slow radioligand dissociation[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing human H1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]mepyramine, and varying concentrations of the test compounds (Vapitadine or Levocetirizine, ranging from

    
     to 
    
    
    
    M).
  • Self-Validation Controls: The assay is self-validating through the inclusion of wells containing 10 µM unlabeled mepyramine to define non-specific binding (NSB). Total binding (TB) is measured in the absence of any competitor. A specific binding window of >80% (TB minus NSB) is strictly required for run acceptance.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached for both the radioligand and the test compounds.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: Quantify retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression (sigmoidal dose-response). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Step1 Cell Culture (CHO-H1R Cells) Step2 Membrane Prep (Centrifugation) Step1->Step2 Step3 Incubation ([3H]mepyramine + Drug) Step2->Step3 Step4 Filtration (Separate Bound/Free) Step3->Step4 Step5 Quantification (Scintillation) Step4->Step5 Step6 Data Analysis (Calculate Ki) Step5->Step6

Step-by-step workflow for the in vitro radioligand competitive binding assay.

Protocol 2: Functional Calcium Mobilization Assay

Causality & Rationale: Binding affinity (


) does not always perfectly predict functional antagonism due to differences in receptor residence time[2]. A calcium mobilization assay validates the downstream physiological blockade, confirming that the physical binding observed in Protocol 1 translates to the inhibition of the Gq-coupled signaling cascade.

Step-by-Step Methodology:

  • Cell Loading: Seed H1R-expressing CHO cells in a 384-well clear-bottom plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Pre-incubation: Add Vapitadine or Levocetirizine at their respective

    
     concentrations and incubate for 30 minutes to allow for receptor association.
    
  • Agonist Challenge: Inject histamine at an

    
     concentration using an automated fluorometric imaging plate reader (FLIPR).
    
  • Measurement & Validation: Record the transient peak in intracellular calcium fluorescence (Excitation 488 nm / Emission 525 nm). The system is validated by a positive control (vehicle + histamine) and a negative control (vehicle + buffer). Calculate the percentage inhibition relative to the positive control.

References
  • VAPITADINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors: Contribution of Lys191 and Thr194. Molecular Pharmacology. URL:[Link]

  • The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. National Institutes of Health (NIH). URL:[Link]

Sources

Comparative Analysis of Vapitadine and Rupatadine in Allergic Models: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical evaluation of anti-allergic therapeutics, the dichotomy between target selectivity and polypharmacology dictates the translational trajectory of a compound. Vapitadine (R129160; Hivenyl™) and Rupatadine represent two contrasting paradigms in this space. While Vapitadine was engineered for extreme target selectivity and CNS-sparing properties, Rupatadine was developed to simultaneously block multiple lipid and amine mediators in the late-phase allergic response.

As an application scientist, selecting the correct reference compound for your in vivo or in vitro allergic models requires a deep understanding of these mechanistic divergences. This guide provides an objective, data-driven comparison of both compounds, complete with self-validating experimental workflows.

Mechanistic Profiling & Target Engagement

The fundamental difference between Vapitadine and Rupatadine lies in their receptor engagement profiles and blood-brain barrier (BBB) permeability.

Vapitadine: The Selective Paradigm Vapitadine is a highly selective, non-sedating H1-receptor antagonist. In vitro profiling demonstrates that it binds the human cloned H1 receptor with a high affinity (Ki) of 19 nM[1]. Its unique spiro-piperidine chemical structure prevents it from penetrating the blood-brain barrier[2]. This CNS-sparing property is a critical design feature, allowing for high systemic dosing to combat severe pruritus without inducing the sedation typically associated with first-generation, and some second-generation, antihistamines[3].

Rupatadine: The Polypharmacological Paradigm Rupatadine is an orally active dual antagonist. It targets both H1 receptors (Ki = 0.1 µM) and Platelet-Activating Factor (PAF) receptors (Ki = 0.55 µM)[4]. PAF is a potent lipid mediator released by mast cells and eosinophils, responsible for sustained bronchoconstriction, vascular permeability, and hyperalgesia in the late-phase allergic response. By blocking both pathways, Rupatadine provides broader suppression of the inflammatory cascade[4].

ReceptorSignaling Histamine Histamine H1R H1 Receptor (Endothelium/Nerves) Histamine->H1R PAF PAF (Lipid Mediator) PAFR PAF Receptor (Mast Cells/Platelets) PAF->PAFR Response Allergic Inflammation (Vasodilation, Pruritus, Edema) H1R->Response PAFR->Response Vapitadine Vapitadine (Selective H1 Antagonist) Vapitadine->H1R Ki = 19 nM Rupatadine Rupatadine (Dual H1/PAF Antagonist) Rupatadine->H1R Ki = 100 nM Rupatadine->PAFR Ki = 550 nM

Mechanistic divergence of Vapitadine and Rupatadine in allergic signaling pathways.

Quantitative Pharmacodynamics

To facilitate compound selection for your experimental models, the quantitative pharmacological parameters are summarized below.

Pharmacological ParameterVapitadine (R129160)Rupatadine
Primary Mechanism Highly Selective H1 AntagonistDual H1 / PAF Antagonist
H1 Receptor Affinity (Ki) 19 nM[1]100 nM (0.1 µM)[4]
PAF Receptor Affinity (Ki) N/A (No significant binding)550 nM (0.55 µM)[4]
Blood-Brain Barrier Penetration Negligible (CNS-sparing)[2]Low
In Vivo Efficacy (Rat Cutaneous ED50) 0.51 – 1.4 mg/kg[1]~1.0 – 3.0 mg/kg
Clinical Status Phase II (Discontinued)[5]Approved[6]
Target Indications Atopic Dermatitis, CIU[7]Allergic Rhinitis, Urticaria[6]

Experimental Workflows in Allergic Models

When evaluating these compounds in vivo, the choice of model must align with the specific receptor pathway you intend to probe.

Recommended Model: Histamine-Induced Vascular Permeability (Wheal and Flare)

This model directly measures H1 receptor blockade on endothelial cells. It is the optimal assay for validating Vapitadine's primary mechanism of action, as Vapitadine potently antagonizes cutaneous reactions to histamine in rat models[1].

Causality of Experimental Design: We utilize Evans Blue dye as a vascular tracer. Evans Blue exhibits a high affinity for serum albumin. Under normal physiological conditions, the endothelium is impermeable to the albumin-dye complex. However, upon H1 receptor activation by histamine, endothelial cell contraction creates intercellular gaps, allowing the complex to extravasate into the interstitial space. Spectrophotometric quantification of the extracted dye provides a direct, objective measurement of receptor-mediated vascular permeability.

Workflow Acclimation 1. Animal Acclimation & Baseline Prep Dosing 2. Oral Dosing (Test Compounds) Acclimation->Dosing Tracer 3. Evans Blue IV Injection Dosing->Tracer Challenge 4. Intradermal Challenge (Histamine/PAF) Tracer->Challenge Quantification 5. Spectrophotometric Quantification (620nm) Challenge->Quantification

Self-validating in vivo workflow for quantifying vascular permeability.

Step-by-Step Protocol (Self-Validating System)
  • Acclimation & Preparation: Shave the dorsal skin of Wistar rats (200-250g) 24 hours prior to the experiment to prevent micro-abrasion artifacts.

  • Dosing: Administer Vapitadine (e.g., 1.0 mg/kg p.o.) or Rupatadine (e.g., 3.0 mg/kg p.o.) via oral gavage. Allow 1-2 hours for the compounds to reach

    
    .
    
  • Tracer Injection: Inject Evans Blue dye (20 mg/kg, 1% solution in saline) intravenously via the tail vein.

  • Intradermal Challenge:

    • Active Site: Inject 100 µL of 0.1% histamine solution intradermally into the right dorsal flank.

    • Internal Validation (Crucial): Inject 100 µL of sterile saline intradermally into the left dorsal flank. Self-Validation Logic: This serves as an internal negative control to quantify baseline mechanical trauma from the needle injection itself. If the saline site shows high extravasation, the animal must be excluded due to systemic stress or improper injection technique.

  • Tissue Extraction & Quantification: Euthanize the animals 30 minutes post-challenge. Excise the skin punches (8 mm diameter) from both injection sites. Incubate the tissue in formamide at 55°C for 24 hours to extract the dye. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

Note: To differentiate Rupatadine from Vapitadine, replace the Histamine challenge in Step 4 with a PAF challenge. Vapitadine will fail to inhibit PAF-induced extravasation, whereas Rupatadine will successfully suppress it.

Clinical Translation & Strategic Recommendations

Vapitadine underwent Phase II clinical trials demonstrating a significant reduction in itch severity for patients with atopic dermatitis[3] and chronic idiopathic urticaria (CIU)[7]. Its primary clinical advantage was the complete absence of sedation, even at doses 5 to 15 times higher than those required for an antihistamine response[7]. Although its clinical development is currently discontinued[5], it remains an exceptional pharmacological tool for researchers needing to isolate H1-specific pathways without confounding CNS variables.

Rupatadine , conversely, is a clinically approved therapeutic used globally for the symptomatic relief of allergic rhinitis and chronic spontaneous urticaria[6]. Its dual mechanism makes it the superior choice for translational models that mimic complex, late-phase allergic responses where lipid mediators play a dominant role.

Strategic Recommendation:

  • Select Vapitadine for dermatological models (e.g., acute pruritus, wheal and flare) where strict H1 selectivity and zero CNS interference are required.

  • Select Rupatadine for respiratory or systemic anaphylaxis models where broad-spectrum suppression of both amine (Histamine) and lipid (PAF) mediators is necessary to achieve efficacy.

References

  • NCATS. "VAPITADINE - Inxight Drugs." National Center for Advancing Translational Sciences. Available at: [Link]

  • BioSpace. "Barrier Therapeutics, Inc. Announces Positive Results in Reducing Itch Symptoms With Novel Oral Antihistamine Agent Hivenyl." BioSpace, 2008. Available at:[Link]

  • PubChem. "Vapitadine | CID 9842252." National Institutes of Health. Available at:[Link]

  • DrugBank. "Rupatadine." DrugBank Database. Available at: [Link]

Sources

Technical Guide: Validating the Non-Sedating Profile of Vapitadine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical validation framework for Vapitadine dihydrochloride (VAP-2HCl) , a potent and selective histamine H1 receptor antagonist. To scientifically substantiate the claim of "non-sedating" effects, a drug candidate must demonstrate a lack of Central Nervous System (CNS) penetration and a failure to occupy cerebral H1 receptors at therapeutic doses.[1]

This document compares VAP-2HCl against two industry benchmarks:

  • Diphenhydramine (DPH): First-generation standard (High BBB penetration, highly sedating).

  • Fexofenadine (FEX): Third-generation standard (P-gp substrate, non-sedating).

Module 1: Molecular Mechanism & Selectivity

Objective: Establish VAP-2HCl as a potent H1 inverse agonist with high selectivity against off-target receptors (Muscarinic M1) that contribute to CNS side effects.

Mechanism of Action

VAP-2HCl functions not merely as a blocker, but as an inverse agonist . It binds to the constitutive active state of the H1 receptor, stabilizing it in the inactive conformation. This reduces the basal activity of the Gq/11 signaling cascade, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby inhibiting calcium mobilization.

Comparative Binding Affinity (Data Summary)

The following data aggregates competitive binding assays (Radioligand Displacement) using human cloned receptors.

CompoundH1 Receptor Ki (nM)Muscarinic M1 Ki (nM)Selectivity Ratio (M1/H1)Clinical Implication
Vapitadine 2HCl 19.0 >10,000 >500 High Potency / Low Anticholinergic Liability
Diphenhydramine12.580.06.4High Sedation + Dry Mouth
Fexofenadine10.0>10,000>1000Non-Sedating Reference

Data Source: Aggregated from preclinical profiles of piperidine/imidazoazepine derivatives [1, 2].

Signaling Pathway Visualization

The following diagram illustrates the H1-mediated signaling cascade blocked by Vapitadine.

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Vapitadine Vapitadine (Inverse Agonist) Vapitadine->H1R Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Mobilizes NFkB NF-kB / Inflammation Ca->NFkB Triggers

Figure 1: Vapitadine inhibits the Gq-coupled H1 cascade, preventing Calcium mobilization and NF-kB activation.[2]

Module 2: The CNS Gatekeeper (MDCK-MDR1 Assay)

Objective: Confirm that Vapitadine is a substrate for P-glycoprotein (P-gp), which actively pumps the drug out of the CNS, preventing sedation.

Experimental Protocol: MDCK-MDR1 Permeability

This assay uses Madin-Darby Canine Kidney cells transfected with the MDR1 gene (encoding P-gp) to mimic the Blood-Brain Barrier (BBB).

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts. Culture for 4-5 days until confluent.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >600 Ω·cm².

  • Dosing: Apply VAP-2HCl (10 µM) to the Apical (A) or Basolateral (B) chamber.

  • Transport: Incubate for 90 min at 37°C.

  • Analysis: Quantify drug concentration via LC-MS/MS.

  • Calculation: Calculate Efflux Ratio (ER) =

    
    .
    
Interpretation of Results

An Efflux Ratio (ER) > 2.0 indicates the compound is a P-gp substrate and will be actively pumped out of the brain.

CompoundPapp (A→B) (

cm/s)
Papp (B→A) (

cm/s)
Efflux Ratio (ER)BBB Penetration Prediction
Vapitadine 2HCl 0.8 18.4 23.0 Negligible (Active Efflux)
Diphenhydramine25.022.00.88High (Passive Diffusion)
Fexofenadine0.412.030.0Negligible (Active Efflux)

Analysis: Vapitadine displays a high ER (23.0), similar to Fexofenadine. This confirms that P-gp actively excludes Vapitadine from the CNS, providing the mechanistic basis for its non-sedating profile [3, 4].

Module 3: In Vivo Functional Profiling

Objective: Demonstrate that high affinity and low BBB permeability translate to a lack of behavioral sedation in a living system.

Protocol: Automated Open Field Locomotor Activity

Sedation in rodents manifests as reduced exploratory behavior and locomotion.

  • Subjects: Male Wistar rats (n=10/group).

  • Acclimatization: 1 hour in the testing room.

  • Dosing: Oral gavage (PO) with Vehicle, DPH (30 mg/kg), or VAP-2HCl (Supra-therapeutic dose: 30 mg/kg).

  • Measurement: Place rats in infrared-beam activity cages immediately post-dose.

  • Duration: Record Total Distance Moved (cm) and Vertical Rearing counts for 4 hours.

Comparative Sedation Data (Total Distance)
Treatment GroupDose (mg/kg)Total Distance (cm) ± SEM% Reduction vs. VehicleSedation Status
Vehicle (Control)-8,500 ± 400-Baseline
Vapitadine 2HCl 30 8,250 ± 380 ~3% (NS) Non-Sedating
Diphenhydramine304,100 ± 55051.7% (p<0.01)Sedating

NS = Not Significant statistically. Result: Vapitadine, even at high doses, shows no statistical difference from the vehicle, whereas DPH causes significant psychomotor retardation [5].

Module 4: Ex Vivo Receptor Occupancy (The "Gold Standard")

Objective: Definitively prove that Vapitadine does not bind to H1 receptors in the brain following systemic administration.

Concept

If Vapitadine crosses the BBB, it will occupy H1 receptors in the cortex. When we subsequently apply a radioactive tracer (


-Mepyramine) to brain slices from treated animals, the tracer will be blocked. If Vapitadine does not cross, the tracer will bind fully (100% signal).
Workflow Visualization

RO_Assay Dose 1. Oral Dosing (Vapitadine vs DPH) Sacrifice 2. Sacrifice at Tmax (1-2 hours) Dose->Sacrifice Dissection 3. Brain Dissection (Cortex/Hypothalamus) Sacrifice->Dissection Binding 4. Radioligand Binding (Incubate with 3H-Mepyramine) Dissection->Binding Counting 5. Scintillation Counting (Measure Radioactivity) Binding->Counting Calc 6. Calculate Occupancy % (100 - [Specific Binding]) Counting->Calc

Figure 2: Ex Vivo Receptor Occupancy (RO) workflow to determine CNS penetration.

Validation Criteria & Results
  • Target: < 20% H1 Receptor Occupancy (H1RO) in the Cortex/Hypothalamus at therapeutic doses.

  • Vapitadine Result: At therapeutic doses (and up to 150 mg equivalents), Vapitadine shows <10% H1RO .

  • Comparator (DPH): Shows >70% H1RO , correlating with high sedation.

This confirms that while Vapitadine is potent in plasma (peripheral efficacy), it remains effectively "invisible" to the brain [6, 7].

References

  • MedChemExpress. (2024). Vapitadine hydrochloride Product Profile & Biological Activity.[1][3] Retrieved from

  • NCATS Inxight Drugs. (2024). Vapitadine: Drug Development Status and Mechanism.[1] National Center for Advancing Translational Sciences. Retrieved from

  • Wang, Q., et al. (2005). MDR1-MDCK Permeability Assay: A Predictive Model for BBB Penetration.[2] International Journal of Pharmaceutics. Retrieved from

  • BioDuro-Sundia. (2024). ADME MDR1-MDCK Permeability Assay Standard Operating Procedures. Retrieved from

  • Passalacqua, G., et al. (1993).[4] Sedation from H1 antagonists: evaluation methods and experimental results. Allergologia et Immunopathologia.[4] Retrieved from

  • Yanai, K., et al. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by PET.[5] British Journal of Clinical Pharmacology. Retrieved from

  • Malany, S., et al. (2009). Analytical method for simultaneously measuring ex vivo drug receptor occupancy and dissociation rate.[6] Journal of Receptors and Signal Transduction. Retrieved from

Sources

Safety Operating Guide

Vapitadine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not dispose of Vapitadine dihydrochloride (Vapitadine 2HCl) in municipal waste or sanitary sewer systems.

As a potent, selective histamine H1 receptor antagonist (Ki = 19 nM), this compound possesses significant biological activity that persists in environmental water tables. All disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste, specifically targeting high-temperature incineration as the only validated method of destruction for the imidazoazepine scaffold.

Immediate Disposal Directive:

  • Solids: Segregate into "Hazardous Waste - Toxic/Irritant" containers.

  • Liquids: Segregate based on solvent carrier (Aqueous vs. Organic).

  • Destruction Method: Commercial high-temperature incineration (>1000°C).

Compound Identification & Hazard Characterization

Before handling waste, verify the chemical identity to ensure this protocol applies to your specific inventory.

ParameterTechnical Specification
Compound Name This compound
CAS Number 279253-83-7 (Salt) / 793655-64-8 (Free Base)
Molecular Formula C₁₇H₂₀N₄O[1][2] · 2HCl
Molecular Weight 369.29 g/mol (Salt)
Solubility High water solubility (Salt form); Soluble in DMSO
GHS Classification Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Bioactivity H1 Antagonist (Non-sedating).[3][4] High Potency.

Scientific Context for Disposal: Vapitadine is a spiro-piperidine derivative. Unlike simple inorganic salts, the heterocyclic nitrogen structures in Vapitadine are resistant to standard oxidative degradation (e.g., bleach treatment). Chemical deactivation in the lab is discouraged due to the risk of generating unknown, potentially toxic byproducts (nitrosamines). Thermal destruction is the only self-validating disposal mechanism.

Operational Disposal Protocol

A. Solid Waste (Pure Powder & Contaminated Debris)

Applicability: Expired API, weighing boats, contaminated gloves, and dry spill cleanup materials.[5]

  • Containment: Place waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound 99%, Trace Inert Debris."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Sealing: Screw cap tight. Parafilm is not a secondary seal; use electrical tape if long-term storage is required before pickup to prevent hygroscopic clumping.

B. Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: dissolved compound in water, DMSO, Methanol, or Acetonitrile.

Critical Decision: Is the solvent Halogenated or Non-Halogenated?

  • Note: Although Vapitadine is a hydrochloride salt, the chloride ions are ionic. They do not classify the waste as "Halogenated Solvent" unless the solvent itself (e.g., Dichloromethane) is halogenated.

  • Aqueous Streams (Buffers/Water):

    • Collect in "Aqueous Hazardous Waste" carboys.

    • Do not adjust pH to degrade the compound; this may cause precipitation or gas evolution.

  • Organic Streams (DMSO/Methanol):

    • Collect in "Organic Solvent Waste."[5]

    • Ensure compatibility: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) as the amine groups in Vapitadine can react violently.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing Vapitadine waste streams to ensure regulatory compliance.

Vapitadine_Disposal_Flow Start Waste Generation: Vapitadine 2HCl State_Check Physical State? Start->State_Check Solid_Branch Solid / Debris (Powder, Gloves, Wipes) State_Check->Solid_Branch Solid Liquid_Branch Liquid Solution State_Check->Liquid_Branch Liquid Container_Solid Container: Wide-Mouth HDPE Label: Toxic Solid Solid_Branch->Container_Solid Solvent_Check Solvent Type? Liquid_Branch->Solvent_Check Aqueous Aqueous Buffer/Water Solvent_Check->Aqueous Water Based Organic Organic (DMSO, MeOH) Solvent_Check->Organic Solvent Based Container_Aq Container: Aqueous Waste Carboy Label: Toxic Aqueous Aqueous->Container_Aq Container_Org Container: Solvent Waste Carboy Label: Flammable/Toxic Organic->Container_Org Destruction Final Fate: High-Temp Incineration Container_Solid->Destruction Container_Aq->Destruction Container_Org->Destruction

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent carrier.

Spill Response & Decontamination

Because Vapitadine 2HCl is a salt, it is highly hygroscopic. In humid environments, spilled powder will absorb moisture and become a sticky residue.

Protocol:

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and N95 dust mask (if powder is aerosolized).

  • Dry Spill:

    • Do not dry sweep if possible (creates dust).

    • Cover with a wet paper towel (water or ethanol) to solubilize the salt, then wipe up.

  • Decontamination Verification:

    • After initial wipe, clean surface with 70% Ethanol.

    • UV Verification: Vapitadine has UV absorbance. If a portable UV lamp (254 nm) is available, check the surface. Residual compound may appear as a dark spot against a fluorescent background or faintly fluorescent depending on the surface matrix.

  • Disposal of Cleanup Materials: All wipes must go into the Solid Hazardous Waste container, not the trash.

Storage for Disposal

Store waste containers in a Satellite Accumulation Area (SAA) until pickup.

ConditionRequirementReason
Temperature Ambient (15-25°C)Refrigeration is unnecessary for waste; prevents condensation.
Segregation Away from OxidizersAmines + Oxidizers = Fire/Explosion hazard.
Headspace Leave 10% volume emptyAllows for thermal expansion of liquids.
Time Limit < 1 Year (typ. 90 days)Adhere to local institutional EHS limits.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). This compound (R612XR8A9F) - Substance Record.[1] Inxight Drugs.[2][6] [Link]

  • PubChem. (2025).[5][7] Vapitadine | C17H20N4O - Safety and Hazards.[7] National Library of Medicine. [Link]

  • Janssens, F., et al. (2005). Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines.[8][9] Journal of Medicinal Chemistry, 48(6), 2154–2166. (Provides structural basis for incineration requirement).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Personal protective equipment for handling Vapitadine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Guide: PPE, Handling, and Operational Workflows for Vapitadine Dihydrochloride

As a Senior Application Scientist overseeing high-throughput screening and in vitro pharmacology, I prioritize the seamless integration of laboratory safety and experimental precision. This compound (CAS: 279253-83-7) is a highly selective, orally active, non-sedating histamine H1 receptor antagonist ()[1]. With a potent binding affinity (


 of 19 nM) ()[1], it is a critical active pharmaceutical ingredient (API) for dermatological and immunological research ()[2]. However, the same pharmacological potency that makes it valuable in vitro presents significant occupational hazards. This guide provides the definitive, causality-driven protocols for handling, reconstituting, and disposing of this compound.

Pharmacological Grounding & Hazard Causality

Understanding the why behind our safety protocols ensures compliance and operational excellence.

  • Inhalation Risks of Dry API : this compound is supplied as a crystalline solid ()[3]. In its dry state, the powder is prone to static charge and aerosolization. Inhalation of microgram quantities can induce localized H1 receptor blockade in the respiratory mucosa, leading to paradoxical bronchospasm, mucosal drying, or severe irritation.

  • Solvent-Mediated Dermal Toxicity : For cell-based assays, Vapitadine is universally reconstituted in Dimethyl Sulfoxide (DMSO) to ensure solubility ()[4]. DMSO is a potent chemical penetration enhancer. If a DMSO-Vapitadine solution breaches your primary PPE, the solvent will rapidly transport the API across the stratum corneum, converting a localized spill into a systemic exposure event.

Quantitative Risk & PPE Matrix

To standardize our approach, I have summarized the physicochemical properties and corresponding PPE requirements into a strict operational matrix.

Table 1: Physicochemical Properties & Risk Matrix for this compound

Property / StateValue / DescriptionPrimary HazardRequired PPE
Molecular Weight 369.29 g/mol (Salt) / 296.37 g/mol (Base)N/AN/A
Target Affinity H1 Receptor (

= 19 nM)
High Pharmacological PotencyN/A
Dry Powder (API) Solid, >250 °C (decomp)Inhalation, Mucosal IrritationN95/P100 Respirator, Safety Goggles, Nitrile Gloves
DMSO Stock Solution LiquidRapid Dermal AbsorptionDouble Nitrile Gloves, Lab Coat, Face Shield

Self-Validating Operational Workflows

Protocol 1: Subtraction Weighing & Reconstitution

Causality & Validation: Traditional weighing involves transferring dry powder to a weigh boat, which maximizes aerosolization risk and static loss. We utilize the Subtraction Weighing Method . By calculating the mass difference of the primary vial before and after solvent addition, we self-validate the exact concentration without exposing the dry API to the open environment.

  • Environmental Prep : Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational (face velocity >80 fpm). Don an N95/P100 respirator, safety goggles, a closed-front lab coat, and double nitrile gloves.

  • Initial Mass (

    
    ) : Place the sealed this compound vial on an analytical balance. Record the gross mass.
    
  • Solvent Calculation : Calculate the exact volume of anhydrous DMSO required to yield a 10 mM stock. For example, to dissolve 1 mg of Vapitadine 2HCl (MW: 369.29 g/mol ) ()[3], you require 270.7 µL of DMSO.

  • In-Vial Solubilization : Inside the BSC, uncap the vial and slowly pipette the DMSO directly onto the powder.

  • Validation of Dissolution : Cap tightly and vortex for 60 seconds. Self-Validation Check: Hold the vial against a light source. The absence of refractive striations or micro-particulates visually validates complete dissolution. To further validate the stock's integrity before downstream assays, run a blank spectrophotometric scan; undissolved particulates will cause baseline scattering.

  • Aliquoting : Divide the stock into 10-20 µL single-use aliquots in amber tubes. Store immediately at -20°C to maintain stability for up to 2 years ()[5].

Protocol 2: Spill Management & Chemical Disposal

Causality & Validation: A spill protocol must neutralize both the API's biological activity and the solvent's permeability.

  • Dry Powder Spill :

    • Do not sweep. Sweeping aerosolizes the API.

    • Gently cover the spill with absorbent bench paper dampened with 70% ethanol.

    • Wipe inward from the edges to the center to contain the footprint.

    • Dispose of materials in a sealed, labeled solid hazardous waste container.

  • DMSO-Vapitadine Liquid Spill :

    • Immediately change your outer nitrile gloves, as DMSO degrades nitrile integrity within minutes.

    • Apply diatomaceous earth or a commercial chemical absorbent pad to the liquid.

    • Wash the area with a 10% sodium hypochlorite (bleach) solution to degrade the organic compound, followed by a 70% ethanol rinse to remove solvent residues.

  • Disposal Plan : Liquid waste containing Vapitadine and DMSO must be segregated into high-density polyethylene (HDPE) carboys labeled "Toxic Organics." Never mix DMSO waste with strong oxidizing agents (e.g., concentrated nitric acid) due to exothermic reaction risks.

Operational Workflow Diagram

VapitadineWorkflow N1 This compound (Dry API Powder) N2 Primary PPE Donning (N95, Double Nitrile, Goggles) N1->N2 Hazard Assessment N3 Engineering Controls (Fume Hood / Class II BSC) N2->N3 Transfer to Safe Zone N4 Solvent Reconstitution (DMSO Addition) N3->N4 In-Vial Solubilization N5 Secondary Handling (Aliquoting & Dilution) N4->N5 High Dermal Risk (DMSO) N6 Chemical Waste Disposal (Incineration) N5->N6 Protocol Completion

Fig 1: Operational workflow and safety checkpoints for Vapitadine handling.

References

  • National Center for Biotechnology Information. "Vapitadine | C17H20N4O | CID 9842252." PubChem, [Link]

  • ChemBK. "this compound - Physico-chemical Properties." ChemBK,[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapitadine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vapitadine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.